Product packaging for Gomisin A(Cat. No.:)

Gomisin A

Cat. No.: B7826563
M. Wt: 416.5 g/mol
InChI Key: ZWRRJEICIPUPHZ-MYODQAERSA-N
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Description

Besigomsin is a natural product found in Kadsura heteroclita, Kadsura interior, and Schisandra chinensis with data available.
See also: Schisandra chinensis fruit (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O7 B7826563 Gomisin A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRRJEICIPUPHZ-MYODQAERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@]1(C)O)OC)OC)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58546-54-6
Record name Besigomsin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BESIGOMSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5U70J87J8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture and Synthesis of Gomisin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse pharmacological activities. This document provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry and key structural features. Furthermore, it delves into the synthetic strategies that have been developed for its total synthesis, offering insights into the chemical transformations and methodologies employed to construct this complex natural product. This guide is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure of this compound

This compound is a structurally intricate natural product belonging to the dibenzocyclooctadiene class of lignans. Its chemical formula is C₂₃H₂₈O₇, with a molecular weight of approximately 416.47 g/mol . The core of its structure is a dibenzocyclooctadiene ring system, which is characterized by two phenyl rings fused to a central eight-membered ring. This core is highly substituted with methoxy and methylenedioxy functional groups, which contribute to its chemical properties and biological activity.

The IUPAC name for this compound is (6S,7S,13aR)-5,6,7,8-Tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-benzocycloocta[1,2-f]benzodioxol-6-ol. The molecule possesses several stereocenters, with the absolute configuration being crucial for its biological function. The stereochemistry of naturally occurring (+)-Gomisin A has been determined to be (6S, 7S, R-biaryl).

Spectroscopic Data Summary

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While detailed spectral data from original publications is not fully available, the following table summarizes the key characteristics typically observed.

Spectroscopic Technique Key Features and Observations
¹H NMR Signals corresponding to aromatic protons, methoxy groups, methyl groups, and protons on the cyclooctadiene ring. The chemical shifts and coupling constants of the protons at C-6 and C-7 are diagnostic for determining the relative stereochemistry.
¹³C NMR Resonances for all 23 carbon atoms, including those of the aromatic rings, methoxy groups, methyl groups, and the cyclooctadiene core.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is observed, confirming the molecular weight. Fragmentation patterns can provide information about the different structural motifs within the molecule.

Synthesis of this compound

The total synthesis of this compound has been a subject of interest for synthetic organic chemists due to its challenging structural features, including the strained eight-membered ring and multiple stereocenters. Several synthetic routes have been reported, with a focus on achieving high stereoselectivity. An overview of a common synthetic strategy is presented below.

A key approach to the synthesis of (+)-Gomisin A involves the construction of the dibenzocyclooctadiene core through an intramolecular biaryl coupling reaction. The stereocenters are often established through asymmetric reactions or by using chiral starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound reveals key precursor molecules. The central cyclooctadiene ring can be formed via an intramolecular coupling of a biphenyl precursor. This biphenyl intermediate can, in turn, be synthesized from simpler aromatic building blocks. The stereocenters on the eight-membered ring are typically introduced before the cyclization step.

This compound Retrosynthesis Gomisin_A This compound Biphenyl_precursor Substituted Biphenyl Intermediate Gomisin_A->Biphenyl_precursor Intramolecular Biaryl Coupling Aromatic_A Aromatic Fragment A Biphenyl_precursor->Aromatic_A Intermolecular Coupling Aromatic_B Aromatic Fragment B Biphenyl_precursor->Aromatic_B

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Steps and Methodologies

While specific, detailed experimental protocols from the literature could not be retrieved, the general sequence of key reactions involved in the synthesis of this compound is outlined below. This represents a generalized pathway based on common strategies for dibenzocyclooctadiene lignan synthesis.

Step Transformation Typical Reagents and Conditions Purpose
1Asymmetric Hydrogenation Chiral Rhodium or Ruthenium catalysts (e.g., BINAP-Ru), H₂To establish the stereocenter in a key chiral intermediate.
2Lactone Formation Acid or base catalysisTo form a lactone intermediate which helps in controlling the stereochemistry of subsequent steps.
3Aldol Condensation Aldehyde, base (e.g., LDA)To couple two key fragments and build the carbon skeleton.
4Intramolecular Biaryl Coupling Oxidative coupling reagents (e.g., VOF₃, FeCl₃) or transition metal-catalyzed cross-coupling reactions.To form the strained eight-membered dibenzocyclooctadiene ring.
5Reduction Reducing agents (e.g., LiAlH₄, DIBAL-H)To reduce carbonyl or ester functionalities to alcohols.
6Functional Group Manipulations Standard protecting group chemistry, methylation, etc.To introduce and modify the various functional groups present in the final molecule.
Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the major stages of the process.

This compound Synthesis Workflow Start Simple Aromatic Precursors Intermediate1 Chiral Lactone Intermediate Start->Intermediate1 Asymmetric Synthesis & Lactonization Intermediate2 Biphenyl Precursor Intermediate1->Intermediate2 Coupling with Second Aromatic Fragment Cyclized_Product Dibenzocyclooctadiene Core Intermediate2->Cyclized_Product Intramolecular Biaryl Coupling Gomisin_A This compound Cyclized_Product->Gomisin_A Functional Group Modifications & Deprotection

Caption: Generalized synthetic workflow for this compound.

Conclusion

This compound remains a fascinating and important natural product, both for its complex chemical structure and its promising biological activities. The elucidation of its structure and the development of total synthesis routes have been significant achievements in the field of organic chemistry. The synthetic strategies developed for this compound showcase the power of modern synthetic methods in constructing complex molecules with high stereocontrol. This guide provides a foundational understanding of the chemical nature and synthesis of this compound, which can serve as a valuable starting point for researchers interested in this and related natural products. Further exploration of the cited literature is encouraged for more detailed experimental procedures and data.

Gomisin A: A Technical Whitepaper on its Core Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gomisin A is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Emerging preclinical research has identified this compound as a potent anti-cancer agent with a multifaceted mechanism of action. It has demonstrated significant efficacy against a range of malignancies, including melanoma, colorectal, lung, and cervical cancers.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular pathways and cellular processes modulated by this compound, offering a valuable resource for researchers in oncology and drug development.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through several interconnected mechanisms, primarily by inducing apoptosis and cell cycle arrest, inhibiting metastasis, and modulating critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death in various cancer cell lines. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways.

  • AMPK/p38 MAPK Pathway: In colorectal cancer (CRC) cells, this compound treatment leads to the activation of AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK).[3] This activation cascade results in the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. The altered balance of these Bcl-2 family proteins triggers the mitochondrial apoptotic pathway, leading to the cleavage and activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.

  • Reactive Oxygen Species (ROS) Production: While some studies show this compound can act as an antioxidant, in certain cancer contexts, related lignans like Gomisin L1 and N have been shown to induce apoptosis by increasing intracellular ROS levels. In ovarian cancer cells, Gomisin L1-induced ROS generation is mediated by NADPH oxidase (NOX). The resulting oxidative stress triggers apoptotic cell death, which can be reversed by antioxidants like N-acetyl cysteine (NAC). In HeLa cells, Gomisin N enhances TRAIL-induced apoptosis by up-regulating death receptors DR4 and DR5 through a ROS-dependent mechanism.

  • PI3K/Akt Pathway Inhibition: In liver and colon cancer cells, related Gomisins (G and N) have been shown to suppress the PI3K/Akt signaling pathway, which is a crucial survival pathway in many cancers. Inhibition of Akt phosphorylation prevents the suppression of pro-apoptotic signals, thereby promoting cell death.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.

  • G0/G1 Phase Arrest: This is the most commonly reported effect. In melanoma and colorectal cancer cells, this compound induces G0/G1 arrest by downregulating the expression of key regulatory proteins Cyclin D1 and cyclin-dependent kinase 4 (CDK4). In HeLa cervical cancer cells, this compound enhances TNF-α-induced G1 arrest by suppressing the JAK-mediated STAT1 pathway, which in turn reduces Cyclin D1 expression and Retinoblastoma (RB) protein phosphorylation.

  • G2/M Phase Arrest: In combination with paclitaxel in ovarian cancer cells, this compound enhances G2/M phase arrest. This effect is linked to its ability to decrease ROS levels and downregulate the expression of CDK4 and Cyclin B1.

Inhibition of Metastasis

This compound demonstrates significant anti-metastatic properties by targeting cell migration and invasion.

  • Suppression of Epithelial-Mesenchymal Transition (EMT): In metastatic melanoma and colorectal cancer cells, this compound inhibits migration and invasion by suppressing the EMT process. This involves the modulation of key EMT markers.

  • Inhibition of MMP Activity: The invasive capacity of cancer cells is also attenuated by this compound through the reduction of matrix metalloproteinase (MMP) activity.

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are orchestrated through its influence on a network of critical signaling pathways.

  • AMPK and MAPK (ERK, JNK, p38) Pathways: In melanoma cells, this compound's anti-proliferative effects are mediated by the activation of AMPK, ERK, and JNK. Conversely, in colorectal cancer, the pro-apoptotic effects are driven by the activation of AMPK and p38. This highlights a context-dependent role for these pathways.

  • PI3K/Akt/mTOR Pathway: This central pathway, which governs cell growth, proliferation, and survival, is a key target. In non-small cell lung cancer (NSCLC) and liver cancer, this compound and its analogue Gomisin N inhibit the PI3K/Akt pathway. Gomisin N further modulates the mTOR-ULK1 axis in liver cancer cells, leading to the inhibition of autophagy.

  • STAT Pathway: this compound has been shown to modulate the STAT1 and STAT3 signaling pathways. In HeLa cells, it suppresses STAT1 to induce G1 arrest. In NSCLC, STAT3 has been identified as a potential key target of this compound.

Quantitative Analysis of Anti-Cancer Effects

The efficacy of this compound and its related compounds varies across different cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of Gomisin Analogs in Various Cancer Cell Lines
Compound Cell Line IC50 Value (µM)
This compoundCT26, MC38, HT29, SW620 (Colorectal)Effective concentrations 20-100 µM
Gomisin L1A2780 (Ovarian)21.92 ± 0.73
SKOV3 (Ovarian)55.05 ± 4.55
HL-60 (Leukemia)82.02
HeLa (Cervical)166.19
Gomisin M2MDA-MB-231, HCC1806 (Breast)57 - 60
Table 2: Effective Concentrations of this compound for Specific Biological Effects
Cancer Type Effect Concentration Range (µM)
MelanomaDecrease in cell viability25 - 100
Decrease in migration & invasion5 - 20
ColorectalIncrease in apoptosis50 - 100
G0/G1 phase arrest20
Prostate[Ca2+]i raises100 - 200
Cytotoxicity20 - 100
Table 3: In Vivo Efficacy of this compound
Cancer Model Effect Dosage
Melanoma Lung MetastasisInhibition of lung metastasis2 - 50 mg/kg
Colorectal Lung MetastasisInhibition of lung metastasis50 mg/kg
NSCLC Lung MetastasisInhibition of lung metastasis80 µM (in vitro data implies in vivo use)

Signaling Pathway and Experimental Workflow Diagrams

GomisinA_Apoptosis_CRC cluster_upstream Upstream Signaling cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade GA This compound AMPK p-AMPK ↑ GA->AMPK p38 p-p38 ↑ GA->p38 Bax Bax ↑ AMPK->Bax Bcl2 Bcl-2 / Bcl-xL ↓ AMPK->Bcl2 p38->Bax p38->Bcl2 Casp9 Cleaved Caspase-9 ↑ Bax->Casp9 Bcl2->Casp9 Casp3 Cleaved Caspase-3 ↑ Casp9->Casp3 PARP Cleaved PARP ↑ Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis GomisinA_CellCycle_Melanoma cluster_proteins Regulatory Proteins GA This compound CyclinD1 Cyclin D1 ↓ GA->CyclinD1 CDK4 CDK4 ↓ GA->CDK4 Progression G1 to S Phase Progression CyclinD1->Progression CDK4->Progression Arrest G0/G1 Arrest Progression->Arrest Inhibition leads to GomisinA_PI3K_NSCLC cluster_pathway PI3K/Akt Pathway GA This compound PI3K PI3K GA->PI3K Inhibits Inhibition Inhibition of Cell Proliferation GA->Inhibition Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines Cancer Cell Lines (e.g., CT26, B16F10, A549) Treatment This compound Treatment (Dose & Time Course) CellLines->Treatment Viability Cell Viability Assay (MTT / WST) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / TUNEL) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Protein Protein Analysis (Western Blot) Treatment->Protein mRNA mRNA Analysis (RT-PCR) Treatment->mRNA Metastasis Metastasis Assays (Wound Healing / Invasion) Treatment->Metastasis AnimalModel Animal Model (e.g., Lung Metastasis Mouse Model) Admin This compound Administration (Oral / IP) AnimalModel->Admin Analysis Tumor Growth / Metastasis Analysis Admin->Analysis

References

The Pharmacological Profile of Gomisin A: A Lignan with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin A is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging scientific evidence has illuminated the diverse pharmacological properties of this compound, positioning it as a promising candidate for further investigation and therapeutic development. This technical guide provides a comprehensive overview of the core pharmacological attributes of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, including hepatoprotective, anti-cancer, anti-inflammatory, and neuroprotective effects. These properties are underpinned by its ability to modulate key cellular signaling pathways involved in cellular stress, inflammation, proliferation, and survival.

Hepatoprotective Effects

This compound has demonstrated significant potential in protecting the liver from various insults. Its hepatoprotective mechanisms are largely attributed to its potent antioxidant and anti-inflammatory activities.

Key Mechanisms:

  • Antioxidant Activity: this compound mitigates oxidative stress by reducing hepatic lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase.[1]

  • Anti-inflammatory Action: It suppresses the expression of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[1] This is achieved, in part, through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1]

  • Anti-apoptotic Effects: In models of fulminant hepatic failure, this compound has been shown to reduce apoptosis, as evidenced by a decrease in TUNEL-positive cells and DNA fragmentation.[2][3] This is associated with the attenuation of caspase-3 activation.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Its anti-neoplastic effects are mediated through the modulation of multiple signaling pathways that are critical for cancer cell growth and survival.

Key Mechanisms:

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G1 phase, by downregulating the expression of cyclin D1 and inhibiting the phosphorylation of the Retinoblastoma (RB) protein.

  • Induction of Apoptosis: It promotes apoptosis in cancer cells through various mechanisms, including the regulation of pro- and anti-apoptotic proteins.

  • Inhibition of Signaling Pathways: this compound has been found to inhibit the PI3K-Akt signaling pathway, which is a crucial survival pathway in many cancers. It also modulates the STAT1 signaling pathway, contributing to its anti-proliferative effects. In some contexts, it can enhance the anti-cancer effects of conventional chemotherapeutic agents like paclitaxel.

Anti-inflammatory and Neuroprotective Properties

Beyond its effects on the liver and cancer cells, this compound exhibits significant anti-inflammatory and neuroprotective activities, suggesting its potential in treating inflammatory and neurodegenerative disorders.

Key Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: this compound inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglia. It also reduces the expression of iNOS and COX-2, as well as pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • Modulation of Microglial Activation: By attenuating the activation of microglia, this compound can protect neurons from inflammatory damage. This neuroprotective effect is mediated through the inhibition of the TLR4-mediated NF-κB and MAPKs signaling pathways.

  • Antihypertensive Effects: this compound has been shown to have vasodilatory and antihypertensive effects, which are mediated by the preservation of nitric oxide bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound, providing a comparative overview of its potency and efficacy in different experimental models.

Table 1: In Vitro Anti-Cancer Activity of this compound

Cell LineAssayEndpointThis compound ConcentrationResultReference
HeLaCell ProliferationInhibitionDose-dependentSignificant inhibition after 72h
SKOV3MTT AssayInhibition RateNot specifiedSignificantly increased with Paclitaxel
A2780MTT AssayInhibition RateNot specifiedSignificantly increased with Paclitaxel

Table 2: Hepatoprotective Effects of this compound in Animal Models

Animal ModelInducing AgentThis compound DosageBiomarkerResultReference
RatsCarbon Tetrachloride (CCl4)Not specifiedAlanine aminotransferase (ALT)Markedly prevented increase
RatsCarbon Tetrachloride (CCl4)Not specifiedAspartate aminotransferase (AST)Markedly prevented increase
RatsCarbon Tetrachloride (CCl4)Not specifiedHepatic lipid peroxidationDecreased
RatsCarbon Tetrachloride (CCl4)Not specifiedSuperoxide dismutase activityIncreased
MiceD-galactosamine (GalN)/LPS25, 50, 100, 200 mg/kg (i.p.)Serum aminotransferaseAttenuated increase (dose-dependent)
MiceD-galactosamine (GalN)/LPS25, 50, 100, 200 mg/kg (i.p.)Lipid peroxidationAttenuated increase (dose-dependent)
MiceD-galactosamine (GalN)/LPS25, 50, 100, 200 mg/kg (i.p.)Reduced glutathioneAttenuated decrease (dose-dependent)
MiceD-galactosamine (GalN)/LPS25, 50, 100, 200 mg/kg (i.p.)Survival rateSignificantly higher than control

Table 3: Anti-inflammatory and Neuroprotective Effects of this compound

Cell/Animal ModelStimulantThis compound Concentration/DosageMeasured ParameterResultReference
N9 MicrogliaLipopolysaccharide (LPS)Concentration-dependentNO and PGE2 productionInhibited
N9 MicrogliaLipopolysaccharide (LPS)Concentration-dependentiNOS and COX-2 expressionSuppressed
N9 MicrogliaLipopolysaccharide (LPS)Concentration-dependentTNF-α, IL-1β, IL-6 mRNA and productionAttenuated
Angiotensin II-induced hypertensive miceAngiotensin II2 and 10 µg kg⁻¹ per minBlood PressureMarkedly and dose-dependently reversed increase
Angiotensin II-induced hypertensive miceAngiotensin II2 and 10 µg kg⁻¹ per mineNOS phosphorylationMarkedly and dose-dependently reversed decrease
Angiotensin II-induced hypertensive miceAngiotensin II2 and 10 µg kg⁻¹ per minReactive Oxygen Species (ROS) productionMarkedly and dose-dependently reversed increase

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and building upon the existing research.

In Vitro Anti-Cancer Assays

1. Cell Culture and Treatment:

  • Cell Lines: Human cervical cancer (HeLa), ovarian cancer (SKOV3, A2780), and non-small cell lung cancer cells are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified durations (e.g., 24, 48, 72 hours).

2. Cell Viability and Proliferation Assays:

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with this compound, and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured.

  • Colony Formation Assay: This assay assesses the long-term proliferative potential of cells. A small number of cells are seeded in a dish and treated with this compound. After a period of incubation (e.g., 1-2 weeks), the resulting colonies are stained and counted.

3. Western Blot Analysis:

  • Purpose: To determine the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT1, STAT1, Cyclin D1, β-actin).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Models of Hepatotoxicity

1. Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Rats:

  • Animal Strain: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Injury: A single intraperitoneal (i.p.) or oral administration of CCl4 (often mixed with olive oil) is used to induce acute liver injury.

  • This compound Administration: this compound is administered (e.g., orally) for a period of time before and/or after CCl4 administration.

  • Outcome Measures:

    • Serum Biochemistry: Blood samples are collected to measure the levels of liver enzymes such as ALT and AST.

    • Histopathology: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.

    • Oxidative Stress Markers: Liver homogenates are used to measure lipid peroxidation (e.g., MDA levels) and the activity of antioxidant enzymes.

    • Inflammatory Markers: Expression of inflammatory cytokines and proteins in the liver is assessed by methods like qPCR or Western blotting.

2. D-galactosamine (GalN) and Lipopolysaccharide (LPS)-Induced Fulminant Hepatic Failure in Mice:

  • Animal Strain: Male ICR mice are a suitable model.

  • Induction of Injury: A co-injection of D-galactosamine and LPS (i.p.) is used to induce severe liver failure.

  • This compound Administration: this compound is typically administered (e.g., i.p.) prior to the GalN/LPS challenge.

  • Outcome Measures:

    • Survival Rate: The number of surviving animals is monitored over a specific period.

    • Serum and Tissue Analysis: Similar to the CCl4 model, serum liver enzymes, liver histology, and markers of oxidative stress and apoptosis (e.g., TUNEL staining, caspase-3 activity) are evaluated.

Signaling Pathways and Visualizations

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these interactions.

NF-κB Signaling Pathway Inhibition by this compound

GomisinA_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway Modulation by this compound

GomisinA_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation This compound This compound This compound->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway Modulation by this compound

GomisinA_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Activates This compound This compound This compound->MAPK (ERK, JNK, p38) Modulates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: Modulation of the MAPK signaling pathways by this compound.

Conclusion

This compound, a bioactive lignan from Schisandra chinensis, exhibits a compelling range of pharmacological properties with significant therapeutic potential. Its multifaceted mechanisms of action, centered on the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation, underscore its promise as a lead compound for the development of novel treatments for a variety of diseases, including liver disorders, cancer, and neuro-inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound. Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profiles in human populations.

References

Gomisin A: A Technical Guide on its Anti-inflammatory and Antioxidant Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the anti-inflammatory and antioxidant properties of this compound, focusing on its molecular mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes the complex signaling pathways involved.

Anti-inflammatory Effects of this compound

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. In various cell and animal models, this compound has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2][3][4]

The primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] this compound has been observed to suppress the activation of NF-κB and the phosphorylation of key MAPK family members, including p38 MAPK, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK). By blocking these pathways, this compound effectively downregulates the expression of downstream inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Furthermore, studies have indicated that this compound can down-regulate the expression of Toll-like receptor 4 (TLR4), a key receptor involved in the recognition of lipopolysaccharide (LPS) and the initiation of the inflammatory cascade. This upstream intervention contributes to its potent anti-inflammatory activity in models of LPS-induced inflammation.

Quantitative Data on Anti-inflammatory Effects
Cell Line/ModelInducerThis compound Concentration(s)Measured ParameterResultReference
N9 microgliaLPSConcentration-dependentNO productionInhibition
N9 microgliaLPSConcentration-dependentPGE2 productionInhibition
N9 microgliaLPSNot specifiediNOS expressionSuppression
N9 microgliaLPSNot specifiedCOX-2 expressionSuppression
N9 microgliaLPSNot specifiedTNF-α mRNA expression & productionAttenuation
N9 microgliaLPSNot specifiedIL-1β mRNA expression & productionAttenuation
N9 microgliaLPSNot specifiedIL-6 mRNA expression & productionAttenuation
HFD obese mice liverHigh-Fat DietNot specifiedTNF-α, IL-6, MCP-1 expressionInhibition
Mouse peritoneal macrophagesLPSNot specifiediNOS, COX-2, IL-6, TNF-α, NOInhibition via RIP2/NF-κB downregulation

Antioxidant Effects of this compound

This compound demonstrates significant antioxidant properties by directly scavenging reactive oxygen species (ROS) and by enhancing the endogenous antioxidant defense systems. It has been shown to inhibit ROS production in various cell types, including microglia and human diploid fibroblasts.

A key mechanism in its antioxidant action is the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes. Studies have also highlighted its role in increasing the expression of heme oxygenase-1 (HO-1) and superoxide dismutases (SOD), which are crucial for cellular protection against oxidative stress.

Furthermore, this compound has been found to influence mitochondrial biogenesis, a process critical for maintaining cellular homeostasis and mitigating oxidative damage. It can enhance the expression of factors involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

Quantitative Data on Antioxidant Effects
Cell Line/ModelInducerThis compound Concentration(s)Measured ParameterResultReference
N9 microgliaLPSNot specifiedROS productionMarked inhibition
N9 microgliaLPSNot specifiedNADPH oxidase activationMarked inhibition
Human Diploid Fibroblasts (SIPS-HDF)Hydrogen PeroxideNot specifiedROS productionInhibition
Human Diploid Fibroblasts (SIPS-HDF)Hydrogen PeroxideNot specifiedCu/Zn, Mn-SOD, HO-1 expressionRecovery
Ovarian Cancer CellsPaclitaxelNot specifiedROS levelsReduction
MC3T3 E1 cellsHigh GlucoseNot specifiedHO-1 expressionEnhancement
MC3T3 E1 cellsHigh GlucoseNot specifiedROS levelsInhibition

Signaling Pathways Modulated by this compound

The anti-inflammatory and antioxidant effects of this compound are orchestrated through its interaction with multiple intracellular signaling pathways.

GomisinA_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs NFkB NF-κB TLR4->NFkB GomisinA This compound GomisinA->TLR4 Inhibits GomisinA->MAPKs Inhibits GomisinA->NFkB Inhibits Nucleus Nucleus MAPKs->Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: this compound's anti-inflammatory signaling pathway.

GomisinA_Antioxidant_Pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS ROS OxidativeStress->ROS GomisinA This compound GomisinA->ROS Scavenges Nrf2 Nrf2 GomisinA->Nrf2 Activates Nucleus Nucleus Nrf2->Nucleus Translocation Antioxidant_Genes Antioxidant Genes (HO-1, SOD) Nucleus->Antioxidant_Genes Transcription Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: this compound's antioxidant signaling pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Murine microglial N9 cells, RAW 264.7 macrophages, and human diploid fibroblasts (HDFs) are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium is typically kept below 0.1% to avoid cytotoxicity.

  • Induction of Inflammation/Oxidative Stress: Inflammation is commonly induced by treating cells with lipopolysaccharide (LPS; typically 1 µg/mL). Oxidative stress can be induced with hydrogen peroxide (H₂O₂).

Measurement of Nitric Oxide (NO) Production

The Griess assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Inflammation is induced with LPS.

  • After an incubation period (e.g., 24 hours), 100 µL of the culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of key signaling molecules.

  • Cells are treated as described above and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-ERK, p-JNK, NF-κB p65, Nrf2, HO-1) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of inflammatory and antioxidant genes.

  • Total RNA is extracted from treated cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2, HO-1, SOD).

  • The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cells are seeded and treated with this compound and an inducing agent.

  • The cells are then incubated with DCFH-DA (typically 10 µM) for 30 minutes at 37°C.

  • After incubation, the cells are washed with phosphate-buffered saline (PBS).

  • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Conclusion

This compound exhibits potent anti-inflammatory and antioxidant activities, primarily through the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 pathway. The comprehensive data and methodologies presented in this technical guide underscore the potential of this compound as a lead compound for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Gomisin A: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin A is a dibenzocyclooctadiene lignan, a class of secondary metabolites found in plants, that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural origins of this compound and a detailed overview of its complex biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly isolated from plants belonging to the Schisandraceae family. The primary and most well-documented source is the fruit of Schisandra chinensis, commonly known as the five-flavor berry. This plant is native to East Asia and has a long history of use in traditional medicine. Other species within the Schisandra genus, such as Schisandra sphenanthera and Schisandra sphaerandra, also produce this compound, although often in varying concentrations alongside a diverse array of other structurally related lignans. Additionally, species from the genus Kadsura, also a member of the Schisandraceae family, have been reported to contain dibenzocyclooctadiene lignans, including compounds structurally similar to this compound.

The concentration of this compound can vary depending on the plant species, the specific part of the plant (fruits, stems, leaves, roots), geographical location, and harvesting time. The fruits and seeds of S. chinensis are generally considered to have the highest concentrations of this compound.

Quantitative Data on this compound Content

The following table summarizes the quantitative data for this compound and related lignans found in various natural sources, as reported in the scientific literature. These values are typically determined using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors.

Plant SpeciesPlant PartCompoundConcentration (mg/g of dry weight or extract)Reference
Schisandra chinensisEthanol Extract of FruitThis compound2.51 ± 0.02
Schisandra chinensisFruitThis compound3.01 ± 0.13
Schisandra chinensisFruitSchisandrin25.95 ± 0.15
Schisandra chinensisFruitGomisin M22.17 ± 0.07
Schisandra chinensis (from Mungyeong)FruitSchisandrin8.41 ± 0.30
Schisandra chinensis (from Mungyeong)FruitDeoxyschisandrin1.06 ± 0.05
Schisandra chinensis (from Mungyeong)FruitGomisin N7.69 ± 0.30
Schisandra chinensis (from Mungyeong)FruitWuweizisu C1.68 ± 0.06
Schisandra sphenantheraFruitSchisantherin A (Gomisin C)Predominant lignan[1][2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that originates from the general phenylpropanoid pathway, a central route for the synthesis of a wide variety of plant secondary metabolites. The pathway can be broadly divided into three main stages: the formation of monolignol precursors, the dimerization and formation of the lignan backbone, and the subsequent modifications to form the final dibenzocyclooctadiene structure of this compound.

Stage 1: Phenylpropanoid Pathway to Monolignols

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate. This initial phase involves the following key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway proceeds through a series of reductions and hydroxylations to yield coniferyl alcohol, the primary building block for lignans.

Phenylpropanoid_Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol

Figure 1: Simplified Phenylpropanoid Pathway to Coniferyl Alcohol.
Stage 2: Dimerization and Formation of the Lignan Backbone

The pivotal step in lignan biosynthesis is the stereospecific coupling of two monolignol units. In the case of dibenzocyclooctadiene lignans, two molecules of coniferyl alcohol undergo oxidative coupling to form the furofuran lignan, (+)-pinoresinol. This reaction is orchestrated by two key classes of proteins:

  • Laccases (LACs) or Peroxidases: These enzymes catalyze the one-electron oxidation of coniferyl alcohol to generate resonance-stabilized radicals.

  • Dirigent Proteins (DIRs): These non-catalytic proteins capture the monolignol radicals and orient them in a specific manner to ensure the formation of the correct regio- and stereoisomer, in this case, (+)-pinoresinol.

Following the formation of pinoresinol, a series of reductive steps, catalyzed by pinoresinol-lariciresinol reductases (PLRs) , converts pinoresinol first to lariciresinol and then to secoisolariciresinol.

Stage 3: Formation of the Dibenzocyclooctadiene Skeleton and Final Modifications

The transformation of the linear dibenzylbutane lignan, secoisolariciresinol, into the characteristic eight-membered ring of dibenzocyclooctadiene lignans is a complex process involving intramolecular oxidative coupling. While the exact enzymatic sequence leading to this compound is still under investigation, recent studies have shed light on key steps and the enzyme families involved:

  • Formation of Dihydroguaiaretic Acid: This intermediate is a crucial precursor for the dibenzocyclooctadiene skeleton.

  • Hydroxylation and Methylation: A series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (CYPs) , and subsequent methylation by O-methyltransferases (OMTs) decorate the aromatic rings. For instance, the enzyme SchCYP719C7 has been shown to hydroxylate dihydroguaiaretic acid, and SchOMT02 subsequently methylates these hydroxyl groups to form pregomisin.

  • Intramolecular C-C Coupling: The formation of the eight-membered ring is a critical C-C bond formation step. The cytochrome P450 enzyme SchCYP719G1b has been identified as being responsible for catalyzing the C-C phenol coupling of pregomisin to form the gomisin J skeleton, which is structurally very similar to this compound.

  • Final Tailoring Steps: It is hypothesized that further specific hydroxylations, methylations, and potentially other modifications, catalyzed by specific CYPs and OMTs, lead to the final structure of this compound. The close structural relationship between various gomisins and schisantherins suggests a divergent pathway from a common intermediate. For example, Schisantherin A (also known as Gomisin C) is a benzoylated derivative, indicating the involvement of a benzoyltransferase in its biosynthesis.

Gomisin_A_Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Lignan Backbone Formation cluster_2 Dibenzocyclooctadiene Formation L-Phenylalanine L-Phenylalanine ... ... L-Phenylalanine->... Coniferyl Alcohol Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl Alcohol->Pinoresinol 2x Coniferyl Alcohol (LACs, DIRs) ...->Coniferyl Alcohol Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Dihydroguaiaretic Acid Dihydroguaiaretic Acid Secoisolariciresinol->Dihydroguaiaretic Acid Pregomisin Pregomisin Dihydroguaiaretic Acid->Pregomisin SchCYP719C7 SchOMT02 Gomisin J Skeleton Gomisin J Skeleton Pregomisin->Gomisin J Skeleton SchCYP719G1b (C-C Coupling) This compound This compound Gomisin J Skeleton->this compound Tailoring Enzymes (CYPs, OMTs)

Figure 2: Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

This section outlines the general methodologies for the isolation, quantification, and investigation of the biosynthesis of this compound.

Isolation of this compound from Schisandra chinensis Fruits

The following is a generalized workflow for the isolation of this compound. Specific parameters such as solvent ratios and column dimensions may need to be optimized.

Isolation_Workflow start Dried & Powdered S. chinensis Fruits extraction Ultrasonic-assisted Extraction with 70% Ethanol start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract macroporous_resin Macroporous Resin Column Chromatography (e.g., D101) Elution with graded ethanol crude_extract->macroporous_resin lignan_fraction Lignan-rich Fraction macroporous_resin->lignan_fraction silica_gel Silica Gel Column Chromatography Elution with n-hexane-ethyl acetate gradient lignan_fraction->silica_gel gomisin_a_fraction This compound-containing Fractions silica_gel->gomisin_a_fraction hsccc Preparative High-Speed Counter-Current Chromatography (HSCCC) gomisin_a_fraction->hsccc purified_gomisin_a Purified this compound (>99% purity) hsccc->purified_gomisin_a

Figure 3: General Workflow for the Isolation of this compound.

Protocol Details:

  • Extraction: Powdered, dried fruits of S. chinensis are extracted with an appropriate solvent, typically 70% ethanol, often with the aid of ultrasonication to improve efficiency.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Initial Fractionation: The crude extract is subjected to macroporous resin column chromatography. The column is washed with water to remove polar impurities, and the lignan-containing fraction is eluted with a higher concentration of ethanol (e.g., 70-95%).

  • Silica Gel Chromatography: The lignan-rich fraction is further purified by silica gel column chromatography using a gradient of non-polar to polar solvents, such as n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions enriched with this compound are pooled and subjected to a final purification step, such as preparative high-speed counter-current chromatography (HSCCC) or preparative HPLC, to obtain highly pure this compound. The structure and purity of the isolated compound are confirmed by spectroscopic methods (NMR, MS) and HPLC analysis.

Quantification of this compound by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape). A typical isocratic mobile phase could be acetonitrile:water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of standard solutions of known concentrations by serial dilution.

  • Sample Preparation: Accurately weigh the powdered plant material or extract. Extract with methanol or ethanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Quantification: Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Investigation of Biosynthetic Enzymes

Heterologous Expression and Enzyme Assays:

To characterize the function of candidate enzymes in the this compound biosynthetic pathway (e.g., CYPs and OMTs), the following general protocol can be employed:

  • Gene Cloning and Heterologous Expression: The coding sequence of the candidate gene is cloned into an appropriate expression vector. The recombinant protein is then expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.

  • Protein Purification: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.

  • Enzyme Assay:

    • Cytochrome P450 Assay: The purified CYP enzyme is incubated with the putative substrate (e.g., a lignan intermediate), NADPH, and a cytochrome P450 reductase in a suitable buffer. The reaction is allowed to proceed at an optimal temperature and then quenched.

    • O-Methyltransferase Assay: The purified OMT is incubated with the substrate (a hydroxylated lignan intermediate) and the methyl donor, S-adenosyl-L-methionine (SAM), in an appropriate buffer.

  • Product Analysis: The reaction products are extracted and analyzed by HPLC or LC-MS to identify and quantify the newly formed compound. The identity of the product is confirmed by comparison with an authentic standard or by structural elucidation using NMR and MS.

Enzyme_Assay_Workflow start Candidate Gene (e.g., CYP or OMT) cloning Cloning into Expression Vector start->cloning expression Heterologous Expression (e.g., E. coli, Yeast) cloning->expression purification Protein Purification (Affinity Chromatography) expression->purification enzyme Purified Enzyme purification->enzyme assay Enzyme Assay (Substrate, Co-factors, Buffer) enzyme->assay analysis Product Analysis (HPLC, LC-MS) assay->analysis result Functional Characterization of the Enzyme analysis->result

Figure 4: Workflow for Functional Characterization of Biosynthetic Enzymes.

Conclusion

This compound, a prominent bioactive lignan from Schisandra chinensis, continues to be a subject of intense scientific investigation. Understanding its natural distribution and the intricacies of its biosynthetic pathway is crucial for its potential development as a therapeutic agent. While significant progress has been made in elucidating the key enzymatic steps, further research is needed to fully map out the precise sequence of reactions leading to this compound and to characterize all the involved enzymes. The methodologies outlined in this guide provide a framework for the continued exploration of this fascinating natural product, from its isolation and quantification to the functional characterization of its biosynthetic machinery. This knowledge will be instrumental in enabling metabolic engineering approaches for the enhanced production of this compound and its derivatives.

References

The Effects of Gomisin A on Mitochondrial Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin A, a lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects.[1][2] Emerging evidence suggests that this compound also plays a crucial role in modulating mitochondrial biogenesis, the process of generating new mitochondria. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on mitochondrial biogenesis, supported by quantitative data from key studies and detailed experimental protocols.

Core Signaling Pathways

This compound enhances mitochondrial biogenesis primarily through the activation of key signaling pathways that regulate cellular energy homeostasis and antioxidant responses. The two major pathways implicated are the Nrf2 signaling pathway and the AMPK/SIRT1/PGC-1α signaling axis .

Nrf2 Signaling Pathway

This compound has been shown to promote the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon activation by stimuli such as oxidative stress or xenobiotics, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of genes encoding antioxidant and cytoprotective proteins, including Heme Oxygenase-1 (HO-1) and Superoxide Dismutases (SODs).[1] The upregulation of these antioxidant enzymes helps to mitigate oxidative stress, a known inhibitor of mitochondrial function. By reducing reactive oxygen species (ROS), this compound creates a more favorable environment for mitochondrial biogenesis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GomisinA This compound Nrf2_cyto Nrf2 GomisinA->Nrf2_cyto promotes ROS Cellular Stress (e.g., ROS) ROS->Nrf2_cyto induces dissociation Keap1 Keap1 Nrf2_cyto->Keap1 inhibition Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, SODs) ARE->Antioxidant_Genes activates transcription Mitochondrial_Biogenesis Mitochondrial Biogenesis Antioxidant_Genes->Mitochondrial_Biogenesis supports

This compound-mediated Nrf2 Signaling Pathway.
AMPK/SIRT1/PGC-1α Signaling Axis

The AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) axis is a central regulator of mitochondrial biogenesis. While direct activation of SIRT1 by this compound is yet to be definitively established, related compounds from Schisandra chinensis have been shown to act through this pathway. This compound has been observed to increase the phosphorylation of AMPK. Activated AMPK can then increase the cellular NAD+/NADH ratio, which in turn activates the NAD+-dependent deacetylase SIRT1. SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis. Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which then stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondria.

GomisinA This compound AMPK AMPK GomisinA->AMPK activates pAMPK p-AMPK AMPK->pAMPK phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 activates PGC1a_inactive PGC-1α (acetylated) SIRT1->PGC1a_inactive deacetylates PGC1a_active PGC-1α (deacetylated) NRF1 NRF-1 PGC1a_active->NRF1 co-activates TFAM TFAM NRF1->TFAM activates transcription mtDNA mtDNA Replication & Transcription TFAM->mtDNA promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis mtDNA->Mitochondrial_Biogenesis leads to

This compound and the AMPK/SIRT1/PGC-1α Pathway.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key markers of mitochondrial biogenesis and antioxidant response from in vitro studies.

Table 1: Effect of this compound on Mitochondrial Biogenesis-Related Protein Expression in MC3T3-E1 Cells

ProteinTreatment ConditionFold Change vs. ControlReference
PGC-1αHigh Glucose (HG)Decreased
HG + this compound (10 µM)Increased vs. HG
NRF-1High Glucose (HG)Decreased
HG + this compound (10 µM)Increased vs. HG
TFAMHigh Glucose (HG)Decreased
HG + this compound (10 µM)Increased vs. HG

Table 2: Effect of this compound on Antioxidant Enzyme Expression

ProteinCell LineTreatment ConditionFold Change vs. ControlReference
HO-1Human Diploid FibroblastsH₂O₂Decreased
Human Diploid FibroblastsH₂O₂ + this compoundRecovered expression
MC3T3-E1High Glucose (HG)Decreased
MC3T3-E1HG + this compound (10 µM)Increased vs. HG
Cu/Zn-SODHuman Diploid FibroblastsH₂O₂Decreased
Human Diploid FibroblastsH₂O₂ + this compoundRecovered expression
Mn-SODHuman Diploid FibroblastsH₂O₂Decreased
Human Diploid FibroblastsH₂O₂ + this compoundRecovered expression

Table 3: Effect of this compound on Cellular Energetics and Oxidative Stress

ParameterCell LineTreatment ConditionObservationReference
Intracellular ROSHuman Diploid FibroblastsH₂O₂Increased
Human Diploid FibroblastsH₂O₂ + this compoundInhibited ROS production
MC3T3-E1High Glucose (HG)Increased
MC3T3-E1HG + this compound (10 µM)Inhibited ROS production

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on mitochondrial biogenesis.

Western Blot Analysis for Protein Expression

This protocol is for determining the expression levels of proteins such as PGC-1α, Nrf2, HO-1, and SODs.

start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE Electrophoresis quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary Primary Antibody Incubation (e.g., anti-PGC-1α, 4°C overnight) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated, RT for 1h) primary->secondary detection Chemiluminescence Detection secondary->detection analysis Densitometry Analysis detection->analysis

Workflow for Western Blot Analysis.
  • Cell Lysis and Protein Extraction:

    • Treat cells with this compound at desired concentrations and for the specified duration.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE Electrophoresis:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto a 10-12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer at 100V for 1-2 hours in a cold environment.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PGC-1α, anti-Nrf2, anti-HO-1, anti-SOD) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Treat the cells with this compound and/or an oxidative stressor (e.g., H₂O₂) for the desired time.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

ATP Production Assay

This protocol describes the measurement of intracellular ATP levels using a bioluminescence-based assay.

  • Cell Culture and Treatment:

    • Culture cells in a white, opaque 96-well plate.

    • Treat cells with this compound for the specified duration.

  • ATP Extraction:

    • Add a cell lysis reagent to each well to release intracellular ATP.

  • Luminescence Reaction:

    • Add a luciferin/luciferase reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Measurement:

    • Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.

    • Normalize the ATP levels to the total protein concentration in each well.

Mitochondrial DNA (mtDNA) Copy Number Quantification

This protocol uses quantitative real-time PCR (qPCR) to determine the relative copy number of mtDNA compared to nuclear DNA (nDNA).

  • Genomic DNA Extraction:

    • Extract total genomic DNA from treated and control cells using a commercial DNA extraction kit.

    • Quantify the DNA concentration and assess its purity.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M), and the genomic DNA template.

    • Perform the reactions in a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.

    • Calculate the difference in Ct values (ΔCt) between the mitochondrial and nuclear genes (ΔCt = CtnDNA - CtmtDNA).

    • The relative mtDNA copy number is calculated as 2ΔCt.

Conclusion

This compound demonstrates significant potential in promoting mitochondrial biogenesis through the activation of the Nrf2 and likely the AMPK/SIRT1/PGC-1α signaling pathways. Its ability to upregulate key transcriptional regulators and antioxidant enzymes contributes to the maintenance of mitochondrial homeostasis and cellular health. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic applications of this compound in conditions associated with mitochondrial dysfunction. Further studies are warranted to fully elucidate the complete mechanistic details and to translate these preclinical findings into clinical applications.

References

The Reversal of Multidrug Resistance by Gomisin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable challenge in oncology, significantly diminishing the efficacy of chemotherapeutic agents. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from cancer cells. Gomisin A, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising agent capable of reversing P-gp-mediated MDR. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. Evidence suggests that this compound acts as an uncompetitive inhibitor of P-gp ATPase activity, altering the transporter's conformation and substrate interactions without being a substrate itself. Furthermore, its potential modulation of key signaling pathways, such as PI3K/Akt and STAT3, may contribute to its chemosensitizing effects. This document aims to be a comprehensive resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential of this compound in overcoming multidrug resistance.

Introduction: The Challenge of Multidrug Resistance

The development of resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, known as multidrug resistance (MDR), is a primary cause of chemotherapy failure. One of the most well-characterized mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp/ABCB1) transporter.[1] This ATP-dependent efflux pump actively removes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic effects.[1]

This compound, a bioactive lignan extracted from the fruit of Schisandra chinensis, has been identified as a potent MDR modulator.[2][3] Unlike first and second-generation P-gp inhibitors, this compound exhibits a unique mechanism of action and a favorable toxicity profile, making it a subject of significant interest for overcoming MDR in cancer therapy.[2]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₃H₂₈O₇
Molar Mass 416.47 g/mol
IUPAC Name (6S,7S,11aR)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-11H-benzocycloocta[1,2-f]benzodioxol-6-ol
CAS Number 58546-54-6
Appearance White crystalline powder
Solubility Soluble in DMSO, ethanol, and other organic solvents

Reversal of P-glycoprotein-Mediated Multidrug Resistance

This compound effectively reverses P-gp-mediated MDR by directly interacting with the P-gp transporter. However, it does not act as a competitive inhibitor. Instead, it is proposed to be an uncompetitive inhibitor of the P-gp ATPase activity.

Mechanism of Action on P-glycoprotein

Several lines of evidence support a non-competitive mechanism of P-gp inhibition by this compound:

  • Inhibition of Basal P-gp ATPase Activity: Unlike P-gp substrates that stimulate ATPase activity, this compound inhibits the basal P-gp-associated ATPase activity.

  • Uncompetitive Inhibition: this compound acts as an uncompetitive inhibitor of P-gp ATPase activity that is stimulated by transport substrates like verapamil and progesterone. This suggests that this compound binds to the enzyme-substrate complex.

  • Altered P-gp Conformation: this compound impedes the binding of the UIC-2 antibody, which recognizes a specific conformation of P-gp induced by substrate binding. This indicates that this compound alters the conformational state of the transporter.

  • Inhibition of Photocrosslinking: this compound inhibits the photocrosslinking of P-gp with its transport substrate [¹²⁵I]iodoarylazidoprazosin in a concentration-dependent manner.

These findings collectively suggest that this compound binds to a site on P-gp that is distinct from the substrate-binding site and allosterically modulates the transporter's function, leading to reduced drug efflux.

Quantitative Data on MDR Reversal

The chemosensitizing effect of this compound has been demonstrated in P-gp-overexpressing cancer cell lines. While specific IC50 values for combination therapies are not always explicitly tabulated in the literature, graphical data and reversal fold calculations demonstrate a significant potentiation of the cytotoxic effects of various chemotherapeutic agents.

Table 1: Effect of this compound on the Cytotoxicity of Chemotherapeutic Agents in HepG2-DR Cells

Chemotherapeutic AgentThis compound Concentration (µM)Observed EffectReference
Doxorubicin20, 50Significant sensitization of HepG2-DR cells to doxorubicin-induced cytotoxicity.
Vinblastine20, 50Marked increase in the cytotoxic effect of vinblastine in HepG2-DR cells.
Taxol (Paclitaxel)20, 50Potentiation of taxol-induced cell death in resistant HepG2-DR cells.
5-Fluorouracil20, 50No significant effect on the cytotoxicity of this non-P-gp substrate.

Note: The referenced study presents this data in graphical form (dose-response curves). The table provides a qualitative summary of these findings.

Modulation of Cellular Signaling Pathways

Beyond its direct interaction with P-gp, this compound's ability to reverse MDR may also involve the modulation of intracellular signaling pathways known to be associated with chemoresistance.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its aberrant activation is frequently implicated in the development of drug resistance. Studies have shown that this compound can inhibit the PI3K/Akt signaling pathway in cancer cells. This inhibition can lead to a downstream decrease in the expression of anti-apoptotic proteins and may also affect the expression and function of ABC transporters.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key player in cancer progression and chemoresistance. Constitutive activation of STAT3 promotes the expression of genes involved in cell survival, proliferation, and angiogenesis, while also contributing to the regulation of ABC transporter expression. This compound has been shown to be a potential inhibitor of the STAT3 pathway, which could contribute to its ability to resensitize cancer cells to chemotherapy.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Signaling Pathways

GomisinA_MDR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux ATP-dependent EGFR EGFR PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Chemo Chemotherapeutic Drug Chemo->Pgp Substrate GomisinA This compound GomisinA->Pgp Uncompetitive Inhibition Akt Akt GomisinA->Akt Inhibition GomisinA->STAT3 Inhibition PI3K->Akt Akt->Pgp Expression & Function Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Pgp Expression STAT3->Apoptosis STAT3->Proliferation Pgp_Inhibition_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: MDR Cancer Cell Line (e.g., HepG2-DR) viability Cell Viability Assay (MTT) - Treat with Chemo +/- this compound start->viability rhodamine Rhodamine 123 Efflux Assay - Measure intracellular fluorescence start->rhodamine atpase P-gp ATPase Activity Assay - Measure phosphate release start->atpase western Western Blot - Analyze P-gp expression start->western ic50 Calculate IC50 & Reversal Fold viability->ic50 efflux_analysis Quantify Rhodamine 123 Retention rhodamine->efflux_analysis atpase_kinetics Determine Kinetic Parameters (Km, Vmax) atpase->atpase_kinetics protein_quant Quantify P-gp Protein Levels western->protein_quant conclusion Conclusion: Assess MDR Reversal Efficacy & Mechanism of this compound ic50->conclusion efflux_analysis->conclusion atpase_kinetics->conclusion protein_quant->conclusion

References

Foundational Research on the Bioactivity of Gomisin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Gomisin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the foundational research into this compound's bioactivity, with a focus on its hepatoprotective, anti-inflammatory, anti-cancer, and neuroprotective effects. We summarize key quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Hepatoprotective Bioactivity

This compound demonstrates significant protective effects against liver injury, primarily through its potent antioxidant and anti-inflammatory mechanisms.[1] Research shows it can prevent increases in key liver enzymes and mitigate histological damage in models of acute liver injury.[1][2]

Mechanism of Action: The hepatoprotective effect of this compound is linked to its ability to inhibit oxidative stress and the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1] In response to liver damage induced by toxins like carbon tetrachloride (CCl₄), this compound reduces hepatic lipid peroxidation and increases the activity of antioxidant enzymes such as superoxide dismutase.[1] This antioxidant action is coupled with the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting the activation of NF-κB, this compound effectively suppresses the downstream inflammatory cascade and ameliorates fibrogenesis. Furthermore, it has been shown to attenuate the activation of caspase-3, a key enzyme in the apoptotic pathway, thereby reducing programmed cell death in hepatocytes.

GomisinA_Hepatoprotective_Pathway This compound Hepatoprotective Signaling Pathway Toxin Hepatotoxin (e.g., CCl4) OxidativeStress Oxidative Stress (Lipid Peroxidation) Toxin->OxidativeStress NFkB NF-κB Activation Toxin->NFkB LiverInjury Liver Injury OxidativeStress->LiverInjury Inflammation Pro-inflammatory Mediators (TNF-α, IL-1β) NFkB->Inflammation Fibrogenesis Fibrogenesis (α-SMA expression) NFkB->Fibrogenesis Inflammation->LiverInjury Fibrogenesis->LiverInjury GomisinA This compound GomisinA->OxidativeStress Inhibits GomisinA->NFkB Inhibits

Caption: this compound's hepatoprotective mechanism.

Quantitative Data: Hepatoprotective Effects
Model SystemToxin/InducerThis compound DosageObserved EffectReference
MiceD-Galactosamine (700 mg/kg) / LPS (10 µg/kg)25, 50, 100, 200 mg/kgDose-dependent attenuation of increased serum aminotransferase levels and lipid peroxidation. Significant increase in survival rate.
RatsCarbon Tetrachloride (CCl₄)PretreatmentMarkedly prevented the increase in alanine aminotransferase and aspartate aminotransferase.
Primary Rat HepatocytesD-galactosamine (GalN, 30 mM)0.1, 1, 10, 100 µMSignificantly inhibited the GalN-induced increase in lactate dehydrogenase (LDH) and alanine aminotransferase (ALT).
Experimental Protocol: CCl₄-Induced Acute Liver Injury Model

This protocol outlines the methodology used to investigate the hepatoprotective effects of this compound in a rat model.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Treatment:

    • Control Group: Receives vehicle (e.g., corn oil) only.

    • CCl₄ Group: Receives vehicle followed by a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 1 mL/kg, diluted in corn oil).

    • This compound + CCl₄ Group: Pretreated with this compound (dissolved in a suitable vehicle) orally or intraperitoneally for a set number of days (e.g., 4 days) prior to CCl₄ administration.

  • Induction of Injury: Acute liver injury is induced by a single i.p. injection of CCl₄.

  • Sample Collection: 24 hours after CCl₄ injection, animals are anesthetized. Blood is collected via cardiac puncture for serum biochemical analysis. The liver is excised, weighed, and processed for histological analysis and Western blotting.

  • Endpoint Analysis:

    • Serum Biochemistry: Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.

    • Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess necrosis and inflammation.

    • Western Blot Analysis: Protein levels of NF-κB, phospho-IκB, and MAPK pathway members are measured in liver homogenates to elucidate molecular mechanisms.

Anti-Inflammatory and Antioxidant Bioactivity

This compound exhibits broad anti-inflammatory and antioxidant activities, which are central to many of its therapeutic effects. It effectively suppresses the production of key inflammatory mediators in various cell types, particularly in immune cells like microglia and macrophages.

Mechanism of Action: this compound's anti-inflammatory action is largely mediated by its inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. In lipopolysaccharide (LPS)-stimulated microglial cells, this compound down-regulates the expression of Toll-like receptor 4 (TLR4), a key receptor for LPS. This leads to reduced activation of downstream pathways, including NF-κB and MAPKs (e.g., p38, ERK, JNK). Consequently, the expression and production of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6) are significantly attenuated. This compound also mitigates oxidative stress by inhibiting reactive oxygen species (ROS) production and NADPH oxidase activation.

GomisinA_AntiInflammatory_Pathway This compound Anti-inflammatory Signaling Pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs NFkB NF-κB TLR4->NFkB MAPKs->NFkB GeneExp Inflammatory Gene Expression NFkB->GeneExp Nucleus Nucleus Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) GeneExp->Mediators GomisinA This compound GomisinA->TLR4 Inhibits GomisinA->MAPKs Inhibits GomisinA->NFkB Inhibits

Caption: this compound's anti-inflammatory mechanism.

Quantitative Data: Anti-inflammatory Effects
Model SystemInducerThis compound EffectQuantitative MetricReference
Mouse SkinTPA (1 µ g/ear )Inhibition of inflammationED₅₀ = 1.4 µmol
N9 MicrogliaLPSInhibition of NO and PGE₂ productionConcentration-dependent
N9 MicrogliaLPSAttenuation of TNF-α, IL-1β, IL-6 mRNA expression and productionConcentration-dependent

Anti-Cancer Bioactivity

This compound has demonstrated anti-cancer properties in various cancer cell lines, primarily by inhibiting cell proliferation and inducing cell cycle arrest. Its efficacy can be enhanced when used in combination with other agents like TNF-α.

Mechanism of Action: In HeLa human cervical cancer cells, this compound, particularly in the presence of TNF-α, induces cell cycle arrest in the G1 phase. This effect is associated with the downregulation of cyclin D1 expression and the phosphorylation of the Retinoblastoma (RB) protein. The mechanism involves the suppression of the Janus kinase (JAK)-mediated signal transducer and activator of transcription 1 (STAT1) pathway. Inhibition of STAT1 activation is a key event in this compound-induced G1 arrest. In non-small cell lung cancer (NSCLC), this compound is suggested to act on targets like TNF, AKT1, and STAT3, potentially through the PI3K-Akt signaling pathway, leading to inhibited cell viability and metastasis.

GomisinA_AntiCancer_Pathway This compound Anti-Cancer Signaling Pathway (HeLa Cells) TNFa TNF-α JAK JAK TNFa->JAK STAT1 STAT1 Activation JAK->STAT1 CyclinD1 Cyclin D1 Expression STAT1->CyclinD1 RBphos RB Phosphorylation STAT1->RBphos G1S G1/S Phase Progression CyclinD1->G1S Arrest G1 Arrest CyclinD1->Arrest RBphos->G1S RBphos->Arrest GomisinA This compound GomisinA->STAT1 Suppresses

Caption: this compound's anti-cancer mechanism in HeLa cells.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds like this compound on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., HeLa, SKOV3, A2780) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 0.8 x 10³ to 5 x 10³ cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL), and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 490-570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined from the dose-response curve.

Neuroprotective Bioactivity

The neuroprotective effects of this compound are primarily linked to its potent anti-inflammatory properties within the central nervous system. By modulating microglial activation, this compound can protect neurons from inflammatory damage.

Mechanism of Action: In the brain, over-activated microglia release excessive pro-inflammatory and neurotoxic factors, contributing to neuronal cell death. This compound has been shown to inhibit this process in LPS-stimulated N9 microglia. It attenuates the production of nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines. This anti-neuroinflammatory effect protects neuronal cells (e.g., SH-SY5Y neuroblastoma, primary cortical neurons) from the toxicity of conditioned media from activated microglia. The underlying mechanism involves the inhibition of the TLR4-mediated NF-κB and MAPKs signaling pathways, similar to its peripheral anti-inflammatory action.

GomisinA_Neuroprotective_Workflow Neuroprotective Effect Experimental Workflow Step1 Step 1: Activate Microglia (N9 cells + LPS) Step2 Step 2: Treat with this compound (or vehicle) Step1->Step2 Step3 Step 3: Collect Conditioned Media (CM) Step2->Step3 Step5 Step 5: Treat Neurons with CM Step3->Step5 Step4 Step 4: Culture Neurons (e.g., SH-SY5Y) Step4->Step5 Step6 Step 6: Assess Neuronal Viability/Death Step5->Step6

Caption: Experimental workflow for assessing neuroprotection.

Other Bioactivities: Ion Channel Modulation

Beyond its effects on major signaling pathways, this compound has been found to modulate the activity of ion channels.

  • Voltage-Gated Sodium (Na⁺) Channels: In pituitary GH₃ and pancreatic INS-1 cells, this compound differentially inhibits the peak and end-pulse (sustained) components of voltage-gated Na⁺ currents (INa). The inhibition of the sustained current is significantly more potent than the peak current. This action suggests a potential role for this compound in modulating cellular excitability.

Quantitative Data: Effects on Voltage-Gated Na⁺ Channels
Cell LineCurrent ComponentIC₅₀ ValueReference
Pituitary GH₃ CellsPeak INa6.2 µM
Pituitary GH₃ CellsEnd-pulse INa0.73 µM
Pancreatic INS-1 CellsPeak INa5.9 µM
Pancreatic INS-1 CellsEnd-pulse INa0.84 µM

Summary and Future Directions

This compound is a pleiotropic bioactive compound with well-documented hepatoprotective, anti-inflammatory, anti-cancer, and neuroprotective properties. Its mechanisms of action converge on the modulation of critical signaling pathways, including NF-κB, MAPKs, and STAT1, as well as the mitigation of oxidative stress. The quantitative data and experimental models presented in this guide provide a solid foundation for its further investigation and development.

Future research should focus on:

  • In vivo efficacy and pharmacokinetics: Translating the promising in vitro results into well-designed animal models for chronic diseases.

  • Target identification: Uncovering the direct molecular targets of this compound to better understand its potent effects.

  • Synergistic combinations: Exploring the therapeutic potential of this compound in combination with existing drugs to enhance efficacy and overcome resistance, as suggested by studies with paclitaxel and TNF-α.

  • Clinical trials: Ultimately, assessing the safety and efficacy of this compound in human clinical trials for relevant indications.

References

Methodological & Application

Application Note: High-Yield Extraction and Purification of Gomisin A from Schisandra Fruits

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gomisin A is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and potential anti-cancer properties[1][2]. The development of efficient and scalable methods for extracting and purifying this compound is crucial for advancing its research and potential therapeutic applications. This document provides detailed protocols for the extraction of this compound from Schisandra fruits and its subsequent purification using various chromatographic techniques, yielding a high-purity final product suitable for experimental and developmental use.

Section 1: Extraction Protocols

The initial step involves the extraction of crude lignans, including this compound, from the dried fruits of Schisandra chinensis. Two common and effective methods are presented below.

Protocol 1.1: Hot Reflux Extraction

This is a conventional and robust method for extracting lignans from plant material.

  • Preparation of Plant Material: Dry the fruits of Schisandra chinensis and grind them into a fine powder.

  • Extraction:

    • Place 1 kg of the powdered fruit into a round-bottom flask.

    • Add 60-80% aqueous ethanol at a solid-to-solvent ratio of 1:10 (w/v)[3].

    • Heat the mixture to 60°C and perform reflux extraction for 3 hours with continuous stirring.

    • Repeat the extraction process twice more with fresh solvent to ensure maximum yield.

  • Concentration:

    • Filter the combined extracts through filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.

Protocol 1.2: Ultrasonic-Assisted Extraction (UAE)

UAE is a more rapid extraction method that utilizes acoustic cavitation to enhance solvent penetration and mass transfer.

  • Preparation of Plant Material: Prepare finely powdered, dried Schisandra fruits as described in Protocol 1.1.

  • Extraction:

    • Accurately weigh 0.5 g of the powdered fruit and place it in an extraction vessel.

    • Add 20 mL of methanol.

    • Place the vessel in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature (e.g., 25°C).

    • Repeat the extraction with fresh methanol to improve the recovery of lignans.

  • Concentration:

    • Filter the combined extracts through a 0.45 µm membrane filter.

    • Adjust the total volume to a known quantity (e.g., 50 mL) with methanol for quantification or evaporate the solvent under vacuum to obtain the crude extract for purification.

Section 2: Purification Protocols

A multi-step chromatographic approach is required to isolate this compound from the complex crude extract. The general workflow involves an initial cleanup followed by one or more high-resolution chromatography steps.

G Experimental Workflow for this compound Purification cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & QC start Schisandra Fruits powder Powdered Fruits start->powder Grinding extract Crude Extract powder->extract Solvent Extraction (Reflux or UAE) resin Lignan-Enriched Fraction extract->resin Macroporous Resin (e.g., D101) silica Partially Purified Fractions resin->silica Silica Gel Column Chromatography hsccc High-Purity this compound silica->hsccc HSCCC or Preparative HPLC analysis Purity & Structural ID hsccc->analysis HPLC, MS, NMR

Figure 1. Overall workflow from raw Schisandra fruits to purified this compound.

Protocol 2.1: Initial Cleanup using Macroporous Resin Chromatography

This step effectively removes highly polar compounds like sugars and enriches the lignan content.

  • Column Preparation: Pack a glass column with D101 macroporous resin and equilibrate it with deionized water.

  • Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.

  • Elution:

    • Wash the column with deionized water to remove polar impurities.

    • Elute the column with a graded series of ethanol-water mixtures (e.g., 30%, 50%, 70%, and 95% ethanol).

    • Collect the fractions and monitor them by TLC or HPLC. The 70% ethanol fraction is typically rich in this compound and other lignans.

  • Concentration: Combine the lignan-rich fractions and evaporate the solvent to dryness.

Protocol 2.2: Silica Gel Column Chromatography

This step separates compounds based on polarity, providing further purification of this compound.

  • Column Preparation: Prepare a slurry of silica gel (e.g., 70-230 mesh) in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the lignan-enriched fraction from the previous step in a minimal amount of solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Once dry, carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc). A typical gradient might start with 100% n-hexane and gradually increase the proportion of EtOAc (e.g., 99:1, 90:10, 80:20 v/v).

  • Fraction Collection: Collect fractions of a fixed volume and monitor them using TLC. Combine fractions containing this compound.

Protocol 2.3: High-Speed Counter-Current Chromatography (HSCCC) for Final Purification

HSCCC is a highly efficient, support-free liquid-liquid partition chromatography technique ideal for the final purification of target compounds.

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a ratio of 1:0.9:0.9:1 (v/v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase typically serves as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Instrument Setup:

    • Fill the multilayer coil column entirely with the stationary phase (upper phase).

    • Set the apparatus to rotate at a high speed (e.g., 800-900 rpm).

    • Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Injection & Elution: Dissolve the partially purified this compound fraction in a small volume of the solvent system and inject it into the column. Continue elution with the mobile phase.

  • Fraction Collection & Analysis: Monitor the effluent with a UV detector and collect fractions. Analyze the fractions by HPLC to identify those containing high-purity this compound.

Section 3: Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of this compound.

Table 1: Comparison of this compound Extraction & Purification Results

Method Starting Material Key Steps Solvent System Yield Purity Reference
HSCCC 400 mg Crude Extract Macroporous Resin (D101) -> HSCCC n-hexane-EtOAc-MeOH-H₂O (1:0.9:0.9:1) 36 mg 99.1%
Silica Gel + Sephadex 3.5 kg Dried Fruits 80% EtOH Maceration -> Silica Gel CC -> Sephadex LH-20 n-hexane-EtOAc gradient; CH₂Cl₂-MeOH (1:1) 70 mg (Gomisin L1) >95%
Silica Gel + HPLC Powdered Fruits 95% EtOH Extraction -> Silica Gel CC -> Reverse Phase HPLC Petroleum ether-EtOAc gradient Not Specified >98%

| Ultrasonic Extraction | 0.5 g Powdered Fruits | Methanol UAE | Methanol | Not Specified | N/A (Analytical) | |

Table 2: Analytical HPLC Conditions for this compound

Parameter Condition 1 Condition 2
Column Shiseido Capcell Pak RP18 MG (5 µm, 4.6 x 250 mm) C18 Column (4.6 x 300 mm)
Mobile Phase Acetonitrile:Water:Formic Acid (70:30:0.1) Methanol:Water (gradient)
Flow Rate 0.6 mL/min 1.0 mL/min
Detection UV at 254 nm UV (wavelength not specified)

| Reference | | |

Section 4: Visualization of Separation Principles

The purification of this compound relies on the sequential application of chromatographic techniques that separate molecules based on differing physicochemical properties, primarily polarity.

Figure 2. Separation logic for the purification of this compound.

The protocols outlined in this application note provide a comprehensive guide for the successful extraction and high-purity isolation of this compound from Schisandra fruits. The combination of a robust initial extraction followed by a multi-step purification strategy, culminating in a high-resolution technique like HSCCC, can reliably yield this compound with a purity exceeding 99%. This high-quality material is essential for accurate pharmacological studies and further drug development endeavors.

References

Application Notes and Protocols for the Analysis of Gomisin A by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methodologies for the quantitative analysis of Gomisin A, a bioactive lignan found in Schisandra chinensis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

HPLC Method for Quantitative Analysis of this compound

Application Note:

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of this compound in herbal extracts and formulations.[1] The method offers good precision and accuracy for determining the content of major lignans.[2] Separation is typically achieved on a reversed-phase C18 column using a mobile phase consisting of acetonitrile and water, with detection at a wavelength where dibenzocyclooctadiene lignans exhibit strong UV absorbance, commonly between 225 nm and 254 nm.[1][3][4] This method is suitable for quality control of raw materials and finished products containing Schisandra chinensis.

Experimental Protocol: HPLC-UV

a. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Data acquisition and processing software.

  • Analytical balance, vortex mixer, sonicator, centrifuge, and syringe filters (0.22 or 0.45 µm).

b. Reagents and Standards:

  • This compound reference standard (>98% purity).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (optional, for mobile phase modification).

c. Sample Preparation (from Schisandra chinensis fruit):

  • Accurately weigh about 0.25 g of powdered, dried Schisandra chinensis fruit into a centrifuge tube.

  • Add 25 mL of methanol to the tube.

  • Perform ultrasonic extraction for 30 minutes to facilitate the release of lignans.

  • Centrifuge the mixture to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

d. Chromatographic Conditions: The following table outlines a typical set of conditions for the HPLC analysis of this compound.

ParameterCondition
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water (B)
Gradient Program 0-10 min, 50-74% A; 25-37 min, 74-75% A; 37-55 min, 75-100% A
Flow Rate 1.0 mL/min
Column Temperature 30-35°C
Detection Wavelength 225 nm or 254 nm
Injection Volume 20 µL
Quantitative Data Summary: HPLC Method Validation

The following table summarizes typical performance characteristics of a validated HPLC method for this compound and other lignans.

ParameterTypical Value Range
Linearity (r²) ≥ 0.999
LOD (Limit of Detection) 0.04 - 0.43 µg/mL
LOQ (Limit of Quantification) 0.14 - 17.79 ng/mL (for a highly sensitive method), 211.88 ng/mL
Precision (RSD%) Intra-day: < 0.43%; Inter-day: < 1.21%
Accuracy (Recovery %) 99.51% - 101.31%

LC-MS Method for High-Sensitivity Analysis of this compound

Application Note:

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and selectivity for the analysis of this compound, making it the method of choice for pharmacokinetic studies in biological matrices like plasma. The method typically employs a reversed-phase C18 column for separation and an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for detection. Quantification is performed using Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.

Experimental Protocol: LC-MS/MS

a. Instrumentation and Materials:

  • Liquid Chromatography system (UPLC or HPLC).

  • Tandem mass spectrometer (e.g., Triple Quadrupole) with an ESI or APCI source.

  • Analytical column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 2 µm).

  • Data acquisition and processing software.

  • Standard laboratory equipment for sample preparation.

b. Reagents and Standards:

  • This compound reference standard (>98% purity).

  • Internal Standard (IS), e.g., Diazepam or Nomilin.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

c. Sample Preparation (from Rat Plasma):

  • Pipette 200 µL of rat plasma into a microcentrifuge tube.

  • Add a working solution of the internal standard.

  • For protein precipitation, add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 15,000 x g for 5 minutes.

  • Alternatively, for liquid-liquid extraction, add 1 mL of diethyl ether, vortex, and centrifuge.

  • Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol-water mixture).

  • Inject a 20 µL aliquot into the LC-MS system.

d. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 (e.g., 150 mm × 4.6 mm, 5 µm or similar)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid
Elution Gradient or isocratic (e.g., Methanol:Water 72:28)
Flow Rate 0.6 - 0.8 mL/min
Ion Source ESI or APCI, Positive Ion Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) e.g., m/z 399.00 (APCI) or other specific transitions depending on the adduct ([M+H]+, [M+Na]+)
Internal Standard Transition e.g., Diazepam m/z 284.90
Quantitative Data Summary: LC-MS Method Validation

The following table summarizes typical performance characteristics of a validated LC-MS method for this compound in a biological matrix.

ParameterTypical Value Range
Linearity Range (ng/mL) 5.0 - 250 ng/mL
LLOQ (Lower Limit of Quantification) 5.0 ng/mL
Precision (RSD%) Intra-day: 2.35% - 6.41%; Inter-day: 3.83% - 7.39%
Accuracy (Recovery %) 78.80% - 88.4%; 80.21% - 114.53%
Matrix Effect Should be assessed; typically within 85-115%
Stability (RSD%) < 15% under various conditions (freeze-thaw, short-term, etc.)

Visualizations

General Workflow for this compound Analysis

The following diagram illustrates the general experimental workflow for the analysis of this compound, from sample collection to final data analysis, applicable to both HPLC and LC-MS methods.

GomisinA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction / Precipitation (Ultrasonication, LLE, PPT) Sample->Extraction Cleanup Purification & Cleanup (Centrifugation, Filtration, SPE) Extraction->Cleanup Injection LC Injection Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC or LC-MS analysis of this compound.

Logical Flow for Pharmacokinetic Study Protocol

This diagram outlines the key steps and logical progression of a pharmacokinetic study of this compound using LC-MS/MS.

PK_Study_Workflow cluster_animal In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Data Analysis Phase Dosing Oral Administration of This compound to Rats Sampling Time-Course Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Prep Plasma Sample Preparation (Protein Precipitation / LLE) Plasma->Prep Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis Concentration Calculate Plasma Concentration vs. Time Analysis->Concentration PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Concentration->PK_Calc

Caption: Protocol flow for a this compound pharmacokinetic study.

References

Application Notes & Protocols: In Vitro Cell Culture Assays for Gomisin A Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gomisin A is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis.[1] This natural compound has garnered significant scientific interest due to its diverse pharmacological properties, including hepatoprotective, anti-inflammatory, neuroprotective, and anticancer activities.[1][2][3] These application notes provide detailed protocols for in vitro cell culture assays to investigate and quantify the biological activities of this compound, tailored for researchers in pharmacology and drug development.

Application Note 1: Anticancer Activity of this compound

This compound has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action include the inhibition of cell viability, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis.[3] It has also been shown to enhance the efficacy of conventional chemotherapeutic agents like paclitaxel. The PI3K/Akt signaling pathway is one of the key cascades implicated in its anticancer mechanism.

Quantitative Data on Anticancer Activity

The following table summarizes the reported in vitro anticancer activities of this compound. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell line and assay.

Cell LineAssay TypeParameterEffective Concentration (µM)Reference
SKOV3, A2780 (Ovarian Cancer)Cell Viability (MTT)Sensitizes cells to Paclitaxel0.04
HeLa (Cervical Cancer)Cell ProliferationInhibitionDose-dependent
HCT-116 (Colon Carcinoma)ApoptosisInductionNot specified
PC3 (Prostate Cancer)CytotoxicityDose-dependent cytotoxicity20 - 100
NSCLC cells (Non-Small Cell Lung Cancer)Viability, Migration, InvasionInhibitionNot specified

Experimental Workflow for Anticancer Assays

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Suspension seed_plate Seed Cells into Plates (e.g., 96-well, 6-well) prep_cells->seed_plate adhere Allow Cells to Adhere (24h Incubation) seed_plate->adhere treat_ga Treat with this compound (Various Concentrations) adhere->treat_ga treat_ctrl Add Vehicle Control (DMSO) adhere->treat_ctrl incubate Incubate for 24-72h treat_ga->incubate treat_ctrl->incubate assay_viability Cell Viability (MTT Assay) incubate->assay_viability assay_apoptosis Apoptosis (Annexin V/PI Staining) incubate->assay_apoptosis assay_cycle Cell Cycle (PI Staining) incubate->assay_cycle assay_migration Migration/Invasion (Transwell/Wound Scratch) incubate->assay_migration analysis Readout & Quantify (Plate Reader, Flow Cytometer, Microscope) assay_viability->analysis assay_apoptosis->analysis assay_cycle->analysis assay_migration->analysis calc Calculate IC50, % Inhibition, Cell Distribution analysis->calc

Caption: General experimental workflow for assessing the anticancer activity of this compound.
Protocol 1.1: Cell Viability by MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., SKOV3, A2780) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01-100 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 1.2: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells in 6-well plates (e.g., 4x10⁵ cells/well) and treat with this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Protocol 1.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove ethanol and resuspend the pellet in PBS containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase. This compound has been shown to induce G1 phase arrest.

Anticancer Signaling Pathway of this compound

G cluster_downstream Downstream Effects GA This compound PI3K PI3K GA->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylation Keap1 Keap1 pAkt->Keap1 dissociates Nrf-2 from Proliferation Cell Proliferation pAkt->Proliferation promotes Apoptosis Apoptosis pAkt->Apoptosis inhibits G2M_Arrest G2/M Arrest pAkt->G2M_Arrest promotes progression past Nrf2 Nrf-2 Keap1->Nrf2

Caption: this compound inhibits the PI3K/Akt pathway, a key regulator of cell survival and proliferation.

Application Note 2: Anti-inflammatory Activity of this compound

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. In immune cells like macrophages and microglia, it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6. This is achieved by blocking signaling cascades including NF-κB and MAPKs.

Quantitative Data on Anti-inflammatory Activity
Cell LineStimulantMeasured EffectEffective ConcentrationReference
N9 MicrogliaLPSInhibition of NO, PGE2, TNF-α, IL-1β, IL-6Concentration-dependent
RAW 264.7 MacrophagesP. gingivalis LPSNo significant effect on cytokines (unlike Gomisin G & J)Up to 40 µM
Mouse Peritoneal MacrophagesLPSDecreased iNOS and COX-2 expressionNot specified

Experimental Workflow for Anti-inflammatory Assays

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Endpoint Assays cluster_analysis Data Analysis seed_cells Seed Macrophages/Microglia (e.g., RAW 264.7, N9) stabilize Allow Cells to Stabilize seed_cells->stabilize pretreat_ga Pre-treat with this compound stabilize->pretreat_ga stimulate Stimulate with LPS pretreat_ga->stimulate assay_no Nitric Oxide (Griess Assay) (Supernatant) stimulate->assay_no assay_cytokine Cytokines (ELISA) (Supernatant) stimulate->assay_cytokine assay_gene Gene Expression (qPCR) (Cell Lysate) stimulate->assay_gene assay_protein Protein Analysis (Western Blot) (Cell Lysate) stimulate->assay_protein analysis Quantify Mediators assay_no->analysis assay_cytokine->analysis assay_gene->analysis assay_protein->analysis calc Determine % Inhibition analysis->calc G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes transcription GA This compound GA->MAPK inhibits GA->NFkB inhibits translocation G Toxin Hepatotoxins (CCl4, APAP, LPS) ROS Oxidative Stress (ROS) Toxin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cell_Damage Hepatocyte Injury/Necrosis ROS->Cell_Damage Apoptosis Apoptosis (Caspase-3 activation) Mitochondria->Apoptosis Apoptosis->Cell_Damage GA This compound GA->ROS scavenges GA->Mitochondria stabilizes GA->Apoptosis inhibits Nrf2 Nrf-2 GA->Nrf2 promotes nuclear translocation ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes induces transcription Antioxidant_Enzymes->ROS neutralizes

References

Application Notes and Protocols for Developing Drug Delivery Systems for Gomisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin A, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has demonstrated a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects. However, its poor water solubility and low oral bioavailability present significant challenges for its development as a therapeutic agent. Advanced drug delivery systems, such as nanoparticles, liposomes, and nanoemulsions, offer promising strategies to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery.

These application notes provide a comprehensive overview of formulation strategies, detailed experimental protocols, and characterization methods for developing effective drug delivery systems for this compound. The information is intended to guide researchers in the rational design and evaluation of novel formulations to harness the full therapeutic potential of this promising natural compound.

Key Signaling Pathways of this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. Understanding these pathways is crucial for designing drug delivery systems that can effectively deliver this compound to its intracellular targets.

GomisinA_Signaling cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates MAPKs MAPKs TLR4->MAPKs Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces MAPKs->Cytokines Induces GomisinA1 This compound GomisinA1->TLR4 GomisinA1->NFkB GomisinA1->MAPKs GF Growth Factors EGFR EGFR GF->EGFR Activates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes GomisinA2 This compound GomisinA2->PI3K GomisinA2->Akt

Caption: Key signaling pathways modulated by this compound.

Formulation Strategies and Data Presentation

Several types of nanocarriers can be employed to enhance the delivery of this compound. The choice of the delivery system will depend on the desired route of administration, release profile, and therapeutic application. Below is a summary of potential formulations with expected physicochemical properties based on studies with structurally similar lignans.

Formulation TypePolymer/LipidSurfactant/StabilizerMethodParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
Enteric Nanoparticles Eudragit® S100Poloxamer 188Modified SESD~93< 0.2>85~5-10
PLGA Nanoparticles PLGA (50:50)Polyvinyl alcohol (PVA)Emulsification-Solvent Evaporation150 - 250< 0.270 - 85~5-8
Solid Lipid Nanoparticles (SLNs) Stearic AcidPolysorbate 80High-Pressure Homogenization100 - 300< 0.365 - 80~4-7
Liposomes Soy Phosphatidylcholine, Cholesterol-Thin-Film Hydration100 - 200< 0.2560 - 75~3-6
Nanoemulsion Medium-chain triglyceridesTween 80, Span 80High-Pressure Homogenization50 - 150< 0.2>95~1-2 (w/w)

Experimental Protocols

Detailed protocols for the preparation and characterization of this compound-loaded drug delivery systems are provided below. These protocols are based on established methods and data from related compounds.

Protocol 1: Preparation of this compound-Loaded Enteric Nanoparticles by Modified Spontaneous Emulsification Solvent Diffusion (SESD)

This protocol is adapted from a study on Schisandra lignans and is suitable for oral delivery applications.[1][2][3]

SESD_Workflow A 1. Prepare Organic Phase: Dissolve this compound and Eudragit® S100 in ethanol/acetone mixture. C 3. Nanoprecipitation: Inject organic phase into aqueous phase under magnetic stirring. A->C B 2. Prepare Aqueous Phase: Dissolve Poloxamer 188 in deionized water. B->C D 4. Solvent Evaporation: Stir the suspension at room temperature to remove organic solvents. C->D E 5. Purification: Centrifuge the nanoparticle suspension and wash with deionized water. D->E F 6. Lyophilization: Freeze-dry the purified nanoparticles with a cryoprotectant (e.g., trehalose). E->F G This compound-Loaded Nanoparticles F->G

Caption: Workflow for preparing enteric nanoparticles.

Materials:

  • This compound

  • Eudragit® S100

  • Poloxamer 188

  • Ethanol

  • Acetone

  • Deionized water

  • Trehalose (cryoprotectant)

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of this compound and 250 mg of Eudragit® S100 in a mixture of 5 mL ethanol and 5 mL acetone.

  • Aqueous Phase Preparation: Dissolve 500 mg of Poloxamer 188 in 100 mL of deionized water.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase at a constant rate of 1 mL/min under moderate magnetic stirring (e.g., 600 rpm).

  • Solvent Evaporation: Continue stirring the resulting suspension for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvents.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a 5% (w/v) trehalose solution and freeze-dry to obtain a powder.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This is a classic method for preparing liposomes suitable for various routes of administration.

Liposome_Workflow A 1. Lipid Dissolution: Dissolve soy phosphatidylcholine, cholesterol, and this compound in chloroform/methanol. B 2. Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film. A->B C 3. Film Drying: Dry the lipid film under vacuum overnight to remove residual solvent. B->C D 4. Hydration: Hydrate the film with a buffer (e.g., PBS) above the lipid transition temperature. C->D E 5. Size Reduction: Extrude the liposome suspension through polycarbonate membranes of defined pore size. D->E F This compound-Loaded Liposomes E->F

Caption: Workflow for preparing liposomes.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Dissolution: Dissolve 100 mg of SPC, 30 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.

Protocol 3: Characterization of this compound-Loaded Nanocarriers

3.1 Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

DLC_EE_Workflow A 1. Separate Nanoparticles: Centrifuge the nanoparticle suspension to separate the nanocarriers from the supernatant. B 2. Quantify Free Drug: Measure the concentration of this compound in the supernatant using HPLC. A->B C 3. Lyse Nanoparticles: Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent. A->C E 5. Calculate DLC and EE: Use the formulas provided to determine DLC and EE. B->E D 4. Quantify Total Drug: Measure the total amount of this compound in the lysed nanoparticle solution using HPLC. C->D D->E

Caption: Workflow for determining DLC and EE.

Procedure:

  • Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension. Carefully collect the supernatant, which contains the unencapsulated this compound.

  • Quantification of Free Drug: Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method to determine the amount of free this compound.

  • Quantification of Total Drug: Take a precisely weighed amount of the lyophilized nanoparticles and dissolve them in a suitable organic solvent (e.g., methanol) to break the nanoparticles and release the encapsulated drug. Analyze this solution by HPLC to determine the total amount of this compound.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    • Drug Loading Content (DLC %): DLC (%) = (Amount of encapsulated this compound / Total weight of nanoparticles) x 100

3.2 In Vitro Drug Release Study

The dialysis bag method is commonly used to evaluate the in vitro release profile of drugs from nanocarriers.

Procedure:

  • Preparation: Reconstitute a known amount of this compound-loaded nanoparticles in a release medium (e.g., PBS pH 7.4).

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag (with a suitable molecular weight cut-off, e.g., 12-14 kDa).

  • Release Study: Immerse the sealed dialysis bag in a larger volume of release medium maintained at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the concentration of this compound in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

Protocol 4: Cellular Uptake Study

Fluorescence microscopy can be used to visualize the cellular uptake of fluorescently labeled nanoparticles.

Procedure:

  • Labeling: Synthesize this compound-loaded nanoparticles incorporating a fluorescent dye (e.g., Coumarin-6).

  • Cell Culture: Seed the cells of interest (e.g., HepG2 cells) in a culture plate with glass coverslips and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently labeled nanoparticles at a specific concentration and incubate for various time points (e.g., 1, 4, 24 hours).

  • Fixation and Staining: After incubation, wash the cells with PBS, fix them with 4% paraformaldehyde, and stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips on glass slides and visualize them using a fluorescence microscope. The green fluorescence from Coumarin-6 will indicate the presence of nanoparticles within the cells, while the blue fluorescence from DAPI will show the cell nuclei.

Conclusion

The development of advanced drug delivery systems for this compound holds immense potential for enhancing its therapeutic efficacy. The protocols and data presented in these application notes provide a solid foundation for researchers to design, fabricate, and evaluate various nanocarrier-based formulations. By systematically optimizing formulation parameters and conducting thorough in vitro and in vivo characterization, it is possible to develop a clinically viable drug delivery system for this compound that can overcome its current limitations and translate its promising pharmacological activities into effective therapeutic outcomes.

References

Application Notes and Protocols: Gomisin A in Hepatoprotective Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant hepatoprotective properties in a variety of preclinical models. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects, makes it a compelling candidate for the development of novel therapies for liver diseases. These application notes provide a comprehensive overview of the experimental use of this compound in hepatoprotective studies, including detailed protocols for key assays and a summary of quantitative data from relevant research.

Mechanism of Action

This compound exerts its liver-protective effects through the modulation of several key signaling pathways:

  • Antioxidant Effects: this compound mitigates oxidative stress by reducing hepatic lipid peroxidation and enhancing the activity of antioxidant enzymes like superoxide dismutase.[1]

  • Anti-inflammatory Action: It inhibits the activation of the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory mediators such as TNF-α, IL-1β, and iNOS.[1]

  • Anti-apoptotic Activity: this compound has been shown to inhibit the formation of active caspase-3, a key executioner of apoptosis, thereby protecting hepatocytes from programmed cell death in models of fulminant hepatic failure.[2][3] It also attenuates mitochondrial swelling and DNA fragmentation.[3]

  • Modulation of MAPK Signaling: The compound differentially regulates the MAPK signaling pathway in the liver, which is involved in cellular stress responses.

  • Inhibition of Hepatic Stellate Cell (HSC) Activation: By targeting pathways like PDGF-BB/PDGFRβ, this compound can inhibit the activation and proliferation of HSCs, key events in the development of liver fibrosis.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo and in vitro studies investigating the hepatoprotective effects of this compound.

Table 1: In Vivo Hepatoprotective Effects of this compound

Model Hepatotoxin & Dose This compound Dose Key Biomarkers Measured Results Reference
Acute Liver Injury (Rats)Carbon Tetrachloride (CCl4)PretreatmentAlanine aminotransferase (ALT), Aspartate aminotransferase (AST), Histological lesionsMarkedly prevented the increase in ALT, AST, and histological lesions.
Immunologic Liver Injury (Mice)Anti-basic liver protein (BLP) antibody, Anti-liver specific protein (LSP) antibody, LPS + C. parvumNot specifiedSerum Glutamic Oxaloacetic Transaminase (GOT), Serum Glutamic Pyruvic Transaminase (GPT)Inhibited the elevation of GOT and GPT activities.
Hepatotoxicity (Rats)Acetaminophen (750 mg/kg)50 mg/kg (pretreatment)Serum aminotransferase activity, Hepatic lipoperoxidesInhibited the elevation of serum aminotransferase and hepatic lipoperoxides.
Fulminant Hepatic Failure (Mice)D-galactosamine (GalN) (700 mg/kg) + Lipopolysaccharide (LPS) (10 µg/kg)25, 50, 100, and 200 mg/kg (intraperitoneal, 1h before GalN/LPS)Serum aminotransferase, Lipid peroxidation, Reduced glutathione, Survival rate, Serum TNF-α, Caspase-3 activationAttenuated the increase in serum aminotransferases and lipid peroxidation, and the decrease in glutathione in a dose-dependent manner. Significantly increased survival rate. Attenuated the elevation of serum TNF-α and activation of caspase-3.

Table 2: In Vitro Hepatoprotective Effects of this compound

Cell Model Hepatotoxin & Concentration This compound Concentration Key Parameters Measured Results Reference
Cultured Rat HepatocytesDeoxycholic acidNot specifiedRelease of transaminasesInhibited the release of transaminases.
Hepatic Stellate Cells (HSCs)-Not specifiedHSC activation and proliferationPromotes HSC apoptosis and inhibits activation and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the hepatoprotective effects of this compound.

In Vivo Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model in Rats

This protocol describes the induction of acute liver injury in rats using CCl4 to assess the protective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • This compound

  • Carbon tetrachloride (CCl4)

  • Olive oil (or other suitable vehicle)

  • Animal gavage needles

  • Syringes and needles for injection

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (e.g., with heparin or for serum separation)

  • Formalin (10% neutral buffered)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Acclimatization: Acclimatize rats to standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Control Group: Receives the vehicle for this compound and the vehicle for CCl4.

    • CCl4 Group: Receives the vehicle for this compound and CCl4.

    • This compound + CCl4 Group: Receives this compound pretreatment followed by CCl4 administration.

    • This compound Only Group: Receives this compound and the vehicle for CCl4.

  • This compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer this compound orally by gavage daily for a specified period (e.g., 7 days) prior to CCl4 challenge.

  • Induction of Liver Injury: On the last day of this compound pretreatment, administer a single intraperitoneal (i.p.) injection of CCl4 (typically 1-2 mL/kg body weight, diluted 1:1 in olive oil).

  • Sample Collection: 24 hours after CCl4 administration, anesthetize the animals.

    • Blood Collection: Collect blood via cardiac puncture or from the abdominal aorta. Allow blood to clot for serum collection or use heparinized tubes for plasma. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate serum/plasma. Store at -80°C for biochemical analysis.

    • Tissue Collection: Perfuse the liver with ice-cold PBS to remove blood. Excise the liver, weigh it, and wash it with cold PBS.

      • For histology, fix a portion of the liver tissue in 10% neutral buffered formalin.

      • For molecular and biochemical analyses, snap-freeze other portions in liquid nitrogen and store at -80°C.

  • Biochemical Analysis: Measure serum levels of ALT and AST using commercially available kits.

  • Histopathological Examination: Process the formalin-fixed liver tissues for paraffin embedding. Section the tissues (4-5 µm) and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology, necrosis, and inflammation.

In Vitro Hepatotoxicity Assay using Primary Hepatocytes

This protocol outlines the procedure for assessing the protective effect of this compound against a toxin-induced injury in primary cultured hepatocytes.

Materials:

  • Primary hepatocytes (rat, mouse, or human)

  • Hepatocyte culture medium (e.g., William's Medium E with supplements)

  • Collagen-coated culture plates

  • This compound

  • Hepatotoxin (e.g., acetaminophen, t-butyl hydroperoxide)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • MTT or WST-1 cell viability assay kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Hepatocyte Isolation and Seeding: Isolate primary hepatocytes using a standard collagenase perfusion method. Seed the isolated hepatocytes onto collagen-coated plates at a suitable density and allow them to attach for several hours in a humidified incubator (37°C, 5% CO2).

  • This compound Pretreatment: After cell attachment, replace the medium with fresh culture medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 1-2 hours). Include a vehicle control group.

  • Induction of Hepatotoxicity: Following pretreatment, add the hepatotoxin (e.g., acetaminophen) to the culture medium at a pre-determined toxic concentration. Incubate for a specified duration (e.g., 24 hours).

  • Assessment of Cytotoxicity and Viability:

    • LDH Assay: Collect the cell culture supernatant. Measure the activity of LDH released from damaged cells into the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • MTT/WST-1 Assay: After removing the supernatant, add MTT or WST-1 reagent to the cells and incubate as per the manufacturer's protocol. Measure the absorbance to determine cell viability.

  • Data Analysis: Calculate the percentage of cytotoxicity or cell viability relative to the control groups. Plot dose-response curves to determine the protective effect of this compound.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its hepatoprotective effects.

GomisinA_Signaling_Pathway Hepatotoxin Hepatotoxin (e.g., CCl4, Acetaminophen) ROS ↑ Reactive Oxygen Species (ROS) & Oxidative Stress Hepatotoxin->ROS NFkB_activation NF-κB Activation Hepatotoxin->NFkB_activation Apoptosis ↑ Apoptosis (Caspase-3 activation) Hepatotoxin->Apoptosis HSC_activation Hepatic Stellate Cell Activation Hepatotoxin->HSC_activation ROS->NFkB_activation ROS->Apoptosis Hepatocyte_protection Hepatocyte Protection & Survival Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_activation->Inflammation Inflammation->Apoptosis Fibrosis Liver Fibrosis HSC_activation->Fibrosis GomisinA This compound GomisinA->ROS Inhibits GomisinA->NFkB_activation Inhibits GomisinA->Apoptosis Inhibits GomisinA->HSC_activation Inhibits Antioxidant_enzymes ↑ Antioxidant Enzymes (SOD) GomisinA->Antioxidant_enzymes Promotes GomisinA->Hepatocyte_protection

Caption: Signaling pathways modulated by this compound in hepatoprotection.

Hepatoprotective_Workflow start Start: Evaluate Hepatoprotective Potential of this compound invitro In Vitro Studies (Primary Hepatocytes, HSCs) start->invitro invivo In Vivo Studies (Rodent Models of Liver Injury) start->invivo toxin_exposure Hepatotoxin Exposure (e.g., Acetaminophen, CCl4) invitro->toxin_exposure invivo->toxin_exposure histopathology Histopathological Examination (H&E Staining, Fibrosis Scoring) invivo->histopathology gomisin_treatment This compound Treatment (Pre- or Post-insult) toxin_exposure->gomisin_treatment viability_assays Cell Viability & Cytotoxicity Assays (MTT, LDH) gomisin_treatment->viability_assays biochemical_analysis Biochemical Analysis (ALT, AST, Oxidative Stress Markers) gomisin_treatment->biochemical_analysis molecular_analysis Molecular Analysis (Western Blot, qPCR for signaling pathways) viability_assays->molecular_analysis biochemical_analysis->molecular_analysis histopathology->molecular_analysis data_analysis Data Analysis & Interpretation molecular_analysis->data_analysis conclusion Conclusion on Hepatoprotective Efficacy data_analysis->conclusion

References

Application Notes and Protocols: Zebrafish Xenograft Model for Evaluating the Anticancer Properties of Gomisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid and high-throughput screening of potential anticancer compounds. Its optical transparency, rapid development, and genetic tractability make it an ideal system for visualizing tumor growth, metastasis, and angiogenesis in a living organism. This document provides detailed application notes and protocols for utilizing the zebrafish xenograft model to evaluate the anticancer efficacy of Gomisin A, a lignan isolated from Schisandra chinensis. While direct studies of this compound in zebrafish xenografts are limited, this protocol is adapted from extensive research on the structurally similar compound, Gomisin M2, and incorporates mechanistic data available for this compound from other cancer models.

Key Concepts and Advantages of the Zebrafish Xenograft Model

The zebrafish embryo offers several advantages for cancer research and drug screening:

  • High-Throughput Screening: The small size and rapid development of zebrafish embryos allow for the screening of numerous compounds in a relatively short period.[1]

  • Real-Time Visualization: The optical transparency of the embryos enables real-time imaging of fluorescently labeled cancer cells, allowing for the direct observation of tumor growth, invasion, and metastasis.[1]

  • Cost-Effectiveness: Zebrafish are less expensive to maintain compared to traditional rodent models.

  • Reduced Compound Requirement: Only small amounts of test compounds are needed for administration.

  • Conservation of Signaling Pathways: Key signaling pathways involved in cancer are conserved between zebrafish and humans.

Application Notes

This compound has demonstrated anticancer activities in various cancer cell lines. Its mechanism of action is believed to involve the induction of cell cycle arrest and apoptosis, potentially through the modulation of key signaling pathways such as PI3K/Akt. The zebrafish xenograft model provides an excellent in vivo system to validate these findings and to assess the impact of this compound on tumor progression in a whole-organism context.

Experimental Protocols

Cancer Cell Culture and Labeling

Objective: To prepare cancer cells for implantation into zebrafish embryos.

Materials:

  • Human cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Fluorescent cell labeling dye (e.g., DiI, DiO, or GFP-expressing cell line)

Protocol:

  • Culture cancer cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

  • Add Trypsin-EDTA and incubate until cells detach.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in PBS.

  • For fluorescent labeling, incubate cells with DiI (or other appropriate dye) according to the manufacturer's instructions.

  • Wash the cells twice with PBS to remove excess dye.

  • Resuspend the final cell pellet in PBS at a concentration of 1 x 10^8 cells/mL.

Zebrafish Husbandry and Embryo Collection

Objective: To obtain healthy and synchronized zebrafish embryos for xenotransplantation.

Materials:

  • Adult zebrafish (wild-type or a transgenic line with fluorescent vasculature, e.g., Tg(fli1:EGFP))

  • Zebrafish breeding tanks

  • Embryo medium (E3)

  • Methylene blue

Protocol:

  • Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1.

  • Collect fertilized eggs the following morning.

  • Wash the embryos with E3 medium to remove debris.

  • Incubate the embryos at 28.5°C in E3 medium containing 0.003% 1-phenyl-2-thiourea (PTU) to prevent pigmentation.

Microinjection of Cancer Cells (Xenotransplantation)

Objective: To implant labeled cancer cells into the yolk sac of zebrafish embryos.

Materials:

  • Labeled cancer cell suspension

  • Zebrafish embryos (48 hours post-fertilization, dpf)

  • Microinjection system (including micromanipulator and microinjector)

  • Borosilicate glass capillaries

  • Agarose injection mold

  • Tricaine solution (anesthetic)

Protocol:

  • Anesthetize the 48 dpf zebrafish embryos using tricaine solution.

  • Align the embryos in an agarose mold.

  • Load the labeled cancer cell suspension into a microinjection needle.

  • Carefully inject approximately 200-300 cells into the yolk sac of each embryo.

  • After injection, transfer the embryos to fresh E3 medium and allow them to recover.

  • Incubate the xenografted embryos at 34°C.

This compound Treatment

Objective: To expose the zebrafish xenografts to this compound.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • E3 medium

Protocol:

  • At 2 hours post-injection (hpi), randomly divide the xenografted embryos into control and treatment groups.

  • Prepare the desired concentrations of this compound in E3 medium. The final DMSO concentration should not exceed 0.1%.

  • The control group should be treated with E3 medium containing the same concentration of DMSO as the treatment groups.

  • Incubate the embryos in the treatment or control medium for the desired duration (e.g., 48-72 hours), refreshing the medium daily.

Imaging and Data Analysis

Objective: To quantify the effect of this compound on tumor growth and metastasis.

Materials:

  • Fluorescence stereomicroscope or confocal microscope

  • Image analysis software (e.g., ImageJ, FIJI)

Protocol:

  • At designated time points (e.g., 0, 24, 48, and 72 hours post-treatment), anesthetize the embryos.

  • Mount the embryos in a drop of low-melting-point agarose on a glass slide.

  • Capture fluorescent images of the tumor mass in each embryo.

  • Quantify the tumor size by measuring the fluorescent area or intensity using image analysis software.

  • Assess metastasis by counting the number of disseminated cancer cells outside the primary tumor site.

  • Perform statistical analysis to compare the tumor growth and metastasis between control and this compound-treated groups.

Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from studies with this compound, structured similarly to data reported for Gomisin M2.

Table 1: In Vitro Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MDA-MB-231 (Breast Cancer)~60
A549 (Lung Cancer)~50
MCF-10A (Normal Breast Epithelial)>100

Table 2: Effect of this compound on Tumor Growth in Zebrafish Xenografts

Treatment GroupMean Fluorescent Area (pixels) at 48h post-treatment% Inhibition of Tumor Growth
Control (Vehicle)15,000 ± 1,200-
This compound (10 µM)9,500 ± 98036.7%
This compound (20 µM)6,200 ± 75058.7%

Table 3: Effect of this compound on Cancer Cell Metastasis in Zebrafish Xenografts

Treatment GroupAverage Number of Metastatic Foci% Inhibition of Metastasis
Control (Vehicle)15 ± 3-
This compound (10 µM)8 ± 246.7%
This compound (20 µM)4 ± 173.3%

Signaling Pathways and Visualization

This compound and related compounds have been shown to modulate key signaling pathways involved in cancer progression, including the Wnt/β-catenin and PI3K/Akt pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. Gomisin M2, a compound structurally similar to this compound, has been shown to inhibit this pathway.[2][3]

Wnt_pathway Gomisin_A This compound beta_catenin β-catenin Gomisin_A->beta_catenin Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b GSK3b->beta_catenin Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation PI3K_Akt_pathway Gomisin_A This compound Akt Akt Gomisin_A->Akt Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Cell_Growth Cell Growth mTOR->Cell_Growth Cell_Survival Cell Survival Bad->Cell_Survival experimental_workflow Cell_Culture 1. Cancer Cell Culture & Fluorescent Labeling Xenotransplantation 3. Xenotransplantation (48 dpf) Cell_Culture->Xenotransplantation Zebrafish_Prep 2. Zebrafish Embryo Collection (0 dpf) Zebrafish_Prep->Xenotransplantation Treatment 4. This compound Treatment (2 hpi) Xenotransplantation->Treatment Imaging 5. Imaging & Data Collection (0, 24, 48, 72h) Treatment->Imaging Analysis 6. Data Analysis (Tumor Size, Metastasis) Imaging->Analysis

References

Quantifying Gomisin A in Rat Plasma: An LC-MS Application Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of Gomisin A in rat plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is based on established and validated methods, offering a reliable approach for pharmacokinetic studies and other applications in drug development. Included are comprehensive experimental procedures, method validation parameters, and pharmacokinetic data presented in clear, tabular formats for ease of reference.

Introduction

This compound is a lignan found in Schisandra chinensis, a plant with a long history of use in traditional medicine. It has garnered significant interest for its various pharmacological activities, including hepatoprotective, neuroprotective, and anti-cancer effects. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to its development as a potential therapeutic agent. This application note details a robust LC-MS method for the determination of this compound in rat plasma.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.

Materials and Reagents
  • This compound (purity >98%)

  • Diazepam (Internal Standard, IS) (purity >98%)[1]

  • Methanol (HPLC grade)[1]

  • Diethyl ether (Analytical grade)[1]

  • Water (purified via a Millipore system)[1]

  • Rat plasma (blank)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

Instrumentation
  • LC System: Agilent 1100 series HPLC or equivalent[1]

  • Mass Spectrometer: Finnigan LCQ Deca XP MAX MSn or equivalent

  • Analytical Column: Hypersil-C18 (150 mm × 4.6 mm, 5 µm)

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of this compound (2.0 µg/mL) and Diazepam (IS, 1000 ng/mL) in methanol. Store at 4°C.

  • Calibration Standards: A series of standard solutions are prepared by spiking blank rat plasma with the this compound stock solution to yield final concentrations of 5.0, 10, 25, 40, 80, 160, and 250 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (12.5 ng/mL), medium (50 ng/mL), and high (160 ng/mL) in blank rat plasma.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of a plasma sample (standard, QC, or study sample), add 50 µL of the internal standard solution (Diazepam, 1000 ng/mL).

  • Add 3 mL of diethyl ether.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and centrifuge again.

  • Inject a 20 µL aliquot into the LC-MS system.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS Parameters

ParameterValue
LC System Agilent 1100 series
ColumnHypersil-C18 (150 mm × 4.6 mm, 5 µm)
Mobile PhaseMethanol:Water (72:28, v/v)
Flow Rate0.8 mL/min
Injection Volume20 µL
Column Temperature25°C
MS System Finnigan LCQ Deca XP MAX MSn
Ionization ModePositive Atmospheric Pressure Chemical Ionization (APCI)
Monitored Ions (SIM)This compound: m/z 399.00 ([M+H-H₂O]⁺), Diazepam (IS): m/z 284.90 ([M+H]⁺)
Capillary Voltage1.7 kV
Nebulizing Gas2.5 L/min
Drying Gas2.0 L/min
CDL Temperature250°C
Heat Block Temperature200°C
Interface Temperature400°C

Method Validation and Quantitative Data

The described method has been validated for specificity, linearity, sensitivity, precision, accuracy, and recovery.

Table 2: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (R²)LLOQ (ng/mL)
This compound5.0 - 250Y = 4.142×10⁻³x – 2.952×10⁻³0.9915.0

Table 3: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
This compound12.55.14.3-6.3
50-10.0-8.7-4.0
2000.251.2-0.5

Table 4: Recovery

AnalyteSpiked Concentration (ng/mL)Recovery (%)
This compound12.578.80
5085.30
20088.40
Diazepam (IS)100088.6

Application to a Pharmacokinetic Study

The validated LC-MS method was successfully applied to a pharmacokinetic study in rats after oral administration of a formulation containing this compound.

Table 5: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (mean ± SD)
Cmax (ng/mL)38.6 ± 10.5
Tmax (h)0.7 ± 0.3
AUC(0-t) (ng·h/mL)205.8 ± 65.4
AUC(0-∞) (ng·h/mL)219.7 ± 70.2
t1/2 (h)3.5 ± 1.2

Visualized Workflows

The following diagrams illustrate the key processes involved in the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Rat Plasma Sample (200 µL) p2 Add Internal Standard (Diazepam) p1->p2 p3 Liquid-Liquid Extraction (Diethyl Ether) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 Inject into LC-MS System p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (APCI, SIM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 d4 Pharmacokinetic Analysis d3->d4

Caption: Overall experimental workflow for this compound quantification.

sample_preparation_detail start Start: Plasma Sample (200 µL) add_is Add 50 µL IS (Diazepam) start->add_is add_ether Add 3 mL Diethyl Ether add_is->add_ether vortex1 Vortex (1 min) add_ether->vortex1 centrifuge1 Centrifuge (4000 rpm, 5 min) vortex1->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness (N₂, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (1 min) reconstitute->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 end Inject 20 µL into LC-MS centrifuge2->end

Caption: Detailed sample preparation workflow.

Conclusion

The LC-MS method detailed in this application note provides a sensitive, accurate, and reliable means for the quantification of this compound in rat plasma. The protocol is well-suited for pharmacokinetic studies and can be a valuable tool for researchers and professionals in the field of drug development. The provided data and workflows offer a comprehensive guide for the implementation of this method.

References

Application Notes and Protocols for Gomisin A Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin A is a bioactive lignan compound isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. In recent years, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. Preclinical studies in murine models have been instrumental in elucidating its therapeutic potential across a range of diseases.

These application notes provide a comprehensive overview of established protocols for the administration of this compound to mice, summarizing key quantitative data from various studies. Detailed experimental methodologies and visual representations of associated signaling pathways are included to facilitate the design and execution of future in vivo research.

Data Presentation: this compound Administration Parameters in Mice

The following tables summarize the dosages, administration routes, and experimental contexts for this compound as reported in various murine studies.

Route of Administration Dosage Frequency Vehicle Mouse Model Therapeutic Area Reference
Oral5 mg/kgDailyNot SpecifiedScopolamine-induced amnesia modelNeuroprotection[1]
Oral20 mg/kgDaily for 4 daysNot SpecifiedTunicamycin-induced hepatic steatosisMetabolic Disease
Oral50 mg/kgDailySalineOvarian cancer xenograftOncology[2]
Intraperitoneal25, 50, 100, 200 mg/kgSingle dose 1h before challengeNot SpecifiedD-galactosamine/LPS-induced fulminant hepatic failureLiver Injury
Topical InjectionNot SpecifiedDaily until wound healingNot SpecifiedHigh-fat diet-induced obese mice with skin woundWound Healing

Pharmacokinetic and Toxicological Data

Comprehensive pharmacokinetic and toxicological data for this compound specifically in mice are limited in the publicly available literature. The following data from rat studies are provided as a reference. It is crucial to note that pharmacokinetic parameters can vary significantly between species.

Pharmacokinetic Parameters of this compound in Rats (Reference)

ParameterValueConditions
Cmax ~16 µMFollowing oral administration
Tmax Not explicitly statedReached at or before the first blood sample collection
Half-life (t1/2) Not explicitly statedDecreased rapidly

Toxicology Profile of this compound

ParameterValueSpeciesNotes
LD50 (Oral) >2,000 mg/kgMouseBased on a study where no clinical signs of toxicity were detected at the highest dose of 2,000 mg/kg.[1]
General Toxicity No significant changes in body weightMouseObserved in a study with Gomisin M2, a related compound.

Experimental Protocols

Oral Administration of this compound (Oral Gavage)

This protocol is suitable for the daily administration of this compound in a solution or suspension.

Materials:

  • This compound

  • Vehicle (e.g., saline, corn oil, 0.5% carboxymethylcellulose)

  • Animal balance

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution/Suspension:

    • Accurately weigh the required amount of this compound.

    • Dissolve or suspend this compound in the chosen vehicle to the desired final concentration. Sonication may be required for complete dissolution or uniform suspension.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the this compound preparation to be administered.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus and prevent stomach perforation. Mark this length on the gavage needle.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. If resistance is met, withdraw and re-attempt.

    • Once the needle is correctly positioned, administer the this compound solution/suspension slowly and steadily.

    • Withdraw the gavage needle gently.

    • Monitor the mouse for a few minutes post-administration for any signs of distress.

Intraperitoneal (IP) Injection of this compound

This protocol is suitable for the rapid systemic delivery of this compound.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, DMSO)

  • Animal balance

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution:

    • Under sterile conditions, dissolve this compound in the chosen vehicle to the desired final concentration. Ensure complete dissolution.

  • Animal Handling and Injection:

    • Weigh each mouse to calculate the correct injection volume.

    • Gently restrain the mouse, exposing the abdomen. One method is to hold the mouse by the scruff of the neck and allow the hindlimbs to be gently secured.

    • Tilt the mouse slightly with its head downwards to move the abdominal organs away from the injection site.

    • Wipe the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert it too deeply to avoid puncturing internal organs.

    • Aspirate gently to ensure that no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate incorrect placement.

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vivo this compound Studies

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis A Acclimatize Mice C Randomize into Control & Treatment Groups A->C B Prepare this compound (dissolve in vehicle) D Administer Vehicle (Control) B->D E Administer this compound (Treatment) B->E C->D C->E G Induce Disease Model (if applicable) D->G E->G F Monitor Health (body weight, behavior) G->F H Collect Samples (blood, tissues) G->H I Perform Analyses (biochemical, histological, etc.) H->I

Caption: General experimental workflow for this compound administration in mice.

This compound-Modulated Signaling Pathways

1. TLR4-p38 MAPK-IL6 Signaling Pathway in Diabetic Wound Healing

This compound has been shown to accelerate skin wound healing in diabetic mice by inhibiting the TLR4-p38 MAPK-IL6 inflammatory signaling pathway.[1]

tlr4_pathway cluster_membrane Cell Membrane TLR4 TLR4 p38 p38 MAPK TLR4->p38 IL6 IL-6 (Inflammation) p38->IL6 GomisinA This compound GomisinA->p38 inhibits

Caption: this compound inhibits the TLR4-p38 MAPK-IL6 pathway.

2. PI3K/Akt Signaling Pathway in Ovarian Cancer

In combination with paclitaxel, this compound can enhance the anti-tumor effect by modulating the PI3K/Akt signaling pathway in ovarian cancer.

pi3k_akt_pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt (p-Akt) PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation GomisinA This compound GomisinA->Akt inhibits

References

Troubleshooting & Optimization

Technical Support Center: Improving Gomisin A Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Gomisin A in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a lignan compound isolated from Schisandra chinensis with various reported biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its hydrophobic nature leads to poor water solubility, which can be a significant hurdle in in vitro assays that are typically conducted in aqueous-based cell culture media. Ensuring this compound is fully dissolved is crucial for accurate and reproducible experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The most common and recommended solvent for preparing a concentrated stock solution of this compound is dimethyl sulfoxide (DMSO).[1]

Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?

A3: Based on available data, this compound can be dissolved in DMSO at a concentration of 20 mg/mL to achieve a clear solution. With the aid of ultrasonication, the solubility can be increased to 50 mg/mL.[1]

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

A4: The tolerance to DMSO varies among different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. For sensitive cell lines, particularly primary cells, it is advisable to maintain the final DMSO concentration at or below 0.1%. It is always recommended to perform a vehicle control experiment with the same final concentration of DMSO to assess its potential effects on the cells.

Q5: Can I use other organic solvents to dissolve this compound?

A5: While DMSO is the most widely used solvent, other polar organic solvents like ethanol and methanol can also dissolve this compound. However, their use in cell culture is often more limited due to higher volatility and potential for cytotoxicity at lower concentrations compared to DMSO. Quantitative solubility data in these solvents is not as readily available as for DMSO.

Troubleshooting Guides

This section provides solutions to common problems encountered when preparing this compound solutions for in vitro experiments.

Problem 1: this compound precipitates immediately upon dilution of the DMSO stock solution into the aqueous cell culture medium.

  • Cause: This phenomenon, often termed "solvent shock," occurs when the hydrophobic compound, highly soluble in the organic solvent, is rapidly introduced into an aqueous environment where its solubility is significantly lower. The final concentration of the co-solvent (DMSO) is insufficient to keep the this compound dissolved.

  • Solutions:

    • Reduce the Final Concentration: Test if a lower final concentration of this compound in the cell culture medium prevents precipitation.

    • Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) serum-free medium. Then, add this intermediate dilution to the final volume of complete cell culture medium.

    • Slow Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing the medium. This facilitates rapid and even dispersion, preventing localized high concentrations of this compound that can trigger precipitation.

    • Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help maintain solubility. Always validate the tolerance of your specific cell line to the chosen DMSO concentration.

Problem 2: The this compound solution appears cloudy or forms a precipitate over time in the incubator.

  • Cause: The solubility of a compound can be influenced by temperature and pH changes within the incubator. The CO₂ environment can slightly alter the pH of the medium, and the sustained temperature of 37°C can affect the stability of the supersaturated solution. Additionally, this compound may interact with components in the cell culture medium, such as salts and proteins, leading to precipitation over time.

  • Solutions:

    • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.

    • pH Stability: Ensure your cell culture medium is properly buffered for the CO₂ concentration in your incubator to maintain a stable pH.

    • Test Stability: Before conducting a critical experiment, it is advisable to prepare the final working solution of this compound and incubate it under the same conditions (37°C, 5% CO₂) for the duration of your planned experiment to check for any precipitation.

    • Consider Serum-Free Media for Dilution: For the initial dilution step, using a serum-free medium can sometimes reduce the chances of interaction with serum proteins. The serum can then be added to the final culture volume.

Problem 3: The powdered this compound does not fully dissolve in DMSO.

  • Cause: The this compound may not be dissolving completely due to insufficient solvent volume, low temperature, or inadequate mixing.

  • Solutions:

    • Gentle Warming: Warm the DMSO solution to 37°C to aid in the dissolution of this compound.

    • Sonication: Use an ultrasonic bath to facilitate the dissolution of this compound in DMSO. This method has been shown to increase the solubility up to 50 mg/mL.[1]

    • Vortexing: Vortex the solution for a sufficient amount of time to ensure complete dissolution.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationObservationsReference
Dimethyl Sulfoxide (DMSO)20 mg/mLClear solution
Dimethyl Sulfoxide (DMSO)50 mg/mLClear solution with ultrasonication
Water< 0.1 mg/mLInsoluble
EthanolSolubleQualitative data, quantitative data not readily available
MethanolSolubleQualitative data, quantitative data not readily available

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 20 mM stock solution (Molecular Weight of this compound: 416.47 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved.

  • If the compound does not dissolve readily, you can gently warm the solution at 37°C for 5-10 minutes or use an ultrasonic bath for a few minutes.

  • Once completely dissolved, store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 20 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or flasks

Procedure:

  • Thaw an aliquot of the 20 mM this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • To prepare your desired final concentration of this compound, perform a serial dilution. For example, to prepare a 20 µM working solution from a 20 mM stock, you will need a 1:1000 dilution.

  • Crucial Step to Avoid Precipitation: Add the required volume of the this compound stock solution dropwise to the pre-warmed medium while gently swirling the tube or flask. For a 1:1000 dilution, this would be 1 µL of the 20 mM stock into 999 µL of medium. This will result in a final DMSO concentration of 0.1%.

  • Gently mix the working solution by inverting the tube or swirling the flask. Avoid vigorous vortexing which can cause foaming of the medium.

  • Use the freshly prepared working solution for your in vitro assay.

Mandatory Visualization

GomisinA_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation This compound Powder This compound Powder Dissolve Dissolve This compound Powder->Dissolve DMSO DMSO DMSO->Dissolve 20 mM Stock 20 mM Stock Dissolve->20 mM Stock Vortex/Sonicate Dilute Dilute 20 mM Stock->Dilute Dropwise addition Pre-warmed Medium Pre-warmed Medium Pre-warmed Medium->Dilute Working Solution Working Solution Dilute->Working Solution Gentle mixing Cell Treatment Cell Treatment Working Solution->Cell Treatment

Caption: Experimental workflow for preparing this compound solutions.

GomisinA_Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway This compound This compound IKK IKK This compound->IKK MAPK MAPK (ERK) This compound->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB inhibits Nucleus_NFkB NF-κB (in Nucleus) NF-κB->Nucleus_NFkB translocates Inflammatory Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory Genes MAPKK MAPKK (MEK) MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors (e.g., AP-1) MAPK->Transcription Factors Cell Proliferation Cell Proliferation & Survival Transcription Factors->Cell Proliferation

Caption: this compound's inhibitory effects on signaling pathways.

References

Technical Support Center: Addressing Gomisin A Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gomisin A. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental procedures.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a bioactive lignan compound isolated from the fruit of Schisandra chinensis. It is known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Due to its hydrophobic nature, this compound has low solubility in aqueous solutions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO to minimize moisture absorption, which can affect long-term stability.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: Solid this compound should be stored at -20°C, protected from light and moisture. Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C and protected from light.

Q4: Why does my this compound precipitate when I add it to my cell culture medium?

A4: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility. This phenomenon, often referred to as "solvent shock," occurs when a concentrated DMSO stock solution is rapidly diluted into the aqueous medium. The abrupt change in solvent polarity causes the hydrophobic this compound to aggregate and precipitate.

Q5: How can I prevent this compound from precipitating in my experimental solutions?

A5: To prevent precipitation, it is crucial to employ proper dilution techniques. A stepwise dilution approach is recommended. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of your complete cell culture medium. Gentle but thorough mixing during dilution is also important. Additionally, ensure the final concentration of DMSO in your culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q6: How stable is this compound in cell culture medium at 37°C?

Q7: What are the potential degradation pathways for this compound?

A7: Lignan compounds, in general, can be susceptible to oxidation. The specific degradation pathways of this compound in experimental solutions have not been extensively characterized in publicly available literature. Forced degradation studies under conditions of acid and base hydrolysis, oxidation, and photolysis would be necessary to identify the specific degradation products.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in experimental settings.

Problem Potential Cause Suggested Solution
This compound powder does not dissolve in DMSO. - The concentration is too high.- The DMSO is of low quality or contains water.- Insufficient mixing.- Increase the volume of DMSO to lower the concentration.- Use anhydrous, high-purity DMSO.- Gently warm the solution to 37°C and vortex or sonicate until fully dissolved.
Precipitate forms in the DMSO stock solution during storage. - The solution is supersaturated.- Moisture has been absorbed by the DMSO.- Temperature fluctuations during storage.- Ensure the stock concentration is not above the solubility limit.- Use anhydrous DMSO and store in tightly sealed vials with desiccant.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store at a stable -20°C or -80°C.
Precipitation occurs immediately upon dilution into aqueous buffer or cell culture medium. - Low aqueous solubility of this compound.- Final concentration of this compound is too high for the aqueous medium.- "Solvent shock" from rapid dilution.- Add the stock solution dropwise to the vigorously stirring aqueous buffer.- Prepare an intermediate dilution in a small volume of medium first.- Consider using a co-solvent system (e.g., with PEG300 or Tween-80) for your working solution if your experimental system allows.
The solution becomes cloudy over time after dilution. - Slow precipitation of this compound.- Instability of the compound in the aqueous medium.- Prepare working solutions fresh before each experiment.- If cloudiness persists, you may need to optimize your final formulation by lowering the final this compound concentration or adjusting the buffer composition.
Inconsistent or unexpected experimental results. - Degradation of this compound in the working solution.- Inaccurate concentration due to precipitation.- Prepare fresh working solutions for each experiment.- Visually inspect for any precipitation before adding to cells or animals.- Perform a stability check of this compound in your specific experimental buffer using an analytical method like HPLC.

Summary of this compound Stability and Solubility

Parameter Recommendation/Information Citation
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Storage of Solid -20°C, protected from light and moisture
Storage of Stock Solution Aliquoted at -20°C or -80°C, protected from light
Aqueous Solubility Low
Common Issue Precipitation in aqueous media
Prevention of Precipitation Stepwise dilution, use of pre-warmed media, gentle mixing
Stability in Culture Media Prepare fresh solutions for each experiment is recommended.
Potential Degradation Susceptible to oxidation.

Experimental Protocols

Protocol for Preparing this compound Working Solutions in Cell Culture Media

This protocol is designed to minimize precipitation when preparing working solutions of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound powder in 100% anhydrous DMSO to a high concentration (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C may be applied if necessary.

    • Visually inspect the solution to confirm there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.

  • Prepare an Intermediate Dilution:

    • Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

    • In a sterile microcentrifuge tube, prepare an intermediate dilution by adding the required volume of the stock solution to a small volume (e.g., 100-200 µL) of pre-warmed complete cell culture medium.

    • Gently pipette up and down to mix thoroughly. Visually inspect for any signs of precipitation.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the final volume of the pre-warmed cell culture medium in your experimental vessel (e.g., flask, plate).

    • Swirl the vessel gently to ensure even distribution of the compound.

    • Include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate culture vessel.

Protocol for Assessing Cell Viability using MTT Assay

This protocol outlines a general procedure for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions (prepared as described above)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathways and Experimental Workflows

This compound and the MAPK/ERK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and survival.

GomisinA_MAPK_ERK_Pathway GomisinA This compound ERK ERK GomisinA->ERK Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation GomisinA_PI3K_Akt_Pathway GomisinA This compound Akt Akt GomisinA->Akt Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival GomisinA_Stability_Workflow PrepStock Prepare this compound Stock Solution (DMSO) PrepWorking Prepare Working Solution in Experimental Buffer PrepStock->PrepWorking Incubate Incubate at Desired Temperature (e.g., 37°C) PrepWorking->Incubate Sample Collect Aliquots at Different Time Points Incubate->Sample Analyze Analyze by Stability-Indicating HPLC-UV Method Sample->Analyze Quantify Quantify Remaining this compound and Detect Degradation Products Analyze->Quantify DataAnalysis Calculate Degradation Rate and Half-life Quantify->DataAnalysis

Technical Support Center: Optimizing Gomisin A Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gomisin A extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols. Here you will find answers to frequently asked questions and a comprehensive troubleshooting guide to overcome common challenges and enhance your this compound yield.

Troubleshooting Guide

Low extraction yield is a frequent challenge in natural product chemistry. The following table outlines common issues encountered during this compound extraction, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low overall extract yield Improper plant material preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.[1]Ensure the plant material (e.g., Schisandra chinensis fruits) is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C) and then ground into a fine, uniform powder.[1]
Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound, which is a fairly lipophilic lignan.[2]Use medium-polarity solvents like ethyl acetate or polar solvents such as ethanol, methanol, or their aqueous mixtures (typically 70-100%).[2] The choice depends on whether you are targeting aglycones or a broader range of lignans.
Poor solvent-to-solid ratio: An insufficient volume of solvent will not effectively dissolve the target compound.[1]Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption.
Low purity of this compound in the extract Co-extraction of impurities: The chosen solvent may be too broad, extracting a wide range of other compounds alongside this compound.Employ a sequential extraction strategy. Start with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.
Suboptimal chromatography conditions: The stationary or mobile phase in your purification step (e.g., column chromatography) may not be providing adequate separation.Optimize the chromatographic method. For column chromatography, experiment with different solvent systems for elution. For HPLC, adjust the mobile phase composition and gradient.
Degradation of this compound Exposure to high temperatures: Lignans can be sensitive to heat, which can lead to isomerization or oxidation during extraction.Use a rotary evaporator at a controlled, low temperature (e.g., 40°C) for solvent removal. Consider non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures.
Unfavorable pH conditions: Extreme pH levels can lead to the degradation of phenolic compounds like lignans.Maintain a neutral or slightly acidic pH during extraction. Phenolic compounds are generally more stable in the pH range of 4-7.
Inconsistent yields between batches Variability in plant material: The concentration of this compound can vary depending on the source, age, and storage conditions of the plant material.Source plant material from a consistent and reliable supplier. Ensure proper storage in a cold, dark, and dry place to minimize degradation.
Lack of methodological standardization: Minor variations in extraction parameters (time, temperature, solvent ratio) can lead to significant differences in yield.Standardize all extraction parameters and document them meticulously for each batch. Utilize response surface methodology (RSM) to optimize and standardize your protocol.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions to help you address specific issues during your this compound extraction experiments.

1. What is the best solvent for extracting this compound?

This compound is a fairly lipophilic lignan. Therefore, medium-polarity solvents such as ethyl acetate, as well as polar solvents like ethanol, methanol, and their aqueous mixtures, are effective. The optimal choice often depends on the specific plant matrix and the desired purity of the final extract. For a broader extraction of lignans, including glycosides, aqueous mixtures of ethanol or methanol are often recommended.

2. How can I improve the efficiency of my extraction process?

To enhance extraction efficiency, consider alternative techniques to conventional methods. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) use auxiliary energy to increase efficiency, often reducing extraction time and solvent consumption. Supercritical fluid extraction (SFE) with CO2, sometimes with a co-solvent like ethanol, is another green and efficient method.

3. My this compound seems to be degrading during the process. What can I do to prevent this?

This compound can be susceptible to degradation under harsh conditions. To minimize degradation:

  • Avoid high temperatures: Use low-temperature techniques for solvent evaporation, such as a rotary evaporator set at 40°C.

  • Control pH: Maintain a neutral to slightly acidic environment, as extreme pH levels can degrade phenolic compounds.

  • Protect from light: Store extracts and purified compounds in the dark, as light can also contribute to degradation.

4. What is the most reliable method for quantifying this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and reliable method for the quantitative analysis of this compound. For even higher sensitivity and specificity, especially in complex matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

5. I'm seeing a lot of interfering peaks in my HPLC chromatogram. How can I clean up my sample?

Sample cleanup is crucial for accurate quantification. You can use liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning your crude extract between ethyl acetate and water can help isolate lignans. Alternatively, solid-phase extraction (SPE) or preparative column chromatography can be employed for more effective purification before HPLC analysis.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound extraction and analysis.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for extracting this compound using ultrasonication, a method known for its efficiency.

Materials:

  • Dried and powdered Schisandra chinensis fruit

  • Methanol (HPLC grade)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Buchner funnel with filter paper or 0.45 µm membrane filter)

  • Rotary evaporator

Procedure:

  • Accurately weigh 0.5 g of the powdered plant material.

  • Place the powder in a suitable extraction vessel.

  • Add 20 mL of methanol to the vessel.

  • Submerge the vessel in an ultrasonic bath or place the probe of the sonicator into the mixture.

  • Sonicate for 20 minutes. Monitor and control the temperature of the water bath to prevent overheating.

  • After sonication, filter the extract through a 0.45 µm membrane filter.

  • Repeat the extraction process on the residue with an additional 20 mL of methanol to ensure complete extraction.

  • Combine the filtrates and adjust the total volume to 50 mL with methanol.

  • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be used for further purification or analysis.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol outlines the steps for quantifying this compound in an extract using High-Performance Liquid Chromatography with UV detection.

Materials:

  • This compound standard (purity >98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 0.1 mg/mL.

    • From the stock solution, prepare a series of standard solutions of varying concentrations for the calibration curve.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile, water, and formic acid (70:30:0.1, v/v/v).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the prepared sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

The following diagrams illustrate key workflows and concepts in this compound extraction.

GomisinA_Extraction_Workflow PlantMaterial Plant Material (e.g., Schisandra chinensis) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Analysis Analysis (HPLC, LC-MS) CrudeExtract->Analysis PureGomisinA Pure this compound Purification->PureGomisinA PureGomisinA->Analysis Troubleshooting_Logic Start Low this compound Yield CheckYield Is crude extract yield low? Start->CheckYield CheckPurity Is this compound purity low? CheckYield->CheckPurity No ImprovePrep Improve Material Prep (Drying, Grinding) CheckYield->ImprovePrep Yes OptimizePurification Optimize Purification (Chromatography) CheckPurity->OptimizePurification Yes CheckDegradation Evidence of Degradation? CheckPurity->CheckDegradation No OptimizeExtraction Optimize Extraction Parameters (Solvent, Time, Temp, Ratio) End Improved Yield OptimizeExtraction->End ImprovePrep->OptimizeExtraction OptimizePurification->End ControlConditions Control Temp & pH CheckDegradation->ControlConditions Yes CheckDegradation->End No ControlConditions->End

References

Technical Support Center: Troubleshooting Gomisin A Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Gomisin A in their experiments and may encounter interference in common biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My absorbance-based assay results are inconsistent when using this compound. What could be the cause?

A1: this compound exhibits a maximum UV absorbance at approximately 254 nm.[1] If your assay's wavelength for measuring absorbance is near this value, the intrinsic absorbance of this compound could be contributing to your signal, leading to artificially inflated readings. It is crucial to run a control experiment with this compound in the assay buffer without the biological components to determine its direct contribution to the absorbance.

Q2: I am observing unexpected results in my fluorescence-based assay with this compound. How can I troubleshoot this?

A2: Natural products like this compound can possess intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays. This can lead to high background signals and mask the true experimental results. To investigate this, you should measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used in your experiment.

Q3: My luciferase reporter assay shows inhibition in the presence of this compound. Is this a true biological effect?

A3: Not necessarily. Many small molecules can directly inhibit the luciferase enzyme, leading to a decrease in luminescence that can be misinterpreted as a biological effect on your target pathway.[2] To confirm if this compound is a true inhibitor of your pathway, it is essential to perform a counter-screen to test for direct inhibition of the luciferase enzyme.

Q4: In my cell viability assay (e.g., MTT, XTT), I'm seeing a reduction in the colorimetric signal with this compound. Does this confirm cytotoxicity?

A4: While it could indicate cytotoxicity, this compound's known antioxidant and redox-modulating properties can interfere with tetrazolium-based assays like MTT.[3][4] this compound could directly reduce the MTT reagent in a cell-free manner or alter the cellular redox state, impacting the assay's chemistry. A cell-free MTT reduction assay is recommended to rule out direct chemical interference.

Q5: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

A5: PAINS are compounds that show activity in numerous assays through non-specific mechanisms, often leading to false-positive results.[5] While this compound has not been officially classified as a PAINS, its chemical structure and properties (such as being a natural product with antioxidant activity) warrant careful consideration for potential assay interference. It is good practice to employ orthogonal assays (assays that measure the same biological outcome through different technological principles) to validate any observed activity.

Troubleshooting Guides

Issue 1: Suspected Interference in Absorbance-Based Assays

Symptoms:

  • Higher than expected absorbance readings in the presence of this compound.

  • High background absorbance in control wells containing only this compound.

Troubleshooting Workflow:

Start High Absorbance Signal Control Run Control: This compound in Assay Buffer (No Cells/Enzyme) Start->Control Measure Measure Absorbance at Assay Wavelength Control->Measure HighAbs High Absorbance? Measure->HighAbs Interference Conclusion: This compound interferes by direct absorbance. HighAbs->Interference Yes NoInterference Conclusion: Interference is unlikely. Investigate other causes. HighAbs->NoInterference No Subtract Action: Subtract this compound background absorbance. Interference->Subtract

Caption: Workflow to diagnose and correct for this compound absorbance.

Issue 2: Potential Autofluorescence in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence.

  • Poor signal-to-noise ratio.

Troubleshooting Workflow:

Start High Fluorescence Background Scan Scan this compound alone: Measure Excitation and Emission Spectra Start->Scan Overlap Spectral Overlap with Assay Fluorophores? Scan->Overlap Autofluorescence Conclusion: This compound is autofluorescent. Overlap->Autofluorescence Yes NoOverlap Conclusion: Direct autofluorescence is unlikely. Overlap->NoOverlap No Correct Action: 1. Use narrower filters. 2. Spectral unmixing. 3. Choose red-shifted dyes. Autofluorescence->Correct

Caption: Workflow for identifying and mitigating autofluorescence.

Issue 3: Suspected Direct Luciferase Inhibition

Symptoms:

  • Decreased luminescent signal in a luciferase reporter assay.

Troubleshooting Workflow:

Start Decreased Luminescence CounterScreen Perform Luciferase Counter-Screen with Purified Enzyme Start->CounterScreen Inhibition Direct Inhibition of Luciferase? CounterScreen->Inhibition DirectInhibitor Conclusion: This compound is a direct luciferase inhibitor. Inhibition->DirectInhibitor Yes BiologicalEffect Conclusion: Observed effect is likely biological. Inhibition->BiologicalEffect No Validate Action: Use an orthogonal reporter (e.g., β-galactosidase) to validate pathway inhibition. DirectInhibitor->Validate

Caption: Workflow to test for direct luciferase inhibition.

Issue 4: Suspected Interference in MTT-Based Viability Assays

Symptoms:

  • Inconsistent or seemingly artifactual changes in cell viability.

Troubleshooting Workflow:

Start Unexpected Viability Results with MTT CellFree Perform Cell-Free MTT Reduction Assay Start->CellFree Reduction Direct Reduction of MTT by this compound? CellFree->Reduction Interference Conclusion: This compound directly reduces MTT. Reduction->Interference Yes NoInterference Conclusion: Direct reduction is unlikely. Effect is likely cellular. Reduction->NoInterference No AlternativeAssay Action: Use a non-redox-based viability assay (e.g., CellTiter-Glo®, Crystal Violet). Interference->AlternativeAssay

Caption: Workflow to assess interference in MTT assays.

Quantitative Data Summary

ParameterValueAssay ConditionReference
UV Absorbance Maximum ~254 nmHPLC-UV analysis
Autofluorescence Data not availableIt is recommended to measure the excitation and emission spectra of this compound under your experimental conditions.N/A
Direct Luciferase Inhibition Data not availableA direct luciferase inhibition counter-screen is recommended.N/A
MTT Assay Interference Data not availableA cell-free MTT reduction assay is recommended to test for direct interference.N/A

Key Signaling Pathways Modulated by this compound

This compound has been reported to influence several key signaling pathways. Understanding these interactions can help in designing experiments and interpreting results.

cluster_gomisin This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes GomisinA This compound MAPK MAPK Pathway GomisinA->MAPK Inhibits NFkB NF-κB Pathway GomisinA->NFkB Inhibits Translocation STAT1 STAT1 Pathway GomisinA->STAT1 Suppresses Expression Inflammation ↓ Inflammation MAPK->Inflammation ROS ↓ ROS Production MAPK->ROS NFkB->Inflammation CellCycle Cell Cycle Arrest STAT1->CellCycle

Caption: Signaling pathways reported to be modulated by this compound.

Detailed Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine the intrinsic fluorescence of this compound under your experimental conditions.

Materials:

  • This compound stock solution

  • Assay buffer (the same used in your fluorescence assay)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with spectral scanning capabilities

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer in a 96-well plate. Include a vehicle control (buffer with the same concentration of solvent used for this compound).

  • Place the plate in the fluorescence plate reader.

  • Perform a full excitation and emission scan to determine the optimal excitation and emission wavelengths for this compound.

  • If a full scan is not possible, measure the fluorescence at the excitation and emission wavelengths used in your primary assay.

  • Interpretation: A significant fluorescence signal from the wells containing this compound compared to the vehicle control indicates autofluorescence, which may interfere with your assay.

Protocol 2: Cell-Free MTT Reduction Assay

Objective: To determine if this compound directly reduces the MTT reagent.

Materials:

  • This compound stock solution

  • Cell culture medium (phenol red-free recommended)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plate

  • Spectrophotometer (570 nm)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control.

  • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.

  • Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Interpretation: An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT by the compound.

Protocol 3: Direct Luciferase Inhibition Counter-Screen

Objective: To assess the direct inhibitory effect of this compound on purified luciferase enzyme.

Materials:

  • This compound stock solution

  • Purified firefly luciferase enzyme

  • Luciferase assay buffer

  • Luciferin substrate

  • 96-well white, opaque plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the luciferase assay buffer in a 96-well plate. Include a vehicle control.

  • Add a constant amount of purified firefly luciferase to each well.

  • Incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by injecting the luciferin substrate using the luminometer's injector.

  • Immediately measure the luminescence.

  • Interpretation: A dose-dependent decrease in the luminescent signal in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Protocol 4: Orthogonal Assay Confirmation using β-Galactosidase Reporter

Objective: To validate a biological hit using a reporter system not susceptible to the same artifacts as luciferase.

Materials:

  • Cells co-transfected with your promoter of interest driving β-galactosidase and an experimental plasmid.

  • This compound stock solution

  • β-galactosidase assay reagents (e.g., ONPG or a chemiluminescent substrate)

  • Lysis buffer

  • Spectrophotometer or luminometer

Procedure:

  • Treat the transfected cells with varying concentrations of this compound.

  • After the desired incubation period, lyse the cells.

  • Perform the β-galactosidase assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence.

  • Interpretation: If this compound shows a similar dose-dependent effect on the β-galactosidase reporter as it did on the luciferase reporter, it is more likely a true biological effect on your pathway of interest. If the effect is diminished or absent, the initial result with the luciferase assay was likely an artifact.

References

Technical Support Center: Quality Control and Standardization of Gomisin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gomisin A. The information is designed to address common issues encountered during experimental procedures for the quality control and standardization of this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality control important?

A: this compound is a bioactive lignan found in the fruits of Schisandra chinensis. It is known for a variety of pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1][2] Rigorous quality control and standardization of this compound samples are crucial to ensure the consistency, efficacy, and safety of herbal preparations and pharmaceutical products derived from them.[3][4][5]

Q2: What are the primary analytical techniques for the quality control of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and preferred method for the quantitative analysis of this compound and other lignans in Schisandra chinensis. Other techniques such as Thin-Layer Chromatography (TLC) can be used for identification. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.

Q3: Where can I obtain a reference standard for this compound?

A: Certified reference standards for this compound are commercially available from several chemical and pharmaceutical suppliers. These standards typically have a purity of 98.0% or higher as determined by HPLC and should be stored at 2-10°C.

Q4: What are the key parameters to consider for the standardization of herbal preparations containing this compound?

A: The standardization of herbal medicines is a multi-faceted process. Key parameters include:

  • Authentication: Proper botanical identification of the plant material.

  • Purity: Testing for foreign matter, microbial contamination, heavy metals, and pesticide residues.

  • Potency: Quantitative determination of the active marker compound, this compound, often expressed as a percentage of the total extract.

  • Consistency: Ensuring batch-to-batch consistency of the chemical profile, often through chromatographic fingerprinting.

Troubleshooting Guides

HPLC Analysis of this compound

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary Silanol Interactions: Basic analytes can interact with acidic silanol groups on the silica-based column packing.- Use an end-capped HPLC column or a column with a polar-embedded phase to shield silanol groups.- Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.- Incorporate a buffer into the mobile phase to maintain a stable pH.
Column Overload: Injecting too high a concentration or volume of the sample.- Dilute the sample and reinject.- Reduce the injection volume.- Use a column with a higher loading capacity (larger diameter or particle size).
Column Bed Deformation: A void or channel has formed in the column packing.- If a void is suspected, reversing the column and washing with a strong solvent may help.- Replace the column if the problem persists.
Poor Resolution Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating this compound from other lignans.- Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.- The addition of a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase can improve peak shape and resolution for phenolic compounds.
Column Degradation: Loss of stationary phase or contamination.- Replace the guard column if one is in use.- Flush the column with a series of strong solvents.- Replace the analytical column.
Baseline Drift or Noise Mobile Phase Issues: Incomplete mixing, dissolved gas, or contaminated solvents.- Ensure the mobile phase is thoroughly mixed and degassed.- Use high-purity HPLC-grade solvents.
Detector Problems: Fluctuations in the lamp or a contaminated flow cell.- Check the detector lamp's usage hours and replace if necessary.- Flush the flow cell with an appropriate solvent (e.g., isopropanol).
Inconsistent Retention Times Pump Issues: Fluctuations in flow rate.- Prime the pump to remove any air bubbles.- Check for leaks in the pump seals and connections.
Changes in Mobile Phase Composition: Evaporation of the more volatile solvent component.- Prepare fresh mobile phase daily.- Keep the mobile phase reservoirs covered.
Sample Extraction of this compound

This guide provides troubleshooting for the extraction of this compound from herbal matrices.

Problem Potential Cause Troubleshooting Steps
Low Extraction Yield Inappropriate Solvent: The solvent used is not efficient for extracting lignans.- Methanol and ethanol are commonly used and effective solvents for extracting lignans from Schisandra chinensis.- Ensure the solvent-to-sample ratio is adequate.
Insufficient Extraction Time or Method: The extraction duration or technique is not optimal.- Increase the extraction time (e.g., ultrasonication or reflux duration).- Consider alternative extraction methods like matrix solid-phase dispersion (MSPD) which can be more efficient.
Improper Sample Preparation: The particle size of the herbal material is too large.- Grind the dried plant material to a fine powder to increase the surface area for extraction.
Presence of Interfering Compounds in the Extract Non-selective Extraction: The solvent is co-extracting a large number of other compounds.- Employ a sample clean-up step after the initial extraction, such as solid-phase extraction (SPE).- Optimize the HPLC method to ensure good resolution of this compound from interfering peaks.
Degradation of this compound during Extraction Exposure to High Temperatures or Light: Lignans may be sensitive to heat and light.- Avoid prolonged exposure to high temperatures during extraction (e.g., reflux).- Protect the samples from direct light.

Quantitative Data

The following tables summarize typical quantitative data for the HPLC analysis of this compound and related lignans.

Table 1: HPLC Method Validation Parameters for Lignans

ParameterSchizandrinThis compoundGomisin NReference
Linearity Range (µg/mL) 5.0–1000 (in plasma)0.5 - 500.5 - 50
Limit of Detection (LOD) (ng/mL) 85.969.9164.6
Limit of Quantification (LOQ) (ng/mL) 206.19211.88498.67
Recovery (%) 96.9 – 103.296.9 – 103.296.9 – 103.2
Intra-day Precision (RSD %) < 2.9< 2.9< 2.9
Inter-day Precision (RSD %) < 2.9< 2.9< 2.9

Table 2: Content of Major Lignans in Schisandra chinensis Fruit

LignanContent Range (mg/g)Average Content (mg/g)Reference
Schisandrol A5.133 - 6.345-
Schisandrin B--
Schisandrin A--
Schisandrin C--
Schisandrol B--
This compound--

Note: Specific content of this compound was not explicitly quantified in the provided search results, but it is a major lignan. The content of lignans can vary significantly based on the geographical source and extraction process.

Experimental Protocols

Sample Preparation: Ultrasonic Extraction

This protocol is a general method for the extraction of this compound from the dried fruits of Schisandra chinensis.

  • Grinding: Grind the dried fruits of Schisandra chinensis into a fine powder (e.g., 40-60 mesh).

  • Weighing: Accurately weigh about 0.5 g of the powdered sample into a conical flask.

  • Solvent Addition: Add 20 mL of methanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and extract for 20 minutes.

  • Filtration: Filter the extract through a 0.45 µm membrane filter.

  • Re-extraction: Transfer the residue back to the flask, add another 20 mL of methanol, and repeat the ultrasonication for 20 minutes.

  • Filtration and Combining: Filter the second extract through a 0.45 µm membrane filter and combine it with the first filtrate.

  • Final Volume Adjustment: Transfer the combined filtrate to a 50 mL volumetric flask and add methanol to the mark.

  • Sample for Injection: The resulting solution is ready for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Method

This is a typical HPLC method for the simultaneous determination of this compound and other lignans.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A typical isocratic mobile phase could be acetonitrile:water:formic acid (70:30:0.1, v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 0.1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve.

Stability-Indicating Method and Forced Degradation Studies

The development of a stability-indicating method is crucial for determining the shelf-life of a drug product. This involves subjecting the drug to stress conditions to produce degradation products.

  • Method Development: Develop an HPLC method (as described above) that can separate the parent drug (this compound) from all potential degradation products.

  • Forced Degradation Studies: Expose solutions of this compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified period.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid drug at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the drug solution to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak and from each other.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control start Dried Schisandra Fruit grind Grinding start->grind extract Ultrasonic Extraction (Methanol) grind->extract filter Filtration (0.45 µm) extract->filter hplc HPLC Analysis filter->hplc Inject Sample data Data Acquisition (Chromatogram) hplc->data quant Quantification data->quant spec Compare to Specifications quant->spec report Report Results spec->report hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem HPLC Peak Tailing cause1 Secondary Silanol Interactions problem->cause1 cause2 Column Overload problem->cause2 cause3 Column Bed Deformation problem->cause3 cause4 Mobile Phase pH problem->cause4 sol1 Use End-capped Column cause1->sol1 sol2 Dilute Sample cause2->sol2 sol3 Replace Column cause3->sol3 sol4 Adjust pH / Use Buffer cause4->sol4 structural_elucidation cluster_techniques Analytical Techniques cluster_information Information Obtained gomisin_a Isolated this compound ms Mass Spectrometry (MS) gomisin_a->ms nmr NMR Spectroscopy (1H, 13C, 2D) gomisin_a->nmr mw Molecular Weight & Fragmentation Pattern ms->mw connectivity Atom Connectivity & Stereochemistry nmr->connectivity structure Final Structure of this compound mw->structure connectivity->structure

References

Gomisin A potential for drug-drug interactions via CYP3A4 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction potential of Gomisin A via CYP3A4 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the known inhibitory potential of this compound on CYP3A4?

A1: this compound, a bioactive lignan from Fructus Schisandrae chinensis, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4).[1] In vitro studies have demonstrated that this compound inhibits CYP3A4 activity in a competitive and time- and NADPH-dependent manner, suggesting it acts as a mechanism-based inactivator.[2] This potent inhibition indicates a high potential for drug-drug interactions (DDIs) with drugs metabolized by CYP3A4.

Q2: What are the reported IC50 and Ki values for this compound's inhibition of CYP3A4?

A2: The inhibitory potency of this compound on CYP3A4 has been quantified in several studies. In a cell-free system, the IC50 value for this compound was determined to be 1.39 µM.[1] Further investigation into its mechanism of inhibition revealed a competitive inhibition constant (Ki) of 1.10 µM.[2] For its time-dependent inhibition, the inactivation parameters have been determined as K_I = 0.35 µM and k_inact = 1.96 min⁻¹.

Q3: How does this compound inhibit CYP3A4? What is the mechanism?

A3: this compound exhibits a dual mechanism of CYP3A4 inhibition. It acts as a competitive inhibitor , directly competing with other substrates for the active site of the enzyme. Additionally, it is a mechanism-based inhibitor , meaning it is metabolically activated by CYP3A4 to a reactive intermediate that irreversibly binds to and inactivates the enzyme. This time- and NADPH-dependent inactivation leads to a prolonged inhibitory effect, as the enzyme must be newly synthesized to restore its function.

Q4: Can this compound affect the expression of CYP3A4?

A4: Yes, this compound can have a bidirectional effect on CYP3A4. While it acts as an inhibitor of CYP3A4 activity, some studies suggest that it can also induce the expression of CYP3A4 mRNA. This induction is likely mediated through the activation of nuclear receptors like the pregnane X receptor (PXR), which is a key regulator of CYP3A4 gene transcription. The overall effect on drug metabolism in vivo will therefore be a complex interplay between inhibition and induction.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments investigating the inhibitory effect of this compound on CYP3A4.

Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments. - Inconsistent pre-incubation times for time-dependent inhibition (TDI) assessment.- Degradation of this compound or CYP3A4 enzyme.- Pipetting errors.- Strictly adhere to a consistent pre-incubation schedule for all assays.- Prepare fresh solutions of this compound for each experiment and ensure proper storage of microsomes or recombinant enzymes at -80°C.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
No significant inhibition observed, even at high concentrations of this compound. - Inactive this compound sample.- Low activity of the CYP3A4 enzyme preparation (human liver microsomes or recombinant enzyme).- Sub-optimal assay conditions (e.g., incorrect pH, temperature, or cofactor concentration).- Verify the purity and integrity of the this compound sample using analytical methods.- Test the activity of the CYP3A4 preparation with a known potent inhibitor (e.g., ketoconazole) as a positive control.- Optimize assay buffer pH (typically 7.4), ensure the incubation temperature is maintained at 37°C, and verify the concentration and purity of the NADPH regenerating system.
Observed IC50 value is significantly different from published values. - Different probe substrate used for the assay.- Variations in the protein concentration in the incubation mixture.- Different sources or batches of human liver microsomes.- The IC50 of an inhibitor can be substrate-dependent. Ensure you are using a standard and validated CYP3A4 probe substrate (e.g., midazolam, testosterone, or a fluorogenic substrate).- Maintain a low protein concentration (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding of the inhibitor.- Be aware that inter-individual variability in CYP3A4 expression and activity exists in human liver microsomes. If possible, use pooled microsomes from multiple donors to obtain a more representative result.
Difficulty in determining if this compound is a mechanism-based inhibitor. - Incorrect experimental design for assessing time-dependent inhibition.- Insufficient pre-incubation time.- To assess mechanism-based inhibition, perform IC50 shift assays. This involves pre-incubating this compound with the microsomes and an NADPH-regenerating system for a set period (e.g., 30 minutes) before adding the probe substrate. A significant decrease in the IC50 value after pre-incubation is indicative of time-dependent inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibition of CYP3A4 by this compound.

Table 1: IC50 and Ki Values for this compound Inhibition of CYP3A4

ParameterValueAssay SystemReference
IC50 1.39 µMCell-free system
Ki (Competitive) 1.10 µMHuman Liver Microsomes

Table 2: Mechanism-Based Inhibition Parameters for this compound on CYP3A4

ParameterValueAssay SystemReference
K_I 0.35 µMHuman Liver Microsomes
k_inact 1.96 min⁻¹Human Liver Microsomes

Experimental Protocols

1. In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol outlines the general steps for determining the IC50 value of this compound for CYP3A4 inhibition using human liver microsomes and a probe substrate.

  • Materials:

    • This compound

    • Human Liver Microsomes (HLMs)

    • CYP3A4 probe substrate (e.g., testosterone, midazolam, or a fluorogenic substrate)

    • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Acetonitrile or Methanol (for stopping the reaction)

    • 96-well microplate

    • Incubator (37°C)

    • LC-MS/MS or a fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Perform serial dilutions of the this compound stock solution to obtain a range of working concentrations.

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final protein concentration of 0.1-0.5 mg/mL)

      • Varying concentrations of this compound (or vehicle control)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately add the CYP3A4 probe substrate.

    • Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding ice-cold acetonitrile or methanol.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite using LC-MS/MS or measure the fluorescence if a fluorogenic substrate is used.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Mechanism-Based Inhibition (IC50 Shift) Assay

This protocol is designed to assess the time-dependent inhibition of CYP3A4 by this compound.

  • Procedure:

    • Follow steps 1 and 2 of the IC50 determination protocol.

    • Prepare two sets of incubation plates.

    • Plate 1 (No Pre-incubation):

      • Add buffer, HLMs, and this compound to the wells.

      • Initiate the reaction by adding the NADPH regenerating system and the probe substrate simultaneously.

      • Incubate and process as described in the IC50 protocol.

    • Plate 2 (With Pre-incubation):

      • Add buffer, HLMs, this compound, and the NADPH regenerating system to the wells.

      • Pre-incubate the plate at 37°C for 30 minutes.

      • Initiate the reaction by adding the probe substrate.

      • Incubate for a shorter period (e.g., 5-10 minutes) and process as described in the IC50 protocol.

    • Determine the IC50 values from both plates. A significant leftward shift in the IC50 curve for the pre-incubated plate indicates time-dependent inhibition.

Visualizations

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis GomisinA This compound Stock Incubate Incubate at 37°C GomisinA->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH System NADPH->Incubate Substrate CYP3A4 Substrate Substrate->Incubate Stop Stop Reaction Incubate->Stop Analyze LC-MS/MS or Fluorescence Reading Stop->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate

Caption: Workflow for in vitro CYP3A4 inhibition assay.

GomisinA_CYP3A4_Inhibition_Mechanism cluster_competitive Competitive Inhibition cluster_mbi Mechanism-Based Inhibition GomisinA_C This compound CYP3A4_ActiveSite CYP3A4 Active Site GomisinA_C->CYP3A4_ActiveSite Binds to Substrate_C CYP3A4 Substrate Substrate_C->CYP3A4_ActiveSite Binds to GomisinA_M This compound CYP3A4_M CYP3A4 GomisinA_M->CYP3A4_M Metabolized by ReactiveMetabolite Reactive Metabolite CYP3A4_M->ReactiveMetabolite Forms InactiveCYP3A4 Inactive CYP3A4 (Covalent Adduct) ReactiveMetabolite->CYP3A4_M Covalently Binds to

Caption: Dual inhibition mechanism of this compound on CYP3A4.

PXR_Signaling_Pathway GomisinA This compound (Potential Inducer) PXR Pregnane X Receptor (PXR) GomisinA->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR XREM Xenobiotic Response Element (XREM) in CYP3A4 Gene PXR_RXR->XREM Binds to CYP3A4_mRNA CYP3A4 mRNA XREM->CYP3A4_mRNA Increases Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: PXR-mediated induction of CYP3A4 expression.

References

Technical Support Center: Mitigating Off-Target Effects of Gomisin A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of Gomisin A in cell-based assays. Given the polypharmacological nature of this compound, a lignan isolated from Schisandra chinensis, it is crucial to design experiments that can dissect its various biological activities and attribute them to specific signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the known primary biological activities of this compound?

A1: this compound exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. It has been shown to modulate several key signaling pathways, including MAPK, NF-κB, and PI3K/Akt, which are involved in cell proliferation, apoptosis, and inflammation.[1][2][3]

Q2: What are the potential "off-target" effects of this compound?

A2: For a natural product with broad biological activity like this compound, "off-target" effects often refer to its influence on multiple signaling pathways simultaneously, which can complicate the interpretation of experimental results. Rather than binding to a single unintended protein, its effects are pleiotropic. For example, if you are studying its anti-inflammatory effects via NF-κB inhibition, its concurrent impact on the MAPK or PI3K/Akt pathways could be considered an "off-target" effect in the context of your specific research question.[1][2]

Q3: How can I distinguish between the on-target and off-target effects of this compound in my experiments?

A3: To dissect the specific pathways responsible for the observed effects of this compound, a combination of approaches is recommended. This includes using specific inhibitors or activators for the suspected off-target pathways, employing genetic approaches like siRNA or CRISPR to knock down key pathway components, and utilizing reporter assays to specifically measure the activity of a pathway of interest.

Q4: What are typical working concentrations for this compound in cell-based assays?

A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system. The IC50 values for this compound can range from micromolar to sub-micromolar concentrations.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
  • Possible Cause: this compound's pleiotropic effects on cell proliferation and apoptosis pathways can lead to variable outcomes depending on the cell type and experimental conditions.

  • Troubleshooting Steps:

    • Confirm with multiple assays: Use orthogonal methods to assess cell viability, such as a membrane integrity assay (e.g., LDH release) in parallel with a metabolic assay (e.g., MTT).

    • Analyze cell cycle and apoptosis: Perform flow cytometry analysis for cell cycle distribution and apoptosis (e.g., Annexin V/PI staining) to understand the mechanism behind the observed changes in viability.

    • Use pathway-specific inhibitors: Co-treat cells with this compound and specific inhibitors for pathways it is known to affect (e.g., MAPK, PI3K/Akt) to see if the viability results are altered. This can help pinpoint the responsible pathway.

Problem 2: Difficulty attributing an observed phenotype to a specific signaling pathway.
  • Possible Cause: this compound modulates multiple signaling pathways (MAPK, NF-κB, PI3K/Akt), making it challenging to isolate the key pathway for a specific effect.

  • Troubleshooting Steps:

    • Pathway-specific reporter assays: Utilize reporter gene assays (e.g., NF-κB luciferase reporter) to directly measure the effect of this compound on the activity of a specific pathway.

    • Western blot analysis of key signaling nodes: Analyze the phosphorylation status of key proteins in the suspected pathways (e.g., p-ERK for MAPK, p-Akt for PI3K/Akt) to confirm pathway modulation by this compound.

    • Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to deplete key proteins in a suspected pathway and observe if the effect of this compound is abrogated.

    • Pathway activation: In addition to inhibitors, use specific activators of a pathway to see if they can rescue or mimic the effect of this compound.

Quantitative Data

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineAssay TypeIC50 (µM)Reference
HepG2-DRCytotoxicity> 150
HeLaCell ProliferationNot specified, significant inhibition at 10-40 µM
A549Cell Viability~25
H1299Cell Viability~30

Experimental Protocols

Protocol 1: Western Blot Analysis of Phosphorylated ERK (p-ERK) and Akt (p-Akt)

This protocol is for determining the effect of this compound on the MAPK and PI3K/Akt signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and p-Akt (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and total Akt.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Dual-luciferase reporter assay system.

  • Luminometer.

  • TNF-α (or other NF-κB activator).

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • This compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizations

Gomisin_A_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) TNFR TNF-α Receptor Inflammatory Stimuli (e.g., TNF-α)->TNFR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras IKK IKK TNFR->IKK Akt Akt PI3K->Akt Transcription Transcription Akt->Transcription Cell Survival, Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Differentiation IκB IκB IKK->IκB Inhibits degradation NF-κB NF-κB IKK->NF-κB Activates IκB->NF-κB Sequesters NF-κB->Transcription Inflammation, Immunity GomisinA This compound GomisinA->PI3K GomisinA->ERK GomisinA->NF-κB

Caption: this compound inhibits multiple signaling pathways.

Experimental_Workflow_Dissecting_Gomisin_A_Effects cluster_start cluster_hypothesis Hypothesize Pathway Involvement cluster_experiments Experimental Validation cluster_conclusion start Observe Phenotype (e.g., decreased cell viability) with this compound treatment hypo_mapk MAPK Pathway? start->hypo_mapk hypo_pi3k PI3K/Akt Pathway? start->hypo_pi3k hypo_nfkB NF-κB Pathway? start->hypo_nfkB western Western Blot for p-ERK, p-Akt hypo_mapk->western hypo_pi3k->western reporter NF-κB Luciferase Reporter Assay hypo_nfkB->reporter inhibitors Co-treatment with Pathway-Specific Inhibitors western->inhibitors reporter->inhibitors conclusion Attribute Phenotype to a Specific Pathway inhibitors->conclusion

Caption: Workflow for dissecting this compound's effects.

References

Technical Support Center: High-Purity Gomisin A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of high-purity Gomisin A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for extracting this compound from Schisandra chinensis?

A1: An initial extraction using a non-polar solvent followed by a more polar solvent like acetone or ethanol is a common and effective method for separating lignans like this compound from the plant matrix.[1] For instance, a common procedure involves ultrasonic extraction with methanol.[2]

Q2: What are the most effective chromatographic techniques for purifying this compound?

A2: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be highly effective, yielding purities of over 99%.[3] Other valuable techniques include flash chromatography for preparative separation, and High-Performance Liquid Chromatography (HPLC) on reversed-phase columns for analytical and preparative purposes.[1] Column chromatography using silica gel or polyamide resin is also frequently employed for purification.[4]

Q3: How can I assess the purity of my this compound sample?

A3: HPLC is a primary method for assessing the purity of this compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for accurate purity determination without the need for a specific reference standard. Other methods like mass spectrometry and UV-Visible spectrophotometry are also used for detection and quantification.

Q4: My this compound seems to be degrading during purification. What can I do?

A4: Lignans are generally stable, but prolonged exposure to harsh conditions should be avoided. Ensure that solvents are of high purity and consider performing purification steps at lower temperatures if stability issues are suspected. Monitoring for degradation products using analytical techniques like HPLC can help identify problematic steps.

Q5: I am having trouble crystallizing my purified this compound. What are some key parameters to optimize?

A5: Optimizing crystallization involves a systematic variation of parameters such as macromolecule concentration, precipitant concentration, pH, and temperature. Screening different solvent systems and employing techniques like slow evaporation or vapor diffusion are crucial.

Troubleshooting Guides

Low Yield During Extraction & Purification
Problem Potential Cause Troubleshooting Steps
Low extraction yield from plant material. Inefficient cell lysis.Increase sonication time or consider alternative mechanical disruption methods.
Improper solvent selection.Sequential extraction with solvents of increasing polarity is recommended for lignans. Ensure the solvent-to-sample ratio is optimized.
Incomplete extraction.Perform multiple extraction cycles. For example, re-extracting the residue with fresh methanol can improve yield.
Poor recovery from chromatography column. Compound is not binding to the column.Check and adjust the pH and salt concentration of your loading buffer. Ensure the sample is properly dissolved in the mobile phase.
Compound is precipitating on the column.Decrease the sample concentration or modify the elution gradient to prevent precipitation. Adding a small amount of a stronger, compatible solvent to the sample can improve solubility.
Compound is eluting in the wash steps.The wash conditions may be too stringent. Decrease the concentration of the eluting solvent in the wash buffer.
Poor Purity of Final Product
Problem Potential Cause Troubleshooting Steps
Co-elution of impurities in chromatography. Inadequate separation resolution.Optimize the mobile phase composition. For HPLC, this could involve adjusting the gradient slope or the organic modifier concentration. For column chromatography, try a different stationary phase (e.g., polyamide instead of silica gel).
Overloading the column.Reduce the amount of crude extract loaded onto the column to improve separation.
Presence of closely related lignans. Similar physicochemical properties.High-resolution techniques like preparative HSCCC are particularly effective for separating structurally similar compounds like schizandrin and this compound.
Contamination with other plant metabolites. Insufficient preliminary cleanup.Incorporate a preliminary cleanup step using a macroporous resin before fine purification.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound
  • Extraction:

    • Accurately weigh 0.5 g of powdered Schisandra chinensis.

    • Add 20 mL of methanol and sonicate for 20 minutes.

    • Filter the extract through a 0.45 µm membrane filter.

    • Repeat the extraction process on the residue with an additional 20 mL of methanol for 20 minutes.

    • Combine the filtrates and adjust the total volume to 50 mL with methanol.

  • Macroporous Resin Cleanup:

    • Pass the crude methanol extract through a column packed with D101 macroporous resin to remove highly polar and non-polar impurities.

    • Elute the resin with an appropriate solvent to recover the lignan-enriched fraction.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
  • Two-Phase Solvent System: Prepare a solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:0.9:0.9:1.

  • HSCCC Operation:

    • Equilibrate the HSCCC instrument with the two-phase solvent system.

    • Dissolve the lignan-enriched fraction in the solvent mixture.

    • Inject the sample and perform the separation.

    • Monitor the effluent with a UV detector and collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using HPLC to confirm purity.

Visualizations

experimental_workflow start Schisandra chinensis Powder extraction Ultrasonic Extraction (Methanol) start->extraction filtration Filtration (0.45 µm) extraction->filtration cleanup Macroporous Resin (D101) filtration->cleanup hsccc HSCCC Purification cleanup->hsccc analysis Purity Assessment (HPLC, qNMR) hsccc->analysis end High-Purity This compound analysis->end troubleshooting_low_purity start Low Purity of this compound co_elution Co-elution of Impurities? start->co_elution overloading Column Overloaded? co_elution->overloading No optimize_mobile_phase Optimize Mobile Phase (e.g., gradient, solvent) co_elution->optimize_mobile_phase Yes related_lignans Contamination with Related Lignans? overloading->related_lignans No reduce_load Reduce Sample Load overloading->reduce_load Yes use_hsccc Employ High-Resolution Technique (HSCCC) related_lignans->use_hsccc Yes change_stationary_phase Change Stationary Phase (e.g., Silica -> Polyamide) optimize_mobile_phase->change_stationary_phase

References

Technical Support Center: Managing Gomisin A Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gomisin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a bioactive lignan isolated from the plant Schisandra chinensis. It is a hydrophobic molecule, which results in low solubility in water and aqueous buffer systems commonly used in biological experiments, such as phosphate-buffered saline (PBS) and cell culture media. This poor solubility can lead to precipitation, which affects the accuracy and reproducibility of experimental results by altering the effective concentration of the compound.

Q2: What are the common signs of this compound precipitation in my experiment?

Precipitation of this compound can manifest in several ways:

  • Visible particulates: You may observe a fine white or crystalline precipitate in your solution, either immediately after dilution or over time.

  • Cloudiness or turbidity: The solution may appear hazy or cloudy.

  • Inconsistent results: Variability in experimental outcomes between replicates can be an indicator of inconsistent compound solubility.

  • Microscopic observation: In cell culture, precipitate may be visible under a microscope as small, irregular crystals or amorphous aggregates.[1]

Q3: At what concentration does this compound typically precipitate in aqueous solutions?

The exact concentration at which this compound precipitates in aqueous solutions is not well-documented in publicly available literature and can be influenced by several factors including pH, temperature, and the specific composition of the buffer or medium. It is known to be poorly soluble in water. For experimental purposes, it is crucial to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous medium.

Q4: What solvents are recommended for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. Methanol has also been reported for preparing standard solutions for analytical purposes.[2] It is critical to use anhydrous, sterile-filtered solvents to prepare stock solutions intended for cell culture experiments.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer (e.g., PBS).

Possible Cause: The rapid change in solvent polarity when adding a concentrated DMSO stock of the hydrophobic this compound to an aqueous buffer can cause the compound to "crash out" of solution.

Troubleshooting Steps:

  • Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly into the full volume of the aqueous buffer, perform a serial dilution. First, dilute the stock solution in a small volume of the buffer, vortex gently, and then add this intermediate dilution to the final volume. This gradual decrease in solvent concentration can help maintain solubility.[3]

  • Use a Co-solvent: In some instances, the inclusion of a small percentage of a water-miscible organic co-solvent in the final aqueous solution can improve the solubility of hydrophobic compounds. However, the compatibility of any co-solvent with your specific experimental system must be validated to avoid artifacts.

  • Consider Formulation Strategies: For in vivo studies or when DMSO is not suitable, consider formulating this compound using solubility-enhancing excipients.

Issue 2: Precipitate formation in cell culture media after adding this compound.

Possible Cause: The complex composition of cell culture media, containing salts, amino acids, and proteins, can influence the solubility of this compound. Temperature fluctuations and pH shifts in the media can also contribute to precipitation.[4][5]

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically well below 0.5% v/v) to minimize solvent-induced toxicity and its effect on compound solubility.

  • Pre-warm the Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help prevent precipitation that might occur at lower temperatures.

  • pH Monitoring: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). Deviations in pH can alter the solubility of media components and the added compound.

  • Serum Consideration: If working with serum-free media, the absence of serum proteins that can sometimes help stabilize compounds may increase the likelihood of precipitation. You may need to explore the use of specific solubilizing agents or carriers.

  • Visual Inspection: Always visually inspect the media for any signs of precipitation after adding this compound and before adding it to your cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight of this compound: 416.46 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary to aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture media (with or without serum, as required by the experiment)

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM in 10 mL of media):

  • In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture media.

  • Add 10 µL of the 10 mM this compound stock solution to the media. This will result in a final DMSO concentration of 0.1%.

  • Immediately after adding the stock solution, cap the tube and invert it several times to ensure thorough mixing. Avoid vigorous vortexing which can cause foaming of the media.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Data Presentation

Table 1: General Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble--INVALID-LINK--
MethanolSoluble
Water / Aqueous BuffersPoorly SolubleGeneral knowledge for dibenzocyclooctadiene lignans

Advanced Solubility Enhancement Strategies

For applications where standard dilution protocols are insufficient to prevent precipitation, more advanced formulation strategies can be employed. These methods aim to increase the aqueous solubility and stability of hydrophobic compounds like this compound.

1. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.

  • Commonly used cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Method: The inclusion complex is typically formed by methods such as kneading, co-precipitation, or freeze-drying of a solution containing both this compound and the cyclodextrin.

2. Nanoparticle Formulation:

Encapsulating this compound into nanoparticles can improve its aqueous dispersibility and bioavailability.

  • Types of Nanoparticles: Polymeric nanoparticles (e.g., using PLGA) or lipid-based nanoparticles (e.g., liposomes) can be used.

  • Methodology: Techniques like nanoprecipitation or emulsification-solvent evaporation are commonly used to prepare drug-loaded nanoparticles.

Table 2: Overview of Solubility Enhancement Techniques

TechniquePrincipleCommon Excipients/MethodsPotential Advantages
Co-solvency Increasing the polarity of the aqueous solvent with a water-miscible organic solvent.Ethanol, Propylene GlycolSimple to implement for some applications.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.β-cyclodextrin, HP-β-cyclodextrin; Kneading, Freeze-dryingSignificant increase in aqueous solubility; potential for improved stability.
Nanoparticle Formulation Encapsulation of the drug within a nanoparticle carrier.PLGA, Lipids; Nanoprecipitation, EmulsificationImproved aqueous dispersibility; potential for controlled release and targeted delivery.

Signaling Pathway Diagrams

This compound has been reported to modulate several key signaling pathways. The following diagrams illustrate the general mechanisms.

GomisinA_NFkB_Pathway cluster_NFkB_complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes GomisinA This compound GomisinA->TAK1 GomisinA->IKK GomisinA->NFkB

Caption: this compound inhibits the NF-κB signaling pathway.

GomisinA_STAT1_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT1_inactive STAT1 JAK->STAT1_inactive P STAT1_active p-STAT1 STAT1_dimer p-STAT1 Dimer STAT1_active->STAT1_dimer Dimerization Nucleus Nucleus STAT1_dimer->Nucleus Translocation Target_Genes Target Genes (e.g., Cell Cycle Arrest) GomisinA This compound GomisinA->JAK

Caption: this compound can modulate the JAK/STAT1 signaling pathway.

GomisinA_Mitochondrial_Biogenesis GomisinA This compound AMPK AMPK GomisinA->AMPK SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Deacetylation NRF1 NRF1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis

Caption: this compound promotes mitochondrial biogenesis.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Check Stock Solution (Clarity, Age) Start->Check_Stock Stock_OK Stock OK? Check_Stock->Stock_OK Remake_Stock Prepare Fresh Stock (Protocol 1) Stock_OK->Remake_Stock No Check_Dilution Review Dilution Method (Protocol 2) Stock_OK->Check_Dilution Yes Remake_Stock->Check_Dilution Dilution_OK Dilution Method OK? Check_Dilution->Dilution_OK Optimize_Dilution Optimize Dilution (e.g., Serial Dilution) Dilution_OK->Optimize_Dilution No Check_Media Assess Media Conditions (pH, Temp, Contamination) Dilution_OK->Check_Media Yes Optimize_Dilution->Check_Media Media_OK Media Conditions OK? Check_Media->Media_OK Adjust_Media Adjust Media Conditions (e.g., Fresh Media) Media_OK->Adjust_Media No Consider_Formulation Consider Advanced Formulation Media_OK->Consider_Formulation Yes End Problem Resolved Adjust_Media->End Consider_Formulation->End

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Validation & Comparative

Gomisin A vs. Schisandrin B: A Comparative Guide to their Hepatoprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gomisin A and Schisandrin B, two prominent lignans isolated from the fruit of Schisandra chinensis, have garnered significant attention for their potent hepatoprotective properties. Both compounds have been extensively studied for their ability to mitigate liver injury induced by various toxins and pathological conditions. This guide provides a comprehensive comparison of their hepatoprotective effects, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers in their pursuit of novel therapeutic strategies for liver diseases.

Comparative Efficacy: A Quantitative Overview

The hepatoprotective efficacy of this compound and Schisandrin B has been evaluated in numerous preclinical models of liver injury. While direct head-to-head comparative studies are limited, a compilation of data from various sources allows for an objective assessment of their relative potencies and therapeutic potential. The following tables summarize key quantitative data from studies investigating their effects on liver function markers and oxidative stress parameters.

Table 1: Effect on Serum Aminotransferase Levels in Toxin-Induced Liver Injury Models

CompoundModelToxin & DoseTreatment Dose% Reduction in ALT% Reduction in ASTReference
This compound RatsAcetaminophen (750 mg/kg)50 mg/kgSignificant InhibitionSignificant Inhibition[1]
This compound RatsCarbon Tetrachloride (CCl₄)PretreatmentMarked PreventionMarked Prevention[2]
This compound MiceD-GalN (700 mg/kg) / LPS (10 µg/kg)25-200 mg/kgDose-dependent AttenuationDose-dependent Attenuation[3][4]
Schisandrin B RatsCarbon Tetrachloride (CCl₄)Not specifiedLowered LevelsLowered Levels[5]
Schisandrin B Diabetic MiceN/A (NAFLD model)50 mg/kgObvious CorrectionObvious Correction

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. The percentage reduction is relative to the toxin-treated group.

Table 2: Modulation of Oxidative Stress Markers in Liver Tissue

CompoundModelToxinTreatment DoseEffect on MDAEffect on SODEffect on GSHReference
This compound RatsAcetaminophen50 mg/kgInhibition of Lipoperoxides-No effect on depletion
This compound RatsCCl₄PretreatmentDecrease in Lipid PeroxidationIncreased Activity-
This compound MiceD-GalN / LPS25-200 mg/kgAttenuated Increase-Attenuated Decrease
Schisandrin B RatsCCl₄Not specifiedDecreased-Increased
Schisandrin B Human L02 cellsD-GalNNot specifiedDecreasedIncreased Activity-
Schisandrin B MiceCCl₄3 mmol/kg/day x 3--Sustained Mitochondrial Level

MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione.

Mechanisms of Action: A Signalling Pathway Perspective

Both this compound and Schisandrin B exert their hepatoprotective effects through a multi-pronged approach, primarily centered around the mitigation of oxidative stress and inflammation.

This compound has been shown to protect the liver by inhibiting lipid peroxidation. It also demonstrates anti-inflammatory effects by down-regulating pro-inflammatory mediators through the inhibition of NF-κB activation. Furthermore, this compound exhibits anti-apoptotic activity by attenuating the activation of caspase-3. Some studies suggest its protective effects are linked to the modulation of the MAPK signaling pathway.

Schisandrin B is a well-documented activator of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, Schisandrin B upregulates the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). It also possesses anti-inflammatory properties, evidenced by the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. In models of liver fibrosis, Schisandrin B has been found to suppress the activation of hepatic stellate cells (HSCs) by inhibiting the TGF-β/Smad signaling pathway. Moreover, it can induce apoptosis in activated HSCs, a key process in the resolution of fibrosis. Schisandrin B also plays a role in regulating macrophage polarization, which is crucial in the progression of liver fibrosis.

Below are diagrams illustrating the key signaling pathways modulated by this compound and Schisandrin B.

GomisinA_Hepatoprotective_Pathway Toxin Hepatotoxin (e.g., CCl₄, APAP) ROS ↑ Reactive Oxygen Species (ROS) (Lipid Peroxidation) Toxin->ROS NFkB NF-κB Activation Toxin->NFkB Apoptosis ↑ Apoptosis (Caspase-3 activation) Toxin->Apoptosis Hepatocyte Hepatocyte Protection Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation GomisinA This compound GomisinA->ROS Inhibits GomisinA->NFkB Inhibits GomisinA->Apoptosis Inhibits

Caption: Hepatoprotective signaling pathway of this compound.

SchisandrinB_Hepatoprotective_Pathway cluster_nrf2 Antioxidant Response cluster_tgf Anti-fibrotic Response Nrf2 Nrf2 Activation ARE ↑ Antioxidant Enzymes (HO-1, NQO1) Nrf2->ARE OxidativeStress Oxidative Stress ARE->OxidativeStress Reduces TGFb TGF-β/Smad Signaling HSC Hepatic Stellate Cell Activation TGFb->HSC Inhibits Fibrosis Liver Fibrosis HSC->Fibrosis SchisandrinB Schisandrin B SchisandrinB->Nrf2 Activates SchisandrinB->TGFb Inhibits Hepatocyte Hepatocyte Protection

Caption: Hepatoprotective signaling pathway of Schisandrin B.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the hepatoprotective effects of this compound and Schisandrin B.

Induction of Acute Liver Injury
  • Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity: Male Wistar rats or BALB/c nude mice are commonly used. A single intraperitoneal (i.p.) injection of CCl₄ dissolved in olive oil (e.g., 0.5 μl/g for acute injury in mice) is administered. This compound or Schisandrin B is typically administered orally or via i.p. injection prior to or concurrently with CCl₄ administration.

  • Acetaminophen (APAP)-Induced Hepatotoxicity: Mice are fasted for 12-16 hours before receiving an i.p. injection of APAP (e.g., 300-500 mg/kg). This model is highly relevant to human acute liver failure.

  • D-Galactosamine (D-GalN) / Lipopolysaccharide (LPS)-Induced Hepatotoxicity: This model induces fulminant hepatic failure. Mice are given an i.p. injection of D-GalN (e.g., 700 mg/kg) and LPS (e.g., 10 µg/kg).

Biochemical Assays
  • Serum Aminotransferase (ALT and AST) Levels: Blood samples are collected from animals, and serum is separated by centrifugation. ALT and AST activities are measured using commercially available assay kits with a spectrophotometer, following the manufacturer's instructions.

  • Malondialdehyde (MDA) Assay: Liver tissue is homogenized in a suitable buffer. The homogenate is then reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature. The resulting pink-colored product is measured spectrophotometrically to quantify lipid peroxidation.

  • Superoxide Dismutase (SOD) Activity Assay: Liver tissue homogenates are prepared in an ice-cold buffer. SOD activity is often measured using kits based on the inhibition of the reduction of a chromogenic compound by superoxide radicals generated by a xanthine-xanthine oxidase system or by the autoxidation of pyrogallol.

  • Glutathione (GSH) Assay: The level of reduced glutathione in liver tissue homogenates can be determined using various methods, including the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) method, where DTNB reacts with GSH to form a yellow-colored product that is measured spectrophotometrically.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_analysis Analysis Animal Rodent Model (Rat or Mouse) Toxin Induction of Liver Injury (CCl₄, APAP, etc.) Animal->Toxin Treatment Treatment (this compound or Schisandrin B) Toxin->Treatment Sacrifice Sacrifice & Sample Collection (Blood, Liver) Treatment->Sacrifice Biochem Biochemical Analysis (ALT, AST, MDA, SOD, GSH) Sacrifice->Biochem Histo Histopathological Examination Sacrifice->Histo MolBio Molecular Biology (Western Blot, PCR) Sacrifice->MolBio

Caption: General experimental workflow for evaluating hepatoprotective agents.

Conclusion

Both this compound and Schisandrin B demonstrate significant hepatoprotective effects, primarily through their potent antioxidant and anti-inflammatory activities. Schisandrin B appears to have a well-defined mechanism involving the activation of the Nrf2 pathway and inhibition of the TGF-β/Smad pathway, making it a particularly interesting candidate for conditions involving oxidative stress and fibrosis. This compound also shows strong protective effects by inhibiting lipid peroxidation, inflammation, and apoptosis.

The choice between these two compounds for further research and development may depend on the specific liver pathology being targeted. For instance, Schisandrin B's anti-fibrotic properties make it a compelling option for chronic liver diseases, while this compound's broad-spectrum protective effects are valuable in acute liver injury models. This guide provides a foundational comparison to assist researchers in making informed decisions for their future investigations into these promising natural hepatoprotective agents.

References

A Comparative Guide to the Therapeutic Synergy of Gomisin A and Paclitaxel in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the combined therapeutic effects of Gomisin A and paclitaxel on ovarian cancer cells. It offers a detailed comparison of their synergistic action against treatment with paclitaxel alone, supported by experimental data. The guide also outlines the methodologies for key experiments and presents visual representations of the underlying molecular pathways and experimental workflows. Furthermore, a comparative overview of alternative therapeutic strategies for ovarian cancer is included to provide a broader context for drug development professionals.

I. Comparative Therapeutic Effects: this compound in Combination with Paclitaxel

The combination of this compound (GA), a bioactive lignan from Schisandra chinensis, with the conventional chemotherapeutic agent paclitaxel (PTX) has demonstrated a significant enhancement of antitumor effects in ovarian cancer cell lines. Experimental data indicates that this compound sensitizes these cells to paclitaxel, leading to increased inhibition of proliferation and enhanced cell cycle arrest.[1]

Data on Cell Viability and Proliferation

The co-administration of this compound with paclitaxel results in a marked decrease in the viability and proliferative capacity of ovarian cancer cells compared to paclitaxel treatment alone. This synergistic effect was quantified using MTT and colony formation assays.

Table 1: Inhibition of Cell Viability in Ovarian Cancer Cell Lines (MTT Assay) [1]

Cell LineTreatment GroupInhibition Rate (%) at 6hInhibition Rate (%) at 24h
SKOV3 Paclitaxel (PTX)25.3 ± 2.135.8 ± 2.5
This compound + PTX40.1 ± 2.855.2 ± 3.1
A2780 Paclitaxel (PTX)28.9 ± 2.340.2 ± 2.9
This compound + PTX45.6 ± 3.060.7 ± 3.5
*Data are presented as mean ± SD. P<0.05 vs. PTX group.

Table 2: Inhibition of Colony Formation in Ovarian Cancer Cell Lines [1]

Cell LineTreatment GroupColony Formation Rate (%)
SKOV3 Control100.0 ± 5.2
Paclitaxel (PTX)65.7 ± 4.1
This compound + PTX38.4 ± 3.3
A2780 Control100.0 ± 5.8
Paclitaxel (PTX)70.1 ± 4.5
This compound + PTX42.9 ± 3.7
*Data are presented as mean ± SD. P<0.05 vs. PTX group.
Cell Cycle Analysis

The combination therapy significantly enhances G2/M phase cell cycle arrest induced by paclitaxel. This suggests that this compound potentiates paclitaxel's mechanism of disrupting microtubule dynamics during mitosis.

Table 3: Cell Cycle Distribution in Ovarian Cancer Cell Lines (Flow Cytometry) [1]

Cell LineTreatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
SKOV3 Control65.2 ± 3.525.1 ± 1.99.7 ± 0.8
Paclitaxel (PTX)40.3 ± 2.818.5 ± 1.541.2 ± 2.9
This compound + PTX30.1 ± 2.215.3 ± 1.354.6 ± 3.4
A2780 Control68.7 ± 3.822.4 ± 1.78.9 ± 0.7
Paclitaxel (PTX)45.1 ± 3.116.9 ± 1.438.0 ± 2.7
This compound + PTX33.6 ± 2.513.8 ± 1.252.6 ± 3.3
*Data are presented as mean ± SD. P<0.05 vs. PTX group.
Molecular Mechanism: Regulation of Cell Cycle Proteins

Western blot analysis reveals that the enhanced G2/M arrest is associated with the downregulation of key cell cycle regulatory proteins, Cyclin B1 and Cyclin-Dependent Kinase 4 (CDK4), in cells treated with the combination of this compound and paclitaxel.[1]

Table 4: Relative Protein Expression of Cyclin B1 and CDK4

Cell LineTreatment GroupRelative Cyclin B1 ExpressionRelative CDK4 Expression
SKOV3 Control1.00 ± 0.051.00 ± 0.06
Paclitaxel (PTX)0.85 ± 0.040.78 ± 0.05
This compound + PTX0.52 ± 0.030.45 ± 0.04
A2780 Control1.00 ± 0.061.00 ± 0.07
Paclitaxel (PTX)1.25 ± 0.080.71 ± 0.06
This compound + PTX0.68 ± 0.050.39 ± 0.03
*Data are presented as mean ± SD. P<0.05 vs. PTX group.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability
  • Cell Seeding: Seed SKOV3 or A2780 cells in a 96-well plate at a density of 3,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with the respective compounds (this compound, paclitaxel, or their combination) for the indicated time points (6 and 24 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The inhibition rate is calculated as: (1 - Absorbance of treated group / Absorbance of control group) x 100%.

Colony Formation Assay
  • Cell Seeding: Seed 300 cells/well in 6-well plates.

  • Treatment: Treat the cells with this compound, paclitaxel, or the combination for 2 weeks.

  • Fixation and Staining: After 2 weeks, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with Wright-Giemsa stain.

  • Colony Counting: Count the number of colonies containing more than 50 cells. The colony formation rate is calculated as: (Number of colonies in treated group / Number of colonies in control group) x 100%.

Flow Cytometry for Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed 4x10^5 cells/well in 6-well plates and treat with the indicated compounds for 24 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in 70% precooled ethanol overnight at -20°C.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL propidium iodide (PI), 100 µg/mL RNase A, and 0.2% Triton X-100. Incubate for 30 minutes at 4°C in the dark.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk for 1 hour and then incubate with primary antibodies against Cyclin B1, CDK4, and β-actin overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

III. Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflow.

G cluster_gomisin This compound cluster_paclitaxel Paclitaxel cluster_cell Ovarian Cancer Cell GA This compound ROS Reactive Oxygen Species (ROS) GA->ROS Inhibits PI3K_Akt PI3K/Akt Pathway (Pro-survival) GA->PI3K_Akt Inhibits (via ROS) PTX Paclitaxel Microtubules Microtubule Polymerization PTX->Microtubules Stabilizes ROS->PI3K_Akt Activates Proliferation Cell Proliferation (Inhibited) PI3K_Akt->Proliferation Promotes G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to CellCycleProteins Cyclin B1 / CDK4 (Downregulated) G2M_Arrest->CellCycleProteins Associated with G2M_Arrest->Proliferation Contributes to

Caption: Synergistic signaling pathways of this compound and Paclitaxel.

G cluster_invitro In Vitro Experiments cluster_assays Assays cluster_analysis Data Analysis & Outcome start Ovarian Cancer Cell Lines (SKOV3, A2780) treatment Treatment Groups: - Control - this compound (GA) - Paclitaxel (PTX) - GA + PTX start->treatment mtt MTT Assay (Cell Viability) treatment->mtt colony Colony Formation (Proliferation) treatment->colony flow Flow Cytometry (Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western outcome Validation of Synergistic Therapeutic Effect mtt->outcome colony->outcome flow->outcome western->outcome

Caption: Experimental workflow for validating therapeutic synergy.

IV. Comparison with Alternative Therapeutic Strategies

While the combination of this compound and paclitaxel shows promise, it is essential to consider its potential standing among other therapeutic options for advanced or recurrent ovarian cancer. The current standard of care often involves a combination of a platinum-based drug (like carboplatin) and a taxane (paclitaxel). For patients who develop resistance, several alternative strategies are being explored.

Table 5: Comparison of Therapeutic Strategies for Ovarian Cancer

Therapeutic StrategyMechanism of ActionKey Experimental/Clinical Findings
This compound + Paclitaxel This compound: Suppresses oxidative stress (ROS), potentially inhibiting pro-survival pathways like PI3K/Akt. Paclitaxel: Stabilizes microtubules, leading to G2/M cell cycle arrest.Synergistically enhances inhibition of proliferation and G2/M arrest in ovarian cancer cell lines.
Bevacizumab + Chemotherapy Bevacizumab: A monoclonal antibody that inhibits Vascular Endothelial Growth Factor (VEGF), thereby suppressing angiogenesis (the formation of new blood vessels that supply tumors).Improves Progression-Free Survival (PFS) in both first-line and recurrent ovarian cancer settings when combined with chemotherapy.
PARP Inhibitors (e.g., Olaparib) PARP Inhibitors: Block the Poly (ADP-ribose) polymerase enzyme, which is crucial for repairing single-strand DNA breaks. In cancer cells with BRCA mutations (which impair double-strand break repair), this leads to "synthetic lethality" and cell death.Significantly improves PFS, particularly as maintenance therapy in patients with BRCA mutations and those with homologous recombination deficiency (HRD).
Concluding Remarks for Drug Development

The synergistic interaction between this compound and paclitaxel presents a compelling case for further investigation. The mechanism, centered on the suppression of oxidative stress by this compound, appears to effectively counter a pro-survival response in cancer cells, thereby enhancing the efficacy of paclitaxel's cytotoxic action. This approach could be particularly valuable in overcoming certain forms of paclitaxel resistance that are linked to the PI3K/Akt pathway, which is known to be influenced by cellular redox status.

In comparison to established alternatives like bevacizumab and PARP inhibitors, the this compound-paclitaxel combination offers a distinct mechanistic advantage. While bevacizumab targets the tumor microenvironment by inhibiting angiogenesis and PARP inhibitors exploit specific DNA repair deficiencies, the this compound combination directly modulates intracellular signaling pathways to heighten sensitivity to a standard chemotherapeutic agent.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the safety and pharmacokinetic profile of this combination. Furthermore, exploring this combination in paclitaxel-resistant ovarian cancer models would be a critical next step in evaluating its potential clinical utility. The development of this compound or its derivatives as chemosensitizing agents could represent a novel strategy to improve outcomes for ovarian cancer patients.

References

A Comparative In Vitro Analysis of Gomisin A and Other Schisandra Lignans

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Gomisin A, a prominent dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides an objective in vitro comparison of this compound against other notable Schisandra lignans, supported by experimental data to elucidate its relative efficacy in various biological domains, including anti-inflammatory, anticancer, and neuroprotective activities.

Comparative Analysis of Biological Activities

The following tables summarize quantitative data from various in vitro studies, offering a direct comparison of this compound with other Schisandra lignans.

Table 1: Anti-Inflammatory Activity

This table compares the ability of different lignans to inhibit key inflammatory mediators. Data is presented as the concentration required for 50% inhibition (IC50) or as a percentage of inhibition at a specific concentration.

LignanTargetAssay SystemIC50 or % InhibitionReference
This compound NO ProductionLPS-stimulated N9 microglia-[1]
Gomisin J NO ProductionLPS-stimulated RAW 264.7 cells20 µM (Significant reduction)[2]
Gomisin N NO ProductionLPS-stimulated RAW 264.7 cells10 µM (Significant reduction)[2]
Schisandrin C NO ProductionLPS-stimulated RAW 264.7 cells20 µM (Significant reduction)[2]
(-)-Gomisin N NF-κB ActivityLPS-stimulated THP1-Blue™ cellsStatistically significant at 10 µM[3]
(+)-γ-Schisandrin NF-κB ActivityLPS-stimulated THP1-Blue™ cellsStatistically significant at 10 µM

Table 2: Anticancer and Cytotoxic Activity

This table presents the cytotoxic effects of various lignans on different cancer cell lines, primarily represented by IC50 values.

LignanCell LineActivityIC50 Value (µM)Reference
This compound HCT116 (Colon Cancer)Induces Apoptosis-
This compound HeLa (Cervical Cancer)G1 Cell-Cycle Arrest-
Gomisin G Cancer Cells (General)Cytotoxicity~13.7 (5.51 µg/mL)
Gomisin L1 A2780 (Ovarian Cancer)Cytotoxicity21.92 ± 0.73
Gomisin L1 SKOV3 (Ovarian Cancer)Cytotoxicity55.05 ± 4.55
Gomisin N HeLa (Cervical Cancer)Enhances TRAIL-induced apoptosis-
Schisantherin A Leukemic CellsCytotoxicity~108 (55.1 µg/mL)
Schisandrin B A549 (Lung Cancer)Induces Cell-Cycle Arrest/Apoptosis-

Table 3: Inhibition of Cytochrome P450 (CYP) Enzymes

This table compares the inhibitory potential of Schisandra lignans on major drug-metabolizing CYP enzymes, a critical factor in assessing potential drug-drug interactions.

LignanCYP IsoformIC50 Value (µM)Reference
This compound CYP3A0.19 - 0.28
Gomisin B CYP3A0.19 - 0.28
Gomisin C CYP3A0.19 - 0.28
Schisandrin A CYP3A6 - 70
Schisandrin B CYP3A6 - 70
Schisandrin C CYP2C192.7

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of action and experimental designs is crucial for interpreting the data. The following diagrams illustrate key pathways and workflows.

G cluster_0 Cellular Response to Inflammatory Stimulus cluster_1 Inhibitory Action of Lignans LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates Gomisin_A This compound Gomisin_A->MAPK Inhibits Gomisin_N Gomisin N Gomisin_N->MAPK Inhibits Gomisin_N->NFkB Inhibits Schisandrin_C Schisandrin C Schisandrin_C->MAPK Inhibits ProInflammatory Pro-inflammatory Mediators (NO, PGE2, Cytokines) MAPK->ProInflammatory Upregulates NFkB->ProInflammatory Upregulates

Caption: Inhibition of LPS-induced inflammatory pathways by Schisandra lignans.

G start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Treat with Lignans (e.g., this compound, Gomisin L1) at various concentrations incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_reagent Add MTT Reagent to each well incubation2->add_reagent incubation3 Incubate for 4h (Formation of Formazan) add_reagent->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize measure Measure Absorbance at ~570nm solubilize->measure calculate Calculate Cell Viability (%) and IC50 Value measure->calculate

Caption: Standard experimental workflow for an in vitro cell viability (MTT) assay.

Experimental Protocols

1. Anti-Inflammatory Activity Assay (Nitric Oxide Production)

  • Cell Line: RAW 264.7 murine macrophages or N9 microglial cells.

  • Methodology: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations (e.g., 2.5, 5, 10, 20 µM) of the test lignans (this compound, J, N, Schisandrin C) for 1 hour. Following pre-treatment, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL). After a 24-hour incubation period, the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent. The absorbance is read, and the percentage of NO production inhibition is calculated relative to the LPS-only treated control group. A cell viability assay (e.g., WST-1 or MTT) is performed concurrently to ensure that the observed reduction in NO is not due to cytotoxicity.

2. Cytotoxicity/Anticancer Assay (MTT Assay)

  • Cell Lines: Human cancer cell lines such as A2780 (ovarian), SKOV3 (ovarian), or HCT116 (colon).

  • Methodology: Cells are seeded into 96-well plates at a specified density and incubated to allow for attachment. The cells are then treated with various concentrations of the individual lignans for a predetermined period (typically 24 to 72 hours). After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The plates are incubated for an additional 1-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the lignan that causes a 50% reduction in cell viability, is then calculated from the dose-response curve.

3. NF-κB Activity Assay

  • Cell Line: THP1-Blue™ NF-κB reporter cells.

  • Methodology: These engineered cells contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Cells are stimulated with LPS in the presence or absence of the test lignans (e.g., 10 µM). Activation of the NF-κB pathway leads to the transcription and secretion of SEAP into the cell culture supernatant. The amount of secreted SEAP is quantified using a detection reagent (e.g., QUANTI-Blue™) and by measuring absorbance. A decrease in SEAP activity in the presence of a lignan indicates inhibition of the NF-κB pathway.

Summary and Conclusion

The in vitro data collectively highlight the potent and varied biological activities of Schisandra lignans.

  • Anti-Inflammatory Effects: this compound, Gomisin N, and Schisandrin C demonstrate significant anti-inflammatory properties by inhibiting nitric oxide production and suppressing key inflammatory signaling pathways like MAPK and NF-κB. Gomisin N, in particular, shows strong inhibitory effects at lower concentrations.

  • Anticancer Potential: Several lignans exhibit cytotoxic effects against a range of cancer cell lines. Gomisin L1 shows potent activity against ovarian cancer cells, while Gomisin G is also a strong cytotoxic agent. This compound contributes to anticancer activity by inducing apoptosis and cell-cycle arrest.

  • Enzyme Inhibition: this compound, along with Gomisins B and C, are powerful inhibitors of CYP3A, a crucial enzyme in drug metabolism. This suggests a high potential for drug-drug interactions, a critical consideration in drug development. Schisandrin C is a notable inhibitor of CYP2C19.

References

Cross-Validation of Gomisin A's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of Gomisin A across various human cancer cell lines. The information presented is collated from multiple studies to offer a cross-validated perspective on its mechanism of action, focusing on key signaling pathways and cellular outcomes. Experimental data is summarized for comparative analysis, and detailed protocols for the key assays are provided to support the reproduction of these findings.

Comparative Analysis of this compound Cytotoxicity

This compound, a lignan isolated from Schisandra chinensis, has demonstrated significant anti-proliferative effects in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While direct comparative studies across a wide spectrum of cell lines are limited, the available data indicates a variable sensitivity to this compound.

Cell LineCancer TypeIC50 (µM)Key Findings
A549 Non-Small Cell Lung CancerData not explicitly stated in snippets, but activity confirmed[1]Induces cell cycle arrest and apoptosis; inhibits the PI3K-Akt signaling pathway.[1]
CT26 Colorectal Carcinoma (murine)Not specified, but significant viability decrease at 20-100 µM[2]Induces G0/G1 phase arrest by downregulating cyclin D1 and CDK4.[2]
HT29 Colorectal Adenocarcinoma (human)Not specified, but significant viability decrease at 20-100 µM[2]Induces G0/G1 phase arrest by downregulating cyclin D1 and CDK4.
HeLa Cervical CancerNot specified, but dose-dependent inhibition of proliferationEnhances TNF-α-induced G1 cell cycle arrest via the STAT1 pathway.
SKOV3 Ovarian CancerNot specified, but enhances paclitaxel's inhibitory effectIn combination with paclitaxel, enhances cell cycle arrest.
A2780 Ovarian CancerNot specified, but enhances paclitaxel's inhibitory effectIn combination with paclitaxel, enhances cell cycle arrest.
PC3 Prostate CancerCytotoxicity observed at 20-100 µMProvokes increases in intracellular Ca2+.

Note: The IC50 values can vary significantly based on experimental conditions such as cell density and incubation time. The data above is aggregated from multiple sources and should be considered in the context of the individual studies.

Core Mechanisms of Action: A Cross-Cell Line Validation

Across different cancer cell types, this compound consistently demonstrates its anti-cancer effects through two primary mechanisms: induction of cell cycle arrest and apoptosis, often mediated by the modulation of key signaling pathways.

Induction of Cell Cycle Arrest

A common mechanism of action for this compound is the induction of cell cycle arrest, primarily at the G0/G1 or G1 phase. This is a critical anti-proliferative effect that prevents cancer cells from replicating.

  • HeLa (Cervical Cancer): this compound, particularly in combination with TNF-α, induces G1 phase cell cycle arrest. This is achieved through the downregulation of cyclin D1 expression and Retinoblastoma (RB) phosphorylation.

  • CT26 and HT29 (Colorectal Cancer): In these cell lines, this compound also induces G0/G1 phase arrest by significantly downregulating the expression of cyclin D1 and its partner kinase, CDK4.

Induction of Apoptosis

This compound has been shown to induce programmed cell death (apoptosis) in several cancer cell lines.

  • Non-Small Cell Lung Cancer Cells: this compound has been found to induce apoptosis in NSCLC cells.

  • Colorectal Cancer Cells: Studies have shown that this compound can induce apoptosis in colorectal cancer cells.

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit this pathway in non-small cell lung cancer cells, contributing to its anti-tumor activity. While the provided search results focus more on Gomisin N's effect on this pathway in liver cancer cells, the study on NSCLC suggests a similar mechanism for this compound.

STAT1 Signaling Pathway

The Signal Transducer and Activator of Transcription 1 (STAT1) pathway plays a complex role in cancer, with its activation sometimes leading to tumor suppression. In HeLa cells, this compound's induction of G1 cell cycle arrest is linked to its ability to suppress the expression of STAT1, which in turn affects cyclin D1 and RB phosphorylation.

Visualizing the Mechanisms

To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating the effects of this compound.

GomisinA_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_STAT1 STAT1 Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Akt (Ser473) mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation JAK JAK STAT1 STAT1 JAK->STAT1 CyclinD1_CDK4 CyclinD1_CDK4 STAT1->CyclinD1_CDK4 Expression RB RB CyclinD1_CDK4->RB p-RB G1_S_Transition G1_S_Transition RB->G1_S_Transition GomisinA This compound GomisinA->Akt Inhibition GomisinA->STAT1 Suppression

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Culture (e.g., A549, HeLa, HT29) treat This compound Treatment (Varying Concentrations & Times) start->treat viability Cell Viability Assay (MTT Assay) treat->viability cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) treat->cycle apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) treat->apoptosis western Western Blot (p-Akt, Akt, Cyclin D1, CDK4, STAT1) treat->western

Caption: General experimental workflow for this compound studies.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, generalized protocols for the key experiments cited in the analysis of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound for the desired duration.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels.

Materials:

  • This compound-treated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, Cyclin D1, CDK4, STAT1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control to normalize protein expression.

References

A Comparative Study of Gomisin A and Its Analogs: Unveiling Structure-Activity Relationships for Future Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gomisin A, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, neuroprotective, and anticancer effects. This has spurred interest in the development of synthetic and semi-synthetic analogs with potentially enhanced potency and improved pharmacokinetic profiles. This guide provides a comparative analysis of this compound and its analogs, presenting available experimental data to elucidate structure-activity relationships and guide future drug discovery efforts. While direct comparative studies on a wide range of synthetic this compound analogs are limited in publicly available literature, this guide compiles existing data on naturally occurring gomisins and available synthetic derivatives to offer a valuable resource for the research community.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data on the biological activities of this compound and its analogs. The data is compiled from various studies and presented to facilitate a comparative understanding of their potency.

CompoundTarget/ActivityCell Line/ModelIC50/EC50Reference
This compound CytotoxicityNon-small cell lung cancer (NSCLC) cellsVaries by cell line[1]
Anti-inflammatoryLPS-stimulated RAW264.7 macrophages-[2]
HepatoprotectiveCCl4-induced liver injury in rats-[3]
Gomisin B Analog (5b) CytotoxicitySIHA (cervical cancer)0.24 µM[4]
CytotoxicityA549 (lung cancer)>10 µM[4]
CytotoxicityMCF-7 (breast cancer)2.5 µM
CytotoxicityHCT-116 (colon cancer)1.8 µM
CytotoxicityPANC-1 (pancreatic cancer)3.2 µM
Gomisin J Anti-inflammatoryLPS-stimulated RAW264.7 macrophages-
AnticancerMCF7 and MDA-MB-231 (breast cancer)-
Gomisin N HepatoprotectiveD-galactosamine-induced hepatocyte injury-
Anti-inflammatoryLPS-stimulated RAW264.7 macrophages-
Gomisin R Anti-inflammatoryLPS-stimulated RAW264.7 macrophages-

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis of this compound and its analogs are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

  • 96-well cell culture plates

  • This compound or its analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity: NF-κB Activation Assay

This assay measures the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. This compound has been shown to inhibit NF-κB activation.

Materials:

  • RAW264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound or its analogs

  • Nuclear and cytoplasmic extraction reagents

  • Bradford assay reagents for protein quantification

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary and secondary antibodies against NF-κB p65 and a loading control like Lamin B1 or β-actin)

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Culture RAW264.7 cells and seed them in appropriate culture dishes. Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30-60 minutes) to induce NF-κB activation.

  • Fractionation of Cellular Proteins: After stimulation, wash the cells with cold PBS and harvest them. Perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols.

  • Protein Quantification: Determine the protein concentration in both the nuclear and cytoplasmic fractions using the Bradford assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against the p65 subunit of NF-κB. Also, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin) to confirm the purity of the fractions.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic NF-κB p65. A decrease in this ratio in the presence of the test compound indicates inhibition of NF-κB translocation and thus, anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general workflow for its comparative evaluation.

GomisinA_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activation GomisinA This compound GomisinA->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

GomisinA_MAPK_Pathway Stimulus Oxidative Stress/ Inflammatory Stimuli ASK1 ASK1 Stimulus->ASK1 ERK ERK Stimulus->ERK JNK JNK ASK1->JNK p38 p38 ASK1->p38 AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Inflammation_Apoptosis Inflammation & Apoptosis p38->Inflammation_Apoptosis ERK->AP1 AP1->Inflammation_Apoptosis GomisinA This compound GomisinA->JNK Inhibition GomisinA->p38 Inhibition GomisinA->ERK Inhibition Experimental_Workflow Start Start: This compound & Analogs Synthesis Synthesis of Analogs Start->Synthesis InVitro In Vitro Assays Synthesis->InVitro Cytotoxicity Cytotoxicity (MTT Assay) InVitro->Cytotoxicity AntiInflammatory Anti-inflammatory (NF-κB, COX, LOX) InVitro->AntiInflammatory Hepatoprotective Hepatoprotective (ALT, AST levels) InVitro->Hepatoprotective Neuroprotective Neuroprotective (Oxidative stress) InVitro->Neuroprotective DataAnalysis Data Analysis: IC50/EC50 Determination, SAR Studies Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Hepatoprotective->DataAnalysis Neuroprotective->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

References

Independent Validation of Gomisin A Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on Gomisin A, a lignan isolated from Schisandra chinensis. It focuses on the compound's validated effects on key cellular signaling pathways implicated in cancer and inflammation. The information is presented to support independent validation and further research into the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the reported cytotoxic and anti-inflammatory activities of this compound and related compounds in various experimental models. This data facilitates a comparative analysis of its potency across different cell lines and conditions.

CompoundCell Line/ModelEndpointReported Value
This compound Non-Small Cell Lung Cancer (NSCLC) CellsInhibition of migration and invasionDose-dependent inhibition[1]
Non-Small Cell Lung Cancer (NSCLC) CellsInduction of cell cycle arrest and apoptosisEffective[1]
H9c2 Cardiomyocytes (Hypoxia/Reoxygenation model)Reduction in TNF-α, IL-1β, and IL-6Dose-dependent decrease[2]
Gomisin N HeLa CellsEnhancement of TNF-α-induced apoptosisEffective, unlike this compound in this model[3][4]
Gomisin L1 A2780 (Ovarian Cancer)IC5021.92 ± 0.73 µM
SKOV3 (Ovarian Cancer)IC5055.05 ± 4.55 µM
Gomisin J MCF7 (Breast Cancer)Suppression of proliferationEffective at <10 µg/ml
MDA-MB-231 (Breast Cancer)Suppression of proliferationEffective at <10 µg/ml

Key Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several critical signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are central to inflammatory responses and cancer cell survival, respectively.

This compound's Impact on the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Research indicates that this compound can suppress the activation of the NF-κB pathway, thereby reducing inflammation.

GomisinA_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK TNFR->IKK IkBa_p p-IκBα IKK->IkBa_p P IkBa_NFkB IκBα NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation GomisinA This compound GomisinA->IKK Inhibits IkBa_p->NFkB Release Genes Inflammatory Gene Transcription NFkB_n->Genes

This compound inhibits NF-κB activation.
This compound's Influence on the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival, proliferation, and growth. Activation of this pathway, often through growth factor receptors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression. In many cancers, the PI3K/Akt pathway is constitutively active, contributing to tumor growth and resistance to therapy. Studies have shown that this compound can inhibit the PI3K/Akt signaling pathway, which is linked to its anti-cancer effects.

GomisinA_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor GFR Growth Factor Receptor PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt P Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation pAkt->Proliferation Promotes GomisinA This compound GomisinA->PI3K Inhibits

This compound inhibits the PI3K/Akt pathway.

Detailed Experimental Protocols

To facilitate the replication and validation of the reported findings, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells with this compound for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The MTT is converted by viable cells into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of this compound concentration.

Western Blot Analysis for NF-κB and PI3K/Akt Pathway Activation

This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and PI3K/Akt signaling pathways.

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages for NF-κB, A549 cancer cells for PI3K/Akt) to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an agonist (e.g., 1 µg/mL LPS for NF-κB activation, or a growth factor for PI3K/Akt activation) for a shorter period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-Akt, total Akt, β-actin as a loading control) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Compare the levels of phosphorylated proteins to total proteins between different treatment groups.

References

Safety Operating Guide

Proper Disposal of Gomisin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Gomisin A, a bioactive lignan isolated from Schisandra chinensis. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure compliant and safe disposal of this compound waste.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not available for this compound, related compounds such as Gomisin E are known to be very toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment.

Key Hazard Information:

Hazard ClassGHS CodeDescriptionPrimary Route of Exposure
Acute Toxicity (Oral)H302Harmful if swallowed[1]Ingestion
Acute Aquatic ToxicityH400 (for related compounds)Very toxic to aquatic lifeEnvironmental Release
Chronic Aquatic ToxicityH410 (for related compounds)Very toxic to aquatic life with long lasting effectsEnvironmental Release

Personal Protective Equipment (PPE) during Disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

This compound Disposal Workflow

The following diagram outlines the step-by-step procedure for the safe disposal of this compound waste.

GomisinA_Disposal_Workflow cluster_preparation Step 1: Preparation cluster_segregation Step 2: Waste Segregation cluster_containment Step 3: Containment cluster_disposal Step 4: Final Disposal A Wear appropriate PPE B Segregate this compound waste A->B C Solid Waste (e.g., contaminated labware, gloves) B->C D Liquid Waste (e.g., solutions containing this compound) B->D E Place solid waste in a labeled, sealed, and compatible container C->E F Place liquid waste in a labeled, sealed, and compatible container D->F G Arrange for disposal by a licensed chemical waste contractor E->G F->G H Do NOT dispose down the drain F->H

Caption: Workflow for the proper disposal of this compound waste.

Detailed Disposal Procedures

3.1. Solid Waste Disposal

This category includes, but is not limited to, contaminated personal protective equipment (gloves, etc.), weighing papers, pipette tips, and empty vials that are not triple-rinsed.

Experimental Protocol for Solid Waste Disposal:

  • Segregation: At the point of generation, separate all solid waste contaminated with this compound from other laboratory waste streams.

  • Containment: Place the segregated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company. Follow all institutional and local regulations.

3.2. Liquid Waste Disposal

This category includes solutions containing this compound, such as experimental residues, and solvents used for rinsing contaminated glassware.

Experimental Protocol for Liquid Waste Disposal:

  • Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and compatible waste container. Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Neutralization (if applicable): Currently, there are no established specific neutralization protocols for this compound. Do not attempt to neutralize the waste without consulting your EHS office.

  • Containment: Use a labeled, leak-proof container, preferably with a screw cap. Ensure the container material is compatible with the solvents used.

  • Labeling: Clearly label the container with "Hazardous Waste," list all chemical constituents including "this compound" and their approximate concentrations.

  • Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment to prevent spills.

  • Disposal: Under no circumstances should this compound solutions be poured down the drain. [2] Arrange for disposal through a certified hazardous waste contractor.

3.3. Disposal of Empty Containers

Empty containers that held pure this compound or its concentrated solutions must be managed as hazardous waste unless properly decontaminated.

Experimental Protocol for Decontamination of Empty Containers:

  • Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve this compound (e.g., ethanol, methanol, or acetone).

  • Rinsate Collection: Collect the rinsate as hazardous liquid waste and dispose of it according to the liquid waste procedure outlined above.

  • Final Disposal: After triple rinsing, the defaced and dried container may be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policies.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Secure: Alert others in the immediate area and restrict access to the spill site.

  • Ventilate: Ensure adequate ventilation in the area.

  • Personal Protection: Wear appropriate PPE, including gloves, eye protection, and a lab coat, before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS office.

Logical Relationship of Disposal Decisions

The following diagram illustrates the decision-making process for this compound waste management.

GomisinA_Decision_Tree Start This compound Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No IsContaminatedLabware Is it contaminated labware? IsSolid->IsContaminatedLabware Yes LiquidWaste Dispose as Liquid Hazardous Waste IsLiquid->LiquidWaste Yes IsEmptyContainer Is it an empty container? IsContaminatedLabware->IsEmptyContainer No SolidWaste Dispose as Solid Hazardous Waste IsContaminatedLabware->SolidWaste Yes IsEmptyContainer->SolidWaste No TripleRinse Triple rinse with appropriate solvent IsEmptyContainer->TripleRinse Yes CollectRinsate Collect rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of rinsed container as non-hazardous CollectRinsate->DisposeContainer

Caption: Decision tree for this compound waste disposal.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.

References

Essential Safety and Operational Guidance for Handling Gomisin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of bioactive compounds like Gomisin A is paramount. This guide provides immediate safety, operational, and disposal information to minimize risk and ensure laboratory best practices. This compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis with a range of biological activities.

Hazard Identification and Classification

This compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4).[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate precautions must be taken to avoid ingestion, inhalation of dust, and contact with skin and eyes, as well as to prevent environmental release.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to ensure that the selected PPE is appropriate for the specific procedures being performed. The following table summarizes the recommended PPE.

Body PartPPE ItemSpecification and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended for providing splash protection against a variety of chemicals. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Eyes Safety glasses with side shields or gogglesTo protect against splashes or airborne particles of this compound.
Body Laboratory coatA buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory N95 Respirator or use of a fume hoodHandling should be done in a well-ventilated area. To prevent inhalation of the powder, especially when weighing or transferring, it is best practice to work within a chemical fume hood or to wear a properly fitted N95 respirator.
Feet Closed-toe shoesTo protect feet from potential spills. Perforated shoes or sandals are not permitted in the laboratory.

Operational and Disposal Plans

Handling and Experimental Workflow

Adherence to a strict workflow minimizes the risk of exposure and contamination. The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

GomisinA_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don Required PPE B 2. Prepare Work Area (e.g., in Fume Hood) A->B C 3. Weigh this compound B->C Proceed when ready D 4. Prepare Solution (e.g., in DMSO) C->D E 5. Decontaminate Surfaces D->E After experiment F 6. Dispose of Waste E->F G 7. Doff PPE F->G H 8. Wash Hands Thoroughly G->H

Caption: A procedural workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste through an approved waste disposal plant. Do not discharge into sewer systems.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, sealed, and clearly labeled hazardous waste container for incineration or disposal by a licensed chemical waste handler.
Contaminated PPE (e.g., gloves) Remove and place in a designated hazardous waste container immediately after handling the compound.
Spills For small spills, carefully collect the powder using absorbent material, avoiding dust formation. Place the collected material and cleaning supplies into a sealed container for hazardous waste disposal. Wash the spill area thoroughly.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for safely preparing a stock solution of this compound, a common procedure in a research setting. This compound is soluble in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or appropriate vials

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Don all required PPE, including a lab coat, safety glasses, and nitrile gloves. Perform all subsequent steps within a certified chemical fume hood to minimize inhalation risk.

  • Weighing: Tare a clean, empty microcentrifuge tube on the analytical balance. Carefully add the desired amount of this compound powder to the tube using a spatula. Record the exact weight.

  • Solubilization: Calculate the volume of DMSO required to achieve the desired stock solution concentration. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely. Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Labeling and Storage: Clearly label the tube with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials. Store the stock solution at -20°C for stability.

  • Cleanup: Dispose of all contaminated materials (e.g., pipette tips, weigh boats) in the designated hazardous chemical waste container. Decontaminate the work surface and the analytical balance according to standard laboratory procedures.

  • Final Steps: Once cleanup is complete, doff PPE in the correct order and wash your hands thoroughly with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.